Product packaging for Cefoxitin(Cat. No.:CAS No. 35607-66-0)

Cefoxitin

カタログ番号: B1668866
CAS番号: 35607-66-0
分子量: 427.5 g/mol
InChIキー: WZOZEZRFJCJXNZ-ZBFHGGJFSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Cefoxitin is a semisynthetic cephamycin antibiotic which, in addition to the methoxy group at the 7alpha position, has 2-thienylacetamido and carbamoyloxymethyl side-groups. It is resistant to beta-lactamase. It has a role as an antibacterial drug. It is a cephalosporin, a semisynthetic derivative, a beta-lactam antibiotic allergen and a cephamycin. It is a conjugate acid of a this compound(1-).
This compound is a semi-synthetic, broad-spectrum cepha antibiotic for intravenous administration. It is derived from cephamycin C, which is produced by Streptomyces lactamdurans.
This compound is a Cephalosporin Antibacterial.
This compound is a semisynthetic, broad-spectrum, second-generation cephalosporin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1978 and has 3 approved and 2 investigational indications. This drug has a black box warning from the FDA.
A semisynthetic cephamycin antibiotic resistant to beta-lactamase.
See also: this compound Sodium (active moiety of);  Cefmetazole (related);  Cefotetan (related).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17N3O7S2 B1668866 Cefoxitin CAS No. 35607-66-0

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O7S2/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22)/t14-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOZEZRFJCJXNZ-ZBFHGGJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022764
Record name Cefoxitin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cefoxitin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.95e-01 g/L
Record name Cefoxitin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

35607-66-0
Record name Cefoxitin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35607-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefoxitin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035607660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefoxitin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01331
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefoxitin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cefoxitin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.841
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFOXITIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OEV9DX57Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cefoxitin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

165-167, 149.5 °C
Record name Cefoxitin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01331
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefoxitin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Cefoxitin as a cephamycin antibiotic discovery and development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Cefoxitin, a semi-synthetic cephamycin antibiotic renowned for its broad-spectrum activity and notable resistance to β-lactamase degradation. Developed by Merck & Co., Inc. in 1972 from cephamycin C, a natural product of Streptomyces lactamdurans, this compound marked a significant advancement in the battle against bacterial infections.[1] Its unique 7α-methoxy group confers exceptional stability against a wide array of β-lactamase enzymes, making it a valuable agent against many penicillin- and cephalosporin-resistant strains.[2][3] This document details the discovery and development of this compound, its mechanism of action, antibacterial spectrum, and the experimental methodologies crucial for its evaluation.

Discovery and Development

The journey of this compound began with the discovery of cephamycin C, a novel β-lactam compound produced by the fermentation of Streptomyces lactamdurans.[4] While cephamycin C demonstrated high resistance to β-lactamases, its antibacterial spectrum was largely limited to Gram-negative bacteria.[1] Recognizing its potential, scientists at Merck embarked on a program to chemically modify cephamycin C to broaden its spectrum of activity. This led to the synthesis of this compound, which retained the β-lactamase resistance of its parent compound while gaining activity against a wider range of Gram-positive and anaerobic bacteria.[1]

A key structural feature of this compound, inherited from cephamycin C, is the presence of a methoxy group at the 7α-position of the cephem nucleus. This steric hindrance is crucial for its stability against many β-lactamase enzymes that would otherwise hydrolyze the β-lactam ring, rendering the antibiotic inactive.[1][2]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][6] Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs), a group of enzymes essential for the final steps of peptidoglycan synthesis.[6][7][8] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic stress.

By acylating the active site of PBPs, this compound blocks their transpeptidase activity, which is responsible for cross-linking the peptide side chains of the peptidoglycan strands.[7] This disruption of cell wall synthesis leads to the activation of autolytic enzymes, resulting in cell lysis and bacterial death. This compound has been shown to have a high affinity for PBP1, PBP2, and PBP3 in various bacteria.[9]

G cluster_synthesis Bacterial Cell Wall Synthesis cluster_inhibition Inhibition by this compound Peptidoglycan Precursors Peptidoglycan Precursors PBPs PBPs Peptidoglycan Precursors->PBPs Transpeptidation Cross-linked Peptidoglycan Cross-linked Peptidoglycan PBPs->Cross-linked Peptidoglycan Inactive PBP-Cefoxitin Complex Inactive PBP-Cefoxitin Complex PBPs->Inactive PBP-Cefoxitin Complex This compound This compound This compound->PBPs Binding Cell Lysis Cell Lysis Inactive PBP-Cefoxitin Complex->Cell Lysis Inhibition of Cell Wall Synthesis

This compound's Mechanism of Action.

Antibacterial Spectrum and Potency

This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many anaerobic species. Its efficacy against various clinically significant pathogens has been well-documented.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Selected Bacteria

Bacterial SpeciesMIC Range (µg/mL)
Escherichia coli0.2 - 64[7]
Haemophilus influenzae0.5 - 12.5[7]
Streptococcus pneumoniae0.2 - 1[7]
Methicillin-Susceptible Staphylococcus aureus (MSSA)≤ 4
Methicillin-Resistant Staphylococcus aureus (MRSA)≥ 8[3]
Bacteroides fragilis<32

Note: MIC values can vary depending on the specific strain and testing methodology.

Resistance to β-Lactamases

A hallmark of this compound is its high degree of stability in the presence of many bacterial β-lactamases, including both penicillinases and cephalosporinases.[5] This resistance is primarily attributed to the 7α-methoxy group, which sterically hinders the approach of the β-lactamase enzyme to the β-lactam ring.[1][2]

However, resistance to this compound can emerge through various mechanisms. Some bacteria may produce β-lactamases that can hydrolyze this compound, albeit at a slower rate.[10] A more significant mechanism of resistance, particularly in Staphylococcus aureus, is the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.[1] PBP2a has a low affinity for this compound and other β-lactam antibiotics, allowing the bacterium to continue synthesizing its cell wall even in the presence of the drug.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that starts from 7-amino cephalosporanic acid (7-ACA). The following is a generalized workflow based on patented synthesis methods.

G 7-ACA 7-ACA Step1 Acylation with 2-thiopheneacetyl chloride 7-ACA->Step1 Cephalothin Cephalothin Step1->Cephalothin Step2 Methoxylation at C7 (e.g., with t-butyl hypochlorite and sodium methoxide) Cephalothin->Step2 7-alpha-methoxycephalothin 7-alpha-methoxycephalothin Step2->7-alpha-methoxycephalothin Step3 Carbamoylation at C3' (e.g., with chlorosulfonyl isocyanate) 7-alpha-methoxycephalothin->Step3 This compound This compound Step3->this compound

Generalized Synthesis Workflow for this compound.

Detailed Methodology (Illustrative Example based on Patent Literature):

  • Acylation of 7-ACA: 7-ACA is dissolved in an organic solvent, and an alkali is added. Thiophene acetyl chloride is then added dropwise to carry out the acylation reaction, yielding cephalothin acid. The reaction temperature is typically maintained between -20°C and 50°C.[11]

  • Methoxylation: The crude cephalothin acid is subjected to methoxylation at the 7-position. This is often achieved using reagents like t-butyl hypochlorite and sodium methoxide at low temperatures (e.g., -85°C to 0°C).[11] The resulting intermediate is 7-α-methoxy cephalothin.

  • Carbamoylation: The final step involves the introduction of a carbamoyl group at the 3'-position. This can be accomplished by reacting the intermediate from the previous step with a carbamoylating agent such as chlorosulfonyl isocyanate.

  • Purification: The final product, this compound, is then purified through crystallization and other standard techniques.

Note: This is a simplified representation. Actual industrial synthesis involves multiple purification and isolation steps, and the specific reagents and conditions can vary.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of this compound.

Protocol:

  • Prepare this compound Stock Solution: Dissolve a known weight of this compound powder in a suitable solvent (e.g., water or DMSO) to create a high-concentration stock solution.

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.[5][12]

  • Prepare Bacterial Inoculum: From a fresh culture (18-24 hours) on a non-selective agar plate, pick several colonies and suspend them in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13]

  • Inoculate the Microtiter Plate: Dilute the standardized bacterial suspension in CAMHB and add a specific volume to each well of the microtiter plate to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[5] Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[14]

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[15]

Antimicrobial Susceptibility Testing: Disk Diffusion

This method provides a qualitative assessment of antimicrobial susceptibility.

Protocol:

  • Prepare Bacterial Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculate Agar Plate: Within 15 minutes of standardization, use a sterile cotton swab to evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate.

  • Apply this compound Disk: Aseptically apply a 30 µg this compound disk to the surface of the inoculated MHA plate.[6]

  • Incubation: Invert the plate and incubate at 35 ± 2°C for 16-18 hours (for most bacteria) or 24 hours (for Staphylococcus spp.) in ambient air.[16]

  • Measure Zone of Inhibition: Measure the diameter of the zone of complete growth inhibition around the this compound disk in millimeters.

  • Interpret Results: Compare the measured zone diameter to established interpretive criteria (e.g., from CLSI or EUCAST) to determine if the organism is susceptible, intermediate, or resistant to this compound. For S. aureus, a zone of inhibition of ≥22 mm is typically considered susceptible, while ≤21 mm is considered resistant.[6]

β-Lactamase Activity Assay: Nitrocefin Assay

This colorimetric assay detects the presence of β-lactamase activity.

Protocol:

  • Prepare Nitrocefin Solution: Prepare a working solution of nitrocefin (a chromogenic cephalosporin) in a suitable buffer (e.g., phosphate buffer, pH 7.0). A typical concentration is 0.5-1.0 mg/mL.[7]

  • Prepare Bacterial Sample: A heavy inoculum of the test organism is taken from a fresh culture plate.

  • Perform the Assay (Slide Method):

    • Place a drop of the nitrocefin solution on a clean glass slide.

    • Using a sterile loop, pick several colonies of the test organism and emulsify them in the drop of nitrocefin solution.

  • Observe for Color Change: A positive reaction, indicating β-lactamase activity, is the development of a red color within 5-10 minutes.[7] The absence of a color change after 30-60 minutes indicates a negative result.[7][9]

G cluster_assay Nitrocefin Assay cluster_interpretation Interpretation Nitrocefin (Yellow) Nitrocefin (Yellow) Beta-Lactamase Beta-Lactamase Nitrocefin (Yellow)->Beta-Lactamase Hydrolysis of beta-lactam ring Hydrolyzed Nitrocefin (Red) Hydrolyzed Nitrocefin (Red) Beta-Lactamase->Hydrolyzed Nitrocefin (Red) Color Change Yellow to Red Result Positive for Beta-Lactamase Color Change->Result

Principle of the Nitrocefin Assay.

Conclusion

This compound remains a significant antibiotic in the clinical setting due to its broad spectrum of activity and, most notably, its resistance to many β-lactamases. Its discovery and development from a natural product highlight the power of semi-synthetic modifications to enhance the therapeutic properties of antimicrobial agents. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound and the development of new β-lactam antibiotics. Understanding the interplay between its mechanism of action, spectrum of activity, and mechanisms of resistance is crucial for its effective clinical use and for guiding future drug discovery efforts in the ongoing challenge of antimicrobial resistance.

References

Cefoxitin's Spectrum of Activity Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cefoxitin is a semi-synthetic, broad-spectrum cephamycin antibiotic, often classified with the second-generation cephalosporins.[1] Derived from cephamycin C, a substance produced by Streptomyces lactamdurans, this compound is distinguished by its 7-alpha-methoxy group, which confers significant stability against a variety of bacterial beta-lactamases.[2][3] This structural feature allows it to maintain efficacy against many penicillinase-producing organisms.[4] This technical guide provides an in-depth analysis of this compound's mechanism of action, its spectrum of activity against clinically relevant Gram-positive bacteria, mechanisms of resistance, and detailed experimental protocols for susceptibility testing.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][5][6] The primary target of this compound and other β-lactam antibiotics are the penicillin-binding proteins (PBPs).[6][7] PBPs are bacterial enzymes, specifically transpeptidases, that are essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to these PBPs, this compound blocks their transpeptidase activity, preventing the cross-linking of peptidoglycan chains.[7][8] This disruption leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and death.[6]

cluster_moa This compound Mechanism of Action This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Inhibit Inhibits Transpeptidase Activity PBP->Inhibit Crosslink Blocks Peptidoglycan Cross-Linking Inhibit->Crosslink WeakWall Weakened Cell Wall Crosslink->WeakWall Lysis Cell Lysis & Death WeakWall->Lysis

Caption: this compound's mechanism of action pathway.

Spectrum of In-Vitro Activity

This compound demonstrates activity against a range of Gram-positive aerobes. While generally considered less potent against Gram-positive organisms compared to first-generation cephalosporins like cefazolin, it is effective against several important pathogens.[9][10] Its activity is most pronounced against methicillin-susceptible staphylococci and various streptococcal species.

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound against key Gram-positive bacteria. MIC values are a quantitative measure of an antibiotic's potency, representing the lowest concentration required to inhibit visible bacterial growth.

Bacterial SpeciesPhenotype/StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference(s)
Staphylococcus aureus Methicillin-Susceptible (MSSA)N/A4≤4[11][12]
Staphylococcus aureus Methicillin-Resistant (MRSA, mecA-positive)N/AN/A8 - >256[11]
Staphylococcus aureus Non-multidrug resistant MRSA (nmrMRSA)N/AN/A8 - 256[11]
Staphylococcus aureus This compound-resistant (Bovine mastitis isolate)N/AN/A16[13]
Staphylococcus epidermidis Methicillin-Susceptible isolates onlyN/AN/AN/A[1]
Streptococcus agalactiae General isolatesN/AN/AN/A[1]
Streptococcus pneumoniae General isolatesN/AN/AN/A[1]
Streptococcus pyogenes General isolatesN/AN/AN/A[1][4]
Streptococcus milleri group General isolates48N/A[14]

N/A: Not available from the cited sources.

Mechanisms of Bacterial Resistance

Gram-positive bacteria can develop resistance to this compound primarily through two mechanisms: alteration of the target site and, less commonly, enzymatic inactivation.

  • Target Site Modification (PBP2a): The most significant resistance mechanism in staphylococci is the acquisition of the mecA gene.[7] This gene encodes a novel penicillin-binding protein, PBP2a, which has a very low binding affinity for β-lactam antibiotics, including this compound.[7][15] Consequently, even in the presence of this compound, PBP2a can continue to carry out the transpeptidation reactions necessary for cell wall synthesis, rendering the bacterium resistant.[15] This is the genetic basis for Methicillin-Resistant Staphylococcus aureus (MRSA). This compound is considered a highly reliable surrogate marker for detecting mecA-mediated resistance in S. aureus.[11][16]

  • Enzymatic Inactivation (β-Lactamases): Bacteria can produce enzymes called β-lactamases that hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[15] However, this compound's 7-alpha-methoxy group provides substantial resistance to hydrolysis by many common β-lactamases.[6][7] While this makes it effective against many penicillinase-producing strains, some bacteria can produce β-lactamases capable of degrading this compound.[15] this compound can also act as an inducer of AmpC β-lactamase production in some bacteria, which can lead to resistance.[3][7]

cluster_resistance This compound Interaction with MSSA vs. MRSA cluster_mssa MSSA (mecA-negative) cluster_mrsa MRSA (mecA-positive) This compound This compound Present PBP_S Normal PBPs This compound->PBP_S Bind_R This compound has low affinity for PBP2a This compound->Bind_R Bind_S This compound Binds to PBPs PBP_S->Bind_S Inhibit_S Cell Wall Synthesis Inhibited Bind_S->Inhibit_S Result_S Susceptible Inhibit_S->Result_S mecA mecA gene PBP2a PBP2a Synthesis mecA->PBP2a PBP2a->Bind_R Inhibit_R Cell Wall Synthesis Continues Bind_R->Inhibit_R Result_R Resistant Inhibit_R->Result_R cluster_workflow Experimental Workflow: Broth Microdilution MIC Test start Start prep_abx Prepare Serial Dilutions of this compound start->prep_abx prep_inoc Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoc inoculate Inoculate Microtiter Plate (this compound + Bacteria) prep_abx->inoculate prep_inoc->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read Read Plate for Turbidity incubate->read determine Determine Lowest Concentration with No Visible Growth read->determine end MIC Value determine->end

References

Cefoxitin's Spectrum of Activity Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectrum of activity of Cefoxitin, a second-generation cephalosporin antibiotic, against a range of clinically relevant Gram-negative bacteria. This document summarizes quantitative susceptibility data, details standardized experimental protocols for antimicrobial susceptibility testing, and visualizes a key experimental workflow.

Introduction: this compound's Role in Gram-Negative Infections

This compound is a semi-synthetic cephamycin antibiotic that exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many anaerobic organisms.[1] Its bactericidal action results from the inhibition of bacterial cell wall synthesis. A key feature of this compound is its stability in the presence of various beta-lactamases, enzymes produced by some bacteria that can inactivate many penicillin and cephalosporin antibiotics. This resistance to enzymatic degradation allows this compound to maintain its efficacy against a number of otherwise resistant Gram-negative strains. However, its activity against Pseudomonas aeruginosa and many strains of Enterobacter cloacae is limited.

Quantitative Antimicrobial Susceptibility Data

The in vitro activity of this compound against various Gram-negative bacteria is summarized in the tables below. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 50% (MIC50) and 90% (MIC90) of clinical isolates tested. These values are crucial for understanding the potency of an antibiotic and for informing clinical breakpoints.

Table 1: In Vitro Activity of this compound against Aerobic and Facultative Anaerobic Gram-Negative Bacteria
Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coli62-4[2]
Klebsiella pneumoniae40-4[2]
Klebsiella pneumoniae-8>64[3]
Proteus mirabilis---[4][5][6]
Serratia marcescens403>32>32[7]

Note: Specific MIC50 values for some isolates were not available in the cited literature.

Table 2: In Vitro Activity of this compound against Anaerobic Gram-Negative Bacteria
Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Bacteroides fragilis group-1664[8]

Detailed Experimental Protocols

Accurate determination of antimicrobial susceptibility is fundamental to both clinical practice and drug development. The following are detailed methodologies for two of the most widely accepted standardized procedures for antimicrobial susceptibility testing.

Broth Microdilution Method (CLSI Guidelines)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for this procedure to ensure reproducibility and accuracy.[9][10][11][12][13]

Principle: Serial twofold dilutions of the antimicrobial agent are prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test organism. Following incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Methodology:

  • Preparation of Antimicrobial Solutions:

    • Prepare a stock solution of this compound of a known concentration.

    • Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range in the microtiter plate wells.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plates:

    • Dispense 100 µL of the appropriate this compound dilution into each well of a 96-well microtiter plate.

    • Within 15 minutes of preparing the final inoculum, add 100 µL of the bacterial suspension to each well, resulting in a final volume of 200 µL and the target inoculum density.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Cover the microtiter plates to prevent evaporation.

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for non-fastidious bacteria.

  • Reading and Interpretation of Results:

    • Following incubation, examine the plates for visible bacterial growth (turbidity or a button at the bottom of the well).

    • The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

Kirby-Bauer Disk Diffusion Method (EUCAST Guidelines)

The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a bacterium to an antimicrobial agent. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides standardized procedures for this method.[14][15][16][17]

Principle: A standardized inoculum of the test organism is swabbed onto the surface of a Mueller-Hinton agar plate. A paper disk impregnated with a specific concentration of the antimicrobial agent is then placed on the agar surface. The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible to the agent, a zone of growth inhibition will appear around the disk. The diameter of this zone is inversely proportional to the MIC.

Methodology:

  • Media Preparation:

    • Use Mueller-Hinton agar plates with a depth of 4.0 mm ± 0.5 mm.

    • Ensure the agar surface is dry before inoculation.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

  • Application of Antimicrobial Disks:

    • Within 15 minutes of inoculating the plate, place a this compound disk (typically 30 µg) onto the agar surface using sterile forceps or a disk dispenser.

    • Gently press the disk to ensure complete contact with the agar. Do not move the disk once it has been placed.

  • Incubation:

    • Invert the plates and place them in an incubator at 35°C ± 1°C for 16-20 hours in ambient air.

  • Measurement and Interpretation of Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition (including the disk) to the nearest millimeter using a ruler or calipers.

    • Interpret the zone diameter according to the clinical breakpoint tables provided by EUCAST to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the Kirby-Bauer disk diffusion method for antimicrobial susceptibility testing.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Inoculum_Prep Inoculum Preparation (0.5 McFarland Standard) Inoculation Inoculate Agar Surface Inoculum_Prep->Inoculation Agar_Prep Mueller-Hinton Agar Plate Agar_Prep->Inoculation Disk_Placement Place this compound Disk Inoculation->Disk_Placement Incubation Incubate at 35°C (16-20 hours) Disk_Placement->Incubation Measurement Measure Zone of Inhibition Incubation->Measurement Interpretation Interpret Results (S/I/R) Measurement->Interpretation

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Mechanisms of Action and Resistance

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption leads to a weakened cell wall and ultimately cell lysis.

Gram-negative bacteria have evolved several mechanisms of resistance to this compound:

  • Production of β-Lactamases: While this compound is resistant to many common β-lactamases, some bacteria produce AmpC β-lactamases that can hydrolyze cephamycins, rendering the antibiotic inactive.

  • Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of this compound, thereby diminishing its inhibitory effect.

  • Reduced Permeability: Changes in the outer membrane porin proteins of Gram-negative bacteria can restrict the entry of this compound into the cell, preventing it from reaching its PBP targets.

  • Efflux Pumps: Some bacteria possess efflux pumps that can actively transport this compound out of the cell, lowering its intracellular concentration to sub-inhibitory levels.

Conclusion

This compound remains a valuable antibiotic for the treatment of infections caused by a variety of Gram-negative bacteria, particularly those involving anaerobic organisms. Its stability against many β-lactamases provides an advantage in certain clinical scenarios. However, the emergence of resistance, primarily through the production of AmpC β-lactamases and alterations in drug permeability, necessitates the continued monitoring of its in vitro activity through standardized susceptibility testing methods. The data and protocols presented in this guide serve as a critical resource for researchers and drug development professionals in the ongoing effort to combat antimicrobial resistance.

References

In-Vitro Pharmacodynamics and Pharmacokinetics of Cefoxitin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoxitin, a semi-synthetic cephamycin antibiotic, is distinguished by its broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria, including many anaerobic species.[1][2] Its stability in the presence of bacterial β-lactamases, both penicillinases and cephalosporinases, renders it an effective agent against many infections caused by resistant organisms.[3][4] This technical guide provides an in-depth overview of the in-vitro pharmacodynamics and pharmacokinetics of this compound, presenting key data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

In-Vitro Pharmacodynamics

The pharmacodynamics of an antimicrobial agent describe the relationship between drug concentration and its effect on the microorganism. For this compound, the key pharmacodynamic parameters are the Minimum Inhibitory Concentration (MIC) and time-kill kinetics.

Mechanism of Action

This compound is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[3] It binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final transpeptidation step of peptidoglycan synthesis.[5][6][7] This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains and ultimately leading to the weakening of the cell wall and cell lysis.[7] The presence of a methoxy group at the 7-alpha position provides this compound with a high degree of stability against many β-lactamases.[1][7]

Mechanism of Action of this compound cluster_bacterium Bacterial Cell Bacterial_Cell_Wall Bacterial Cell Wall (Peptidoglycan Layer) Cell_Lysis Cell Lysis and Death Bacterial_Cell_Wall->Cell_Lysis Weakened wall leads to PBP Penicillin-Binding Proteins (PBPs) PBP->Bacterial_Cell_Wall Synthesizes Inhibition Inhibition of Cross-linking PBP->Inhibition This compound This compound This compound->PBP Binds to Inhibition->Bacterial_Cell_Wall Prevents synthesis

Caption: this compound's mechanism of action targeting bacterial cell wall synthesis.
Spectrum of Antibacterial Activity and MIC Values

This compound demonstrates activity against a wide range of bacteria. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[8]

Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Gram-Positive Aerobes
Staphylococcus aureus (methicillin-susceptible)≤ 4--
Staphylococcus epidermidis (methicillin-susceptible)---
Streptococcus agalactiae---
Streptococcus pneumoniae---
Streptococcus pyogenes---
Gram-Negative Aerobes
Escherichia coli---
Haemophilus influenzae---
Klebsiella spp.---
Morganella morganii---
Neisseria gonorrhoeae---
Proteus mirabilis---
Proteus vulgaris---
Providencia spp.---
Anaerobic Bacteria
Bacteroides fragilis group---
Clostridium spp.---
Peptostreptococcus spp.---

Note: Specific MIC values can vary between studies and isolates. The table presents a general overview of susceptibility. For detailed interpretation, CLSI or EUCAST guidelines should be consulted.[9]

Time-Kill Kinetics

Time-kill assays provide information on the rate of bactericidal activity. These studies typically expose a standardized inoculum of bacteria to various concentrations of the antibiotic over time.

A study on the Bacteroides fragilis group demonstrated the bactericidal activity of this compound.[10] At inhibitory concentrations (1x MIC), this compound killed 78% of the inoculum at 12 hours. At suprainhibitory concentrations (4x MIC), its bactericidal activity was comparable to other tested antimicrobials.[10]

ConcentrationOrganismTime (hours)Percent Inoculum Killed
1x MICBacteroides fragilis group1278%
4x MICBacteroides fragilis group12Comparable to other β-lactams

In-Vitro Pharmacokinetics

In-vitro pharmacokinetics helps to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug in a controlled laboratory setting.

Protein Binding

The extent of plasma protein binding can influence the availability of the free, active drug. In-vitro studies have determined the protein binding of this compound to be approximately 34% in uninfected rat plasma and 24% in infected rat plasma.[11][12] Another source states the protein binding is around 73%.[13] The lower protein binding compared to some other cephalosporins may result in a larger volume of distribution.[11][13]

ParameterValue
Protein Binding (uninfected rat plasma)34%
Protein Binding (infected rat plasma)24%
Protein Binding (human plasma)~73%
Metabolism

This compound undergoes minimal metabolism.[2][14] Less than 2% of a dose is metabolized to descarbamylthis compound, which is microbiologically inactive.[2][13] Approximately 85% of this compound is excreted unchanged by the kidneys.[1][3]

ParameterDescription
Metabolism≤2% of a dose is metabolized to the inactive descarbamylthis compound.
ExcretionApproximately 85% is excreted unchanged in the urine.

Experimental Protocols

Standardized methods are crucial for the accurate in-vitro evaluation of antimicrobial agents. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines.[9]

Minimum Inhibitory Concentration (MIC) Determination

Broth Microdilution Method

The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.[15]

Broth Microdilution Workflow for MIC Determination Start Start Prepare_Dilutions Prepare Serial Two-Fold Dilutions of this compound Start->Prepare_Dilutions Dispense Dispense Dilutions into 96-Well Microtiter Plate Prepare_Dilutions->Dispense Inoculate Inoculate Each Well with the Bacterial Suspension Dispense->Inoculate Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate Incubate Incubate the Plate (e.g., 18-24 hours at 35°C) Inoculate->Incubate Read_Results Read Results by Observing for Visible Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol Steps:

  • Preparation of Antimicrobial Agent: Prepare serial two-fold dilutions of this compound in a suitable liquid growth medium (e.g., Mueller-Hinton Broth).[15]

  • Dispensing: Dispense the dilutions into the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension standardized to a 0.5 McFarland turbidity standard.[15]

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 18-24 hours at 35°C).[16]

  • Result Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[15]

Disk Diffusion (Kirby-Bauer) Method

The disk diffusion method is a qualitative test to determine the susceptibility of bacteria to an antimicrobial agent.[16][17]

Protocol Steps:

  • Plate Inoculation: A standardized bacterial inoculum is uniformly streaked onto the surface of a Mueller-Hinton agar plate.[17]

  • Disk Application: A paper disk impregnated with a standard concentration of this compound (e.g., 30 µg) is placed on the agar surface.[18]

  • Incubation: The plate is incubated for 16-18 hours at 35°C.[19]

  • Result Interpretation: The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured in millimeters.[17][18] This diameter is then compared to established interpretive criteria from CLSI to determine if the organism is susceptible, intermediate, or resistant.[9]

Time-Kill Kinetic Assay

This assay measures the rate of bacterial killing over time.

Protocol Steps:

  • Inoculum Preparation: A standardized bacterial suspension is prepared in a suitable broth.

  • Exposure: The bacterial suspension is exposed to different concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC).[10] A growth control without the antibiotic is also included.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are removed from each tube.[16]

  • Viable Cell Count: The aliquots are serially diluted and plated on agar to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each this compound concentration to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[16]

Conclusion

The in-vitro pharmacodynamics and pharmacokinetics of this compound underscore its efficacy as a broad-spectrum antimicrobial agent. Its robust mechanism of action, favorable resistance profile due to β-lactamase stability, and well-characterized in-vitro properties provide a solid foundation for its clinical application and for further research and development in the field of infectious diseases. The standardized protocols outlined in this guide are essential for the consistent and reliable evaluation of its antimicrobial activity.

References

An In-depth Technical Guide to mecA Gene-Mediated Cefoxitin Resistance in MRSA Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms, detection methodologies, and regulatory pathways associated with mecA gene-mediated resistance to cefoxitin in Methicillin-Resistant Staphylococcus aureus (MRSA).

Executive Summary

Methicillin-resistant Staphylococcus aureus (MRSA) presents a significant global health challenge due to its resistance to a broad range of β-lactam antibiotics, including this compound. This resistance is primarily mediated by the mecA gene, which is harbored on a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec). The mecA gene encodes a unique penicillin-binding protein, PBP2a, which exhibits a low affinity for β-lactam antibiotics. This allows for the continued synthesis of the bacterial cell wall even in the presence of otherwise inhibitory concentrations of these drugs. This compound, a cephamycin antibiotic, is a key agent used in clinical laboratories for the presumptive identification of MRSA. Understanding the intricate mechanisms of mecA-mediated resistance is paramount for the development of novel therapeutic strategies and effective diagnostic tools.

Molecular Mechanism of Resistance

The cornerstone of this compound resistance in MRSA is the acquisition and expression of the mecA gene.[1] This gene encodes Penicillin-Binding Protein 2a (PBP2a), a transpeptidase that is functionally homologous to the native PBPs of S. aureus.[1] However, due to structural differences in its active site, PBP2a has a significantly lower affinity for β-lactam antibiotics like this compound.[2]

In the presence of this compound, the native PBPs of S. aureus are acylated and inactivated, leading to the inhibition of peptidoglycan synthesis and ultimately cell lysis in susceptible strains. In MRSA, PBP2a remains largely unaffected by this compound and takes over the crucial transpeptidation step in cell wall biosynthesis, ensuring the integrity of the peptidoglycan layer and bacterial survival.[1]

The mecA gene is located on a mobile genetic element, the Staphylococcal Cassette Chromosome mec (SCCmec).[3] There are multiple types of SCCmec cassettes, each with a characteristic size and genetic composition.[4]

cluster_MRSA MRSA Cell cluster_MSSA MSSA Cell This compound This compound Native_PBPs Native PBPs (PBP1, 2, 3, 4) This compound->Native_PBPs Inhibits PBP2a PBP2a This compound->PBP2a Low Affinity Cell_Wall_Synthesis Peptidoglycan Cell Wall Synthesis Native_PBPs->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Lysis PBP2a->Cell_Wall_Synthesis Bypasses Inhibition Bacterial_Survival Bacterial Survival Cell_Wall_Synthesis->Bacterial_Survival mecA mecA gene mecA->PBP2a Encodes Cefoxitin_MSSA This compound Native_PBPs_MSSA Native PBPs Cefoxitin_MSSA->Native_PBPs_MSSA Inhibits Cell_Wall_Synthesis_MSSA Peptidoglycan Cell Wall Synthesis Native_PBPs_MSSA->Cell_Wall_Synthesis_MSSA Catalyzes Cell_Lysis_MSSA Cell Lysis Cell_Wall_Synthesis_MSSA->Cell_Lysis_MSSA Inhibition leads to

Mechanism of mecA-mediated this compound resistance in MRSA.

Regulation of mecA Expression

The expression of the mecA gene is tightly regulated by two genes, mecI and mecR1, which are located upstream of mecA on the SCCmec element.[5]

  • mecI : Encodes a repressor protein (MecI) that binds to the operator region of the mecA gene, preventing its transcription in the absence of a β-lactam antibiotic.

  • mecR1 : Encodes a signal-transducing protein (MecR1) with a transmembrane sensor domain and a cytoplasmic signaling domain.

In the absence of a β-lactam, MecI represses mecA transcription. When a β-lactam antibiotic such as this compound is present, it binds to the sensor domain of MecR1. This binding event triggers a conformational change in MecR1, leading to the cleavage and inactivation of the MecI repressor. The removal of MecI from the operator allows for the transcription of the mecA gene and subsequent production of PBP2a.

cluster_regulation Regulation of mecA Expression Beta_Lactam β-lactam (e.g., this compound) MecR1 MecR1 (Sensor-Transducer) Beta_Lactam->MecR1 Binds to MecI MecI (Repressor) MecR1->MecI Induces cleavage of mecA_promoter mecA promoter/operator MecI->mecA_promoter Binds and represses mecA_gene mecA gene PBP2a PBP2a mecA_gene->PBP2a Transcription & Translation Resistance Resistance PBP2a->Resistance

Regulatory pathway of mecA gene expression.

Data Presentation

This compound Susceptibility Testing Interpretive Criteria (CLSI)
Test MethodSusceptibleResistant
Disk Diffusion (30 µg this compound disk) ≥ 22 mm≤ 21 mm
Broth Microdilution (MIC) ≤ 4 µg/mL≥ 8 µg/mL
Data sourced from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7]
This compound MIC Distribution in S. aureus Strains
Strain TypeThis compound MIC Range (µg/mL)Predominant MIC (µg/mL)
MSSA (mecA-negative) ≤ 44
MRSA (mecA-positive) 8 to >256128 to >256
Data adapted from a study on this compound resistance as a surrogate marker for MRSA detection.[8]
Performance of Phenotypic Tests for mecA-Mediated Resistance Detection
Test MethodSensitivitySpecificity
This compound Disk Diffusion 97.3% - 100%91.03% - 100%
This compound Broth Microdilution 100%96.15% - 100%
PBP2a Latex Agglutination 100%99% - 100%
Data compiled from multiple comparative studies.[9][10][11][12]

Experimental Protocols

This compound Disk Diffusion Susceptibility Test

This method is a standardized procedure for determining the susceptibility of S. aureus to this compound.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • 30 µg this compound disks

  • S. aureus isolate

  • 0.85% sterile saline

  • Sterile swabs

  • 0.5 McFarland turbidity standard

  • Incubator at 33-35°C

  • Ruler or caliper

Procedure:

  • Prepare a bacterial inoculum by suspending several colonies of the S. aureus isolate in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Within 15 minutes of preparation, dip a sterile swab into the inoculum and remove excess fluid by pressing against the inside of the tube.

  • Inoculate a dry MHA plate by streaking the swab evenly over the entire surface in three directions.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically apply a 30 µg this compound disk to the center of the inoculated plate.

  • Invert the plate and incubate at 33-35°C for 16-18 hours (up to 24 hours for staphylococci).[7]

  • Measure the diameter of the zone of inhibition in millimeters.

  • Interpret the results according to the CLSI guidelines provided in Table 4.1.

This compound Broth Microdilution MIC Determination

This method determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of the S. aureus isolate.

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • This compound stock solution

  • 96-well microtiter plates

  • S. aureus isolate

  • 0.5 McFarland turbidity standard

  • Incubator at 33-35°C

Procedure:

  • Prepare serial twofold dilutions of this compound in CAMHB in a 96-well microtiter plate to achieve a final concentration range (e.g., 0.5 to 32 µg/mL).

  • Prepare a standardized bacterial inoculum as described for the disk diffusion test and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plate at 33-35°C for 16-20 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • Interpret the results based on the CLSI guidelines in Table 4.1.

PCR for mecA Gene Detection

This molecular method is the gold standard for confirming the presence of the genetic determinant of methicillin resistance.

Materials:

  • S. aureus isolate

  • DNA extraction kit

  • PCR thermal cycler

  • mecA-specific primers (e.g., mecA-F: 5'-AAAATCGATGGTAAAGGTTGGC-3', mecA-R: 5'-AGTTCTGCAGTACCGGATTTGC-3')

  • Taq DNA polymerase and PCR buffer

  • dNTPs

  • Agarose gel electrophoresis equipment

  • DNA stain (e.g., ethidium bromide)

  • Positive and negative controls

Procedure:

  • Extract genomic DNA from the S. aureus isolate using a commercial kit or a standard lysis protocol.

  • Prepare the PCR reaction mixture containing the extracted DNA, mecA-specific primers, Taq polymerase, dNTPs, and PCR buffer.

  • Perform PCR using the following cycling conditions:

    • Initial denaturation: 94°C for 4 minutes

    • 30 cycles of:

      • Denaturation: 94°C for 45 seconds

      • Annealing: 55°C for 45 seconds

      • Extension: 72°C for 1 minute

    • Final extension: 72°C for 5 minutes

  • Analyze the PCR product by agarose gel electrophoresis.

  • The presence of a specific band (e.g., 533 bp for the example primers) indicates the presence of the mecA gene.[13]

PBP2a Latex Agglutination Test

This rapid immunological test detects the presence of the PBP2a protein.

Materials:

  • S. aureus isolate

  • Commercial PBP2a latex agglutination kit (containing test latex sensitized with anti-PBP2a monoclonal antibodies, control latex, extraction reagents)

  • Test card

  • Mixing sticks

Procedure:

  • Prepare the bacterial suspension and perform the extraction of PBP2a according to the manufacturer's instructions.

  • Place one drop of the test latex and one drop of the control latex onto separate circles on the test card.

  • Add a specified volume of the bacterial extract to each drop of latex.

  • Mix the extract and latex thoroughly with a mixing stick.

  • Rock the card for the time specified by the manufacturer (typically up to 3 minutes) and observe for agglutination.

  • Agglutination in the test circle and no agglutination in the control circle indicates a positive result for PBP2a.[9]

cluster_workflow Experimental Workflow for MRSA Identification cluster_phenotypic Phenotypic Testing cluster_genotypic Genotypic Testing (Gold Standard) Isolate S. aureus Isolate Disk_Diffusion This compound Disk Diffusion Isolate->Disk_Diffusion Broth_Microdilution This compound Broth Microdilution Isolate->Broth_Microdilution Latex_Agglutination PBP2a Latex Agglutination Isolate->Latex_Agglutination PCR mecA PCR Isolate->PCR Result_Resistant Result: MRSA (Resistant) Disk_Diffusion->Result_Resistant ≤ 21 mm Result_Susceptible Result: MSSA (Susceptible) Disk_Diffusion->Result_Susceptible ≥ 22 mm Broth_Microdilution->Result_Resistant MIC ≥ 8 µg/mL Broth_Microdilution->Result_Susceptible MIC ≤ 4 µg/mL Latex_Agglutination->Result_Resistant Positive Latex_Agglutination->Result_Susceptible Negative PCR->Result_Resistant mecA detected PCR->Result_Susceptible mecA not detected

Workflow for the detection of this compound resistance in S. aureus.

Conclusion

The mecA gene and its product, PBP2a, are the central components of this compound resistance in MRSA. A thorough understanding of the molecular underpinnings of this resistance, coupled with robust and accurate detection methods, is critical for clinical diagnostics, infection control, and the development of new anti-MRSA agents. The experimental protocols detailed in this guide provide standardized approaches for the reliable identification of mecA-mediated resistance. Continued research into the regulation of mecA expression and the function of PBP2a will be instrumental in overcoming the challenge of MRSA.

References

The Antibacterial Efficacy of Cefoxitin: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Mechanisms, Spectrum of Activity, and In Vitro Evaluation of a Cornerstone Cephamycin

Introduction

Cefoxitin, a semi-synthetic cephamycin antibiotic, has long been a subject of significant interest within the scientific and medical communities.[1] Developed from cephamycin C, a product of Streptomyces lactamdurans, this compound distinguishes itself from cephalosporins through the presence of a 7α-methoxy group. This structural feature confers remarkable stability against a wide array of β-lactamases, the primary enzymatic defense of many resistant bacteria. This stability allows this compound to maintain a broad spectrum of activity, encompassing Gram-positive, Gram-negative, and anaerobic bacteria. This technical guide provides a comprehensive overview of the antibacterial effects of this compound, with a focus on its mechanism of action, quantitative susceptibility data, detailed experimental protocols for its evaluation, and its influence on bacterial signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound's properties.

Mechanism of Action

This compound exerts its bactericidal effects by disrupting the synthesis of the bacterial cell wall. Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. Peptidoglycan, a critical component of the bacterial cell wall, provides structural integrity and protection against osmotic lysis.

The process of this compound's action can be summarized as follows:

  • Binding to Penicillin-Binding Proteins (PBPs): this compound covalently binds to the active site of PBPs.

  • Inhibition of Transpeptidation: This binding inactivates the transpeptidase function of the PBPs, preventing the cross-linking of peptidoglycan chains.

  • Cell Wall Destabilization: The inhibition of peptidoglycan synthesis leads to a weakened cell wall.

  • Bacterial Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.

Spectrum of Antibacterial Activity

This compound demonstrates a broad spectrum of activity against a variety of clinically significant pathogens. Its efficacy is particularly notable against anaerobic bacteria, including Bacteroides fragilis, and many members of the Enterobacteriaceae family.

Quantitative Susceptibility Data

The in vitro activity of this compound is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC distributions for this compound against a range of Gram-positive, Gram-negative, and anaerobic bacteria.

Table 1: this compound MIC Distribution for Key Gram-Positive Isolates

Bacterial SpeciesNMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)-≤0.5 - 424
Staphylococcus aureus (Methicillin-resistant)-8 - >256128>256
Streptococcus pneumoniae-≤0.06 - 20.51
Streptococcus pyogenes-≤0.06 - 0.50.120.25

Data compiled from multiple sources.[2][3]

Table 2: this compound MIC Distribution for Key Gram-Negative Isolates (Enterobacteriaceae)

Bacterial SpeciesNMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli1450.5 - 640.516
Klebsiella pneumoniae-≤1 - >128464
Proteus mirabilis-≤1 - 824
Enterobacter cloacae-≤1 - >1288128

Data compiled from multiple sources.[4][5][6]

Table 3: this compound MIC Distribution for Anaerobic Bacteria (Bacteroides fragilis group)

Bacterial SpeciesNMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Bacteroides fragilis40≤0.5 - >2561664
Bacteroides thetaiotaomicron-2 - >25664>256
Bacteroides ovatus-2 - >25632128
Parabacteroides distasonis-4 - >25664128

Data compiled from multiple sources.[7][8]

Experimental Protocols for Susceptibility Testing

Accurate determination of bacterial susceptibility to this compound is crucial for both clinical and research purposes. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized methods for this purpose.

Broth Microdilution Method (CLSI M07)

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.[1][7][8][9]

Workflow for Broth Microdilution Susceptibility Testing of this compound

G cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_reading Reading & Interpretation prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_antibiotic Prepare serial two-fold dilutions of this compound in CAMHB prep_media->prep_antibiotic inoculate_plate Inoculate microdilution plate wells with bacterial suspension (final concentration ~5 x 10^5 CFU/mL) prep_antibiotic->inoculate_plate prep_inoculum Prepare standardized inoculum (0.5 McFarland) of test organism incubate_plate Incubate plates at 35°C ± 2°C for 16-20 hours in ambient air inoculate_plate->incubate_plate read_mic Visually inspect for the lowest concentration with no visible growth (MIC) incubate_plate->read_mic interpret_results Interpret MIC based on CLSI/EUCAST breakpoints (Susceptible, Intermediate, Resistant) read_mic->interpret_results

Caption: Workflow for this compound Broth Microdilution.

Methodology:

  • Preparation of Antimicrobial Agent: Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard. This is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate containing the this compound dilutions with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16 to 20 hours in ambient air.[10]

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth.

Disk Diffusion Method (EUCAST)

The disk diffusion method is a qualitative or semi-quantitative test that provides a categorical result (susceptible, intermediate, or resistant).[11][12][13][14]

Workflow for Disk Diffusion Susceptibility Testing of this compound

G cluster_prep Preparation cluster_application Inoculation & Disk Application cluster_incubation_reading Incubation & Interpretation prep_media Prepare Mueller-Hinton agar plates inoculate_plate Inoculate the entire surface of the agar plate with a sterile swab prep_media->inoculate_plate prep_inoculum Prepare standardized inoculum (0.5 McFarland) of test organism apply_disk Apply a 30 µg this compound disk to the inoculated agar surface inoculate_plate->apply_disk incubate_plate Incubate plates at 35°C ± 2°C for 16-20 hours in ambient air apply_disk->incubate_plate measure_zone Measure the diameter of the zone of inhibition in millimeters incubate_plate->measure_zone interpret_results Interpret zone diameter based on CLSI/EUCAST breakpoints measure_zone->interpret_results

Caption: Workflow for this compound Disk Diffusion.

Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.

  • Disk Application: Aseptically apply a 30 µg this compound disk to the surface of the inoculated agar.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16 to 20 hours.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters. The result is interpreted as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by EUCAST or CLSI.[11][15]

Bacterial Signaling Pathways and this compound

Beyond its direct action on cell wall synthesis, this compound can also influence bacterial signaling pathways, notably the induction of β-lactamase expression and quorum sensing.

Induction of AmpC β-Lactamase

In many Gram-negative bacteria, such as Enterobacter species and Pseudomonas aeruginosa, the expression of the chromosomal AmpC β-lactamase is inducible.[16][17][18][19] this compound is a potent inducer of AmpC expression. The induction pathway is a complex process involving the recycling of peptidoglycan components.

Signaling Pathway for AmpC β-Lactamase Induction by this compound

G cluster_cell Bacterial Cell cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm This compound This compound pbp Penicillin-Binding Proteins (PBPs) This compound->pbp Inhibits peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Required for muropeptides Muropeptide Fragments peptidoglycan->muropeptides Turnover leads to ampG AmpG Permease muropeptides->ampG Transported by ampD AmpD Amidase ampG->ampD Processed by ampR AmpR (Transcriptional Regulator) ampD->ampR Regulates ampC_gene ampC gene ampR->ampC_gene Induces Transcription ampC_protein AmpC β-lactamase ampC_gene->ampC_protein Translation ampC_protein->this compound Hydrolyzes

Caption: this compound-mediated induction of AmpC.

Pathway Description:

  • This compound enters the periplasm and inhibits PBPs, disrupting peptidoglycan synthesis.

  • This disruption leads to an accumulation of peptidoglycan degradation products (muropeptides) in the periplasm.

  • These muropeptides are transported into the cytoplasm by the AmpG permease.

  • In the cytoplasm, the muropeptides are normally processed by the AmpD amidase. However, the increased influx of muropeptides overwhelms AmpD.

  • The unprocessed muropeptides bind to the transcriptional regulator AmpR, converting it from a repressor to an activator of ampC gene transcription.

Interference with Quorum Sensing

Conceptual Diagram of this compound's Impact on Quorum Sensing

G cluster_bacterial_population Bacterial Population cluster_qs_pathway LuxS/AI-2 Quorum Sensing pfs pfs gene luxS luxS gene pfs->luxS Influences ai2_synthase AI-2 Synthase luxS->ai2_synthase Encodes ai2 Autoinducer-2 (AI-2) ai2_synthase->ai2 Produces qs_receptor QS Receptor ai2->qs_receptor Binds to virulence_genes Virulence & Biofilm Gene Expression qs_receptor->virulence_genes Activates This compound This compound This compound->pfs Downregulates This compound->luxS Downregulates

Caption: this compound's effect on quorum sensing.

Mechanism of Interference:

Mechanisms of Resistance

Despite its stability against many β-lactamases, resistance to this compound can emerge through several mechanisms:

  • Production of AmpC β-Lactamases: As described above, high-level, constitutive expression of AmpC β-lactamases can effectively hydrolyze this compound.[16][17]

  • Alteration of Penicillin-Binding Proteins: Mutations in the genes encoding PBPs can reduce their affinity for this compound, rendering the antibiotic less effective. A notable example is the acquisition of the mecA gene in Staphylococcus aureus, which encodes for PBP2a, a PBP with very low affinity for most β-lactam antibiotics, including this compound.[15]

  • Reduced Permeability: In Gram-negative bacteria, alterations or loss of outer membrane porin channels can restrict the entry of this compound into the periplasmic space, thereby preventing it from reaching its PBP targets.

  • Efflux Pumps: The active transport of this compound out of the bacterial cell by efflux pumps can also contribute to resistance by reducing the intracellular concentration of the antibiotic.

Conclusion

This compound remains a significant antibiotic due to its broad spectrum of activity and stability against many β-lactamases. Its primary mechanism of action, the inhibition of bacterial cell wall synthesis, is well-established. This technical guide has provided a detailed overview of this compound's antibacterial properties, including quantitative susceptibility data and standardized experimental protocols for its evaluation. Furthermore, the exploration of its effects on bacterial signaling pathways, such as AmpC induction and quorum sensing, reveals a more complex interaction between this antibiotic and its bacterial targets. A thorough understanding of these multifaceted aspects of this compound's activity is essential for its effective use in therapeutic settings and for the continued development of novel antimicrobial strategies.

References

Methodological & Application

Application Notes and Protocols for the Selective Isolation of Anaerobic Bacteria Using Cefoxitin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using cefoxitin as a selective agent in culture media for the isolation of anaerobic bacteria. Detailed protocols for media preparation and experimental workflows are included, along with quantitative data on the efficacy of this compound against various anaerobic and facultative bacteria.

Introduction

The selective isolation of obligate anaerobic bacteria from polymicrobial specimens is a critical step in clinical diagnostics, microbiome research, and drug development. Facultative anaerobes, which can grow in both aerobic and anaerobic conditions, often overgrow the slower-growing obligate anaerobes in culture, making their isolation challenging. This compound, a cephamycin antibiotic, is a valuable tool for the selective isolation of many clinically significant anaerobes. Its stability in the presence of many β-lactamases and its spectrum of activity make it effective at inhibiting the growth of a wide range of Gram-negative and Gram-positive facultative anaerobes, while permitting the growth of many this compound-resistant anaerobic species.

This compound acts by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final step in peptidoglycan synthesis. This inhibition leads to a compromised cell wall and ultimately cell lysis. Many anaerobic bacteria, particularly those in the Bacteroides fragilis group, exhibit resistance to this compound, allowing them to grow in its presence.

Data Presentation

The following tables summarize the minimum inhibitory concentrations (MICs) and resistance rates of this compound against various anaerobic and facultative bacteria. This data is essential for determining the appropriate concentration of this compound for selective media.

Table 1: this compound MICs and Resistance Rates for Common Anaerobic Bacteria

Anaerobic BacteriaThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)Percentage Resistant
Bacteroides fragilis group8>324% - 29.2%[1]
Prevotella spp.Not widely reportedNot widely reported6% - 10%[2]
Clostridium difficileNot applicable (used in selective media)Not applicable (used in selective media)Generally considered resistant at selective concentrations
Clostridium perfringens0.5Not widely reportedGenerally susceptible
Gram-positive anaerobic cocciNot widely reportedNot widely reportedLow

Table 2: this compound MICs for Common Facultative Anaerobes

Facultative AnaerobeThis compound MIC Range (µg/mL)General Susceptibility
Escherichia coli≤4 to >32Generally susceptible, but resistance can occur
Klebsiella pneumoniae≤4 to >32Susceptible, including many multidrug-resistant strains[3]
Staphylococcus aureus (MSSA)≤4Susceptible
Enterococcus spp.>32Generally resistant

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (100 mg/mL)

Materials:

  • This compound sodium salt

  • Sterile, deionized water

  • Sterile 0.22 µm syringe filter

  • Sterile tubes for aliquoting

Procedure:

  • Aseptically weigh 1 gram of this compound sodium salt.

  • Dissolve the this compound in 10 mL of sterile, deionized water to achieve a final concentration of 100 mg/mL.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile tubes.

  • Store the aliquots at -20°C. The stock solution is stable for up to one year at this temperature.

Protocol 2: Preparation of this compound-Supplemented Brucella Agar for Anaerobes

Materials:

  • Brucella agar base with hemin and vitamin K1

  • Sterile, defibrinated sheep blood (5% v/v)

  • This compound stock solution (100 mg/mL)

  • Sterile, deionized water

  • Autoclave

  • Water bath (45-50°C)

  • Sterile petri dishes

Procedure:

  • Prepare the Brucella agar base according to the manufacturer's instructions. Typically, this involves suspending the powder in deionized water and bringing it to a boil to dissolve completely.

  • Sterilize the molten agar by autoclaving at 121°C for 15 minutes.

  • Cool the sterilized agar to 45-50°C in a water bath.

  • Aseptically add 5% (v/v) sterile, defibrinated sheep blood. Swirl gently to mix without introducing air bubbles.

  • To achieve a final concentration of 16 µg/mL of this compound, add the appropriate volume of the 100 mg/mL stock solution. For example, to prepare 1 liter of media, add 160 µL of the 100 mg/mL stock solution.

  • Mix the medium thoroughly by gentle swirling.

  • Aseptically pour the supplemented agar into sterile petri dishes.

  • Allow the plates to solidify at room temperature.

  • Store the prepared plates in sealed bags at 2-8°C, protected from light. The plates should be used within 2-4 weeks for optimal performance.

Protocol 3: Selective Culture of Anaerobic Bacteria

Materials:

  • This compound-supplemented Brucella agar plates

  • Non-selective anaerobic blood agar plates (for comparison)

  • Clinical or environmental specimens

  • Anaerobic incubation system (e.g., anaerobic chamber or jar with gas-generating sachets)

Procedure:

  • Process the specimen promptly under anaerobic conditions to minimize oxygen exposure to obligate anaerobes.

  • Inoculate a this compound-supplemented Brucella agar plate and a non-selective anaerobic blood agar plate with the specimen. Streak for isolated colonies.

  • Immediately place the inoculated plates into an anaerobic environment.

  • Incubate at 35-37°C for 48-72 hours. Some slow-growing anaerobes may require longer incubation.

  • Examine the plates for bacterial growth. Compare the colony morphologies and quantities on the selective versus the non-selective plates.

  • Subculture isolated colonies from the this compound-supplemented plates to a non-selective medium for further identification and characterization.

Visualizations

Mechanism of Action of this compound This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Peptidoglycan_synthesis Peptidoglycan Cross-linking This compound->Peptidoglycan_synthesis Inhibits PBP->Peptidoglycan_synthesis Catalyzes Cell_wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall Strengthens Cell_lysis Cell Lysis and Death Cell_wall->Cell_lysis Weakened wall leads to

Mechanism of Action of this compound

Experimental Workflow for Selective Isolation of Anaerobes cluster_prep Media Preparation cluster_culture Culturing cluster_analysis Analysis Prep_basal Prepare Brucella Agar with Hemin and Vitamin K Autoclave Autoclave to Sterilize Prep_basal->Autoclave Cool Cool to 45-50°C Autoclave->Cool Add_supplements Add Sheep Blood and This compound Stock Solution Cool->Add_supplements Pour_plates Pour Plates Add_supplements->Pour_plates Inoculate Inoculate Selective and Non-selective Plates Pour_plates->Inoculate Incubate Incubate Anaerobically (35-37°C, 48-72h) Inoculate->Incubate Examine Examine Plates and Compare Growth Incubate->Examine Isolate Isolate Colonies from Selective Plate Examine->Isolate Identify Identify Isolates (e.g., MALDI-TOF, 16S rRNA) Isolate->Identify

Experimental Workflow for Selective Isolation

References

Determining the Optimal Cefoxitin Concentration for Bacterial Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefoxitin is a broad-spectrum cephamycin antibiotic that inhibits bacterial cell wall synthesis, leading to cell death.[1][2][3][4] Its efficacy is dependent on maintaining a concentration above the Minimum Inhibitory Concentration (MIC) for a specific bacterial strain. This document provides detailed protocols for determining the optimal this compound concentration for use in bacterial cell culture, focusing on the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These protocols are essential for researchers in microbiology, infectious disease, and drug development to ensure effective antimicrobial activity in their experiments.

Introduction to this compound

This compound is a semi-synthetic, broad-spectrum antibiotic derived from cephamycin C.[5] It exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of the bacterial cell wall.[1][2][6] This binding inhibits the transpeptidation step of peptidoglycan synthesis, ultimately weakening the cell wall and leading to lysis. This compound is active against a wide range of Gram-positive and Gram-negative bacteria, including many anaerobic species.[3][6] Notably, it demonstrates stability in the presence of some beta-lactamases, enzymes that can inactivate many other beta-lactam antibiotics.[1][2][4]

Mechanism of Action of this compound

The primary mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis.

This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Inhibition Inhibition This compound->Inhibition Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Cell Wall Synthesis Peptidoglycan->CellWall Lysis Cell Lysis and Death CellWall->Lysis Disruption leads to Inhibition->Peptidoglycan

Caption: this compound's mechanism of action.

Determining Optimal this compound Concentration: Key Experiments

The optimal concentration of this compound for a specific bacterial strain is determined by two key parameters: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9][10][11]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)

This protocol outlines the determination of the MIC of this compound using the broth microdilution method in a 96-well plate format.

Materials:

  • This compound powder

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35 ± 1°C)

  • Sterile pipette tips and tubes

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent (e.g., sterile distilled water). Filter-sterilize the stock solution.

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), pick a few colonies of the test bacterium.

    • Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

  • Serial Dilution of this compound:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution (e.g., 128 µg/mL working solution) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: Incubate the plate at 35 ± 1°C for 18 ± 2 hours.[8]

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

Table 1: Example this compound Concentration Range for MIC Assay

Well NumberThis compound Concentration (µg/mL)
164
232
316
48
54
62
71
80.5
90.25
100.125
110 (Growth Control)
120 (Sterility Control)
Minimum Bactericidal Concentration (MBC) Assay Protocol

This protocol is a continuation of the MIC assay to determine the bactericidal activity of this compound.

Materials:

  • MIC plate from the previous experiment

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Sterile pipette tips

  • Incubator (35 ± 1°C)

Procedure:

  • Subculturing: From each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot and plate it onto a sterile agar plate.

  • Incubation: Incubate the agar plates at 35 ± 1°C for 18-24 hours.

  • Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[10][11]

Experimental Workflow and Data Interpretation

cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay A Prepare this compound Stock Solution C Serial Dilution of This compound in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate with Bacteria B->D C->D E Incubate at 35°C for 18-24h D->E F Read MIC (No Visible Growth) E->F G Plate Aliquots from Clear Wells onto Agar F->G H Incubate Agar Plates at 35°C for 18-24h G->H I Read MBC (≥99.9% Killing) H->I

Caption: Workflow for determining MIC and MBC.

Data Interpretation:

  • Bacteriostatic vs. Bactericidal: If the MBC is ≤ 4 times the MIC, this compound is generally considered bactericidal for that particular strain. If the MBC is > 4 times the MIC, it is considered bacteriostatic.

  • Optimal Concentration: For most applications, a working concentration of 2 to 4 times the determined MIC is recommended to ensure effective inhibition of bacterial growth. For applications requiring bacterial killing, a concentration at or above the MBC should be used.

Expected MIC Ranges for Common Bacteria

The following table provides a general reference for expected this compound MIC values against common bacterial species. However, it is crucial to determine the MIC for the specific strain being used in your experiments, as resistance can vary.

Table 2: Typical this compound MIC Ranges for Selected Bacteria

Bacterial SpeciesMIC Range (µg/mL)
Staphylococcus aureus (methicillin-susceptible)≤ 4[12]
Staphylococcus aureus (methicillin-resistant)8 to >256[12][13]
Escherichia coliVaries widely
Streptococcus pneumoniaeVaries
Bacteroides fragilisVaries

Note: These values are for reference only and may vary depending on the specific strain and testing conditions.

Conclusion

Determining the optimal this compound concentration through systematic MIC and MBC testing is a critical step for any research involving bacterial cell culture. The protocols provided in this document offer a standardized approach to obtaining reliable and reproducible results. By carefully following these procedures, researchers can ensure the effective use of this compound and contribute to the generation of high-quality, impactful data in their respective fields.

References

Standard Operating Procedure for Cefoxitin Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cefoxitin, a cephamycin antibiotic, functions by inhibiting bacterial cell wall synthesis.[1][2][3][4] It binds to penicillin-binding proteins (PBPs), thereby blocking the cross-linking of peptidoglycan chains essential for maintaining the structural integrity of the bacterial cell wall.[4][5] this compound is notably resistant to hydrolysis by some beta-lactamases due to its 7-alpha-methoxy group.[4][5] However, bacterial resistance to this compound can arise through mechanisms such as hydrolysis by other beta-lactamases, alterations in PBPs, and decreased permeability of the bacterial cell membrane.[1][2] this compound susceptibility testing is crucial for determining its efficacy against specific bacterial isolates and is a key tool in clinical microbiology and drug development. For instance, this compound is used as a surrogate for predicting mecA-mediated oxacillin resistance in Staphylococcus aureus.[6][7] This document provides detailed standard operating procedures for performing this compound susceptibility testing using the disk diffusion and broth microdilution methods, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action and Resistance

This compound's bactericidal action is a result of the inhibition of cell wall synthesis in bacteria.[3] The following diagram illustrates the mechanism of action and the primary modes of bacterial resistance.

cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance This compound This compound pbp Penicillin-Binding Proteins (PBPs) This compound->pbp Binds to cell_wall Peptidoglycan Cross-linking pbp->cell_wall Inhibits lysis Bacterial Cell Lysis cell_wall->lysis Leads to beta_lactamase Beta-Lactamase Production beta_lactamase->this compound Hydrolyzes pbp_alteration Alteration of PBPs (e.g., mecA gene) pbp_alteration->this compound Reduced binding affinity permeability Decreased Permeability permeability->this compound Prevents entry

Caption: this compound's mechanism of action and bacterial resistance pathways.

Experimental Protocols

Two primary methods for determining this compound susceptibility are the Kirby-Bauer disk diffusion method and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Kirby-Bauer Disk Diffusion Method

This method involves placing a this compound-impregnated disk on an agar plate inoculated with the test organism. The antibiotic diffuses into the agar, and the diameter of the resulting zone of inhibition is measured.

Experimental Workflow: Disk Diffusion

start Start: Pure Bacterial Culture inoculum Prepare 0.5 McFarland Inoculum Suspension start->inoculum streak Inoculate Mueller-Hinton Agar (MHA) Plate inoculum->streak disk Apply 30 µg This compound Disk streak->disk incubate Incubate at 33-35°C for 16-24 hours disk->incubate measure Measure Zone of Inhibition Diameter (mm) incubate->measure interpret Interpret Results based on CLSI/EUCAST Breakpoints measure->interpret end End: Report Susceptibility interpret->end

Caption: Workflow for this compound disk diffusion susceptibility testing.

Detailed Protocol:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the pure bacterial culture.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes, but no longer than 15 minutes.[9]

  • Application of this compound Disk:

    • Aseptically apply a 30 µg this compound disk to the surface of the inoculated MHA plate.[2][6][10]

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 33-35°C for a full 24 hours for Staphylococcus species to detect potential heteroresistance.[7] For other organisms, 16-18 hours of incubation is generally sufficient.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete inhibition in millimeters (mm) using a ruler or calipers.[8]

    • For Staphylococcus aureus, it is recommended to read the zones with transmitted light.[11]

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the established breakpoints.

Broth Microdilution Method (MIC Testing)

This method determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of a bacterium in a liquid growth medium.

Experimental Workflow: Broth Microdilution

start Start: Pure Bacterial Culture inoculum Prepare Standardized Inoculum start->inoculum inoculate_wells Inoculate Microtiter Plate Wells with Bacteria inoculum->inoculate_wells dilution Prepare Serial Dilutions of this compound in Broth dilution->inoculate_wells incubate Incubate at 35°C for 16-20 hours inoculate_wells->incubate read_mic Determine MIC (Lowest concentration with no growth) incubate->read_mic interpret Interpret Results based on CLSI/EUCAST Breakpoints read_mic->interpret end End: Report MIC and Susceptibility interpret->end

Caption: Workflow for this compound broth microdilution (MIC) testing.

Detailed Protocol:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound.

    • Perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The typical dilution range for this compound is 0.5 to 32 µg/mL.

  • Inoculum Preparation:

    • Prepare an inoculum suspension as described for the disk diffusion method, adjusted to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the this compound dilutions with the standardized bacterial suspension.

    • Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).

    • Cover the plate and incubate at 35°C for 16-20 hours in ambient air.[9]

  • MIC Determination and Interpretation:

    • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

    • Interpret the MIC value as Susceptible (S), Intermediate (I), or Resistant (R) based on established breakpoints.

Data Presentation: Interpretive Criteria

The interpretation of results from both disk diffusion and broth microdilution methods relies on established breakpoints, which may vary by bacterial species and the standardizing body (e.g., CLSI, EUCAST).

Table 1: CLSI Interpretive Criteria for this compound

OrganismMethodSusceptibleIntermediateResistant
Staphylococcus aureus Disk Diffusion (30 µg)≥22 mm-≤21 mm
MIC (µg/mL)≤4-≥8
Coagulase-Negative Staphylococci Disk Diffusion (30 µg)≥25 mm-≤24 mm
MIC (µg/mL)N/AN/AN/A

Data sourced from CLSI guidelines.[7][12] this compound MIC testing is not recommended for coagulase-negative staphylococci (CoNS).[7]

Table 2: EUCAST Interpretive Criteria for this compound Disk Diffusion

OrganismDisk ContentZone Diameter (mm) Breakpoints
S ≥
Staphylococcus aureus 30 µg22
Enterobacteriaceae 30 µg19

Data sourced from EUCAST guidelines.[13] Note that for S. aureus, a zone diameter of <22 mm is considered resistant.

Quality Control

Routine quality control (QC) is essential to ensure the accuracy and reproducibility of this compound susceptibility testing. This involves testing reference strains with known susceptibility profiles.

Table 3: Quality Control Strains and Expected Results (CLSI)

Quality Control StrainMethodExpected Zone Diameter (mm)Expected MIC (µg/mL)
Staphylococcus aureus ATCC® 25923™ Disk Diffusion (30 µg)23 - 29-
Staphylococcus aureus ATCC® 29213™ MIC-1 - 4
Staphylococcus aureus ATCC® 43300™ (MRSA) MIC->4
Escherichia coli ATCC® 25922™ Disk Diffusion (30 µg)23 - 29-
MIC-2 - 8

Data sourced from CLSI documents and related studies.[14][15][16]

Adherence to these standardized protocols for this compound susceptibility testing is critical for obtaining reliable and reproducible results. Accurate susceptibility data is paramount for appropriate antimicrobial therapy, infection control measures, and the ongoing surveillance of antimicrobial resistance. Laboratories should follow the most current guidelines from regulatory bodies such as CLSI and EUCAST and maintain a robust quality control program.

References

Application Notes and Protocols for Cefoxitin Stock Solution Preparation and Stability in Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoxitin is a second-generation cephalosporin antibiotic that functions by inhibiting bacterial cell wall synthesis.[1] It is a broad-spectrum antibiotic, effective against a wide range of gram-positive and gram-negative bacteria. In laboratory settings, the accurate preparation and proper storage of this compound stock solutions are critical for ensuring the reliability and reproducibility of experimental results. These application notes provide detailed protocols for the preparation, storage, and stability assessment of this compound stock solutions.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₆H₁₇N₃O₇S₂[2]
Molecular Weight427.45 g/mol [3]
CAS Number35607-66-0[3]
AppearanceWhite to off-white crystalline powder[4]

This compound Stock Solution Preparation

The choice of solvent for preparing this compound stock solutions depends on the intended application. For most in vitro microbiological and cell culture experiments, sterile water or a buffer such as PBS is recommended. For applications requiring higher concentrations, dimethyl sulfoxide (DMSO) can be used.

Data Presentation: Solubility of this compound Sodium Salt
SolventSolubilityNotesReference
Water89 mg/mL (198.02 mM)Very soluble.[5] Solutions are colorless to light amber.[6][7]
Dimethyl Sulfoxide (DMSO)100 mg/mL (233.95 mM)Requires sonication to fully dissolve. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[8]
Phosphate-Buffered Saline (PBS, pH 7.2)~10 mg/mLAqueous solutions in buffers are not recommended for long-term storage.[4]
Dimethylformamide (DMF)~0.25 mg/ml-[4]
EthanolInsoluble-[7]
Experimental Protocol: Preparation of a 100 mg/mL this compound Stock Solution in Water

This protocol is suitable for most standard laboratory applications.

Materials:

  • This compound sodium salt powder

  • Sterile, deionized, or distilled water

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Weighing: Accurately weigh 1 gram of this compound sodium salt powder using a calibrated analytical balance.

  • Dissolving: Transfer the powder to a sterile 15 mL conical tube. Add 10 mL of sterile water to achieve a final concentration of 100 mg/mL.[6][9]

  • Mixing: Vortex or gently swirl the tube until the this compound is completely dissolved. The solution should be clear and colorless to light amber.[6]

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter to ensure sterility.[6][9]

  • Aliquoting: Dispense the sterile stock solution into smaller, sterile microcentrifuge tubes. Aliquoting prevents repeated freeze-thaw cycles which can degrade the antibiotic.

  • Labeling and Storage: Clearly label each aliquot with the name of the compound, concentration, date of preparation, and store at the appropriate temperature (see Section 4 for stability data).

Stability and Storage of this compound Stock Solutions

The stability of this compound is dependent on the solvent, storage temperature, and exposure to light.[10]

Data Presentation: Stability of this compound Stock Solutions
SolventStorage TemperatureStability DurationNotesReference
Water-80°C6 monthsSealed storage, protected from moisture and light.[8]
Water-20°C1 month to 1 yearSealed storage, protected from moisture and light.[6][8][9] Some sources suggest up to 30 weeks in the dark.[10][6][8][9][10]
Water2-8°C (Refrigerated)72 hours to 1 weekReconstituted solutions for injection are stable for 72 hours.[11] Another source suggests stability for one week.[12][11][12]
WaterRoom Temperature (15-30°C)6 to 8 hoursSolutions tend to darken over time, but this does not necessarily indicate a loss of potency. However, dark brown solutions should not be used.[11][11][12]
DMSO-80°C1 yearAliquot to avoid repeated freeze-thaw cycles.
DMSO-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.
Cell Culture Media (General)37°C24 hoursThis is a general guideline; stability may vary depending on the specific medium composition.

Note: The stability of this compound in specific cell culture media such as DMEM or RPMI-1640 is not extensively documented in publicly available literature. It is recommended to prepare fresh working solutions in media for each experiment or to conduct a specific stability study for the intended experimental conditions.

Experimental Protocols for Stability Assessment

To ensure the potency of this compound stock solutions over time, particularly for long-term studies, it is advisable to perform periodic stability assessments.

Protocol: Stability Assessment using High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of active this compound in a stock solution over time.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • This compound reference standard

  • Mobile phase (e.g., a mixture of phosphate buffer and acetonitrile)

  • Aged this compound stock solution samples stored under various conditions

  • Freshly prepared this compound stock solution (as a control)

Procedure:

  • Standard Curve Preparation: Prepare a series of dilutions of the this compound reference standard to create a standard curve.

  • Sample Preparation: Thaw the aged aliquots of the this compound stock solution and the freshly prepared control solution. Dilute all samples to fall within the range of the standard curve.

  • HPLC Analysis: Inject the standards and samples onto the HPLC system. Monitor the elution of this compound using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis: Determine the peak area of this compound for each sample. Use the standard curve to calculate the concentration of this compound in each aged sample and the control.

  • Stability Determination: Compare the concentration of this compound in the aged samples to the initial concentration (from the freshly prepared control). A significant decrease in concentration indicates degradation.

Visualizations

Experimental Workflow for this compound Stock Solution Preparation

G Experimental Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_qc Quality Control cluster_storage Storage weigh Weigh this compound Sodium Salt dissolve Dissolve in Sterile Water or DMSO weigh->dissolve mix Vortex/Mix until Dissolved dissolve->mix sterilize Sterile Filter (0.22 µm) mix->sterilize aliquot Aliquot into Sterile Tubes sterilize->aliquot store Store at Appropriate Temperature (-20°C or -80°C) aliquot->store

Caption: Workflow for preparing sterile this compound stock solutions.

This compound Mechanism of Action

This compound's mechanism of action involves the direct inhibition of bacterial cell wall synthesis and does not involve a classical signaling pathway.

G This compound Mechanism of Action This compound This compound pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) This compound->pbp Binds to and inhibits crosslinking Peptidoglycan Cross-linking pbp->crosslinking Catalyzes lysis Cell Lysis and Death pbp->lysis Inhibition leads to cell_wall Bacterial Cell Wall Synthesis crosslinking->cell_wall Essential for

Caption: Inhibition of bacterial cell wall synthesis by this compound.

Alkali-Induced Degradation of this compound

The primary degradation pathway of this compound in alkaline conditions involves the hydrolysis of the β-lactam ring.

G Alkali-Induced Degradation of this compound This compound This compound (Intact β-lactam ring) degraded Degraded this compound (Hydrolyzed β-lactam ring) This compound->degraded Hydrolysis naoh Alkaline Conditions (e.g., NaOH) naoh->degraded

Caption: Hydrolysis of the β-lactam ring in this compound under alkaline conditions.

References

Application Notes and Protocols for Cefoxitin in Surgical Infection Prophylaxis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cefoxitin is a semi-synthetic, second-generation cephalosporin (classified as a cephamycin) antibiotic renowned for its broad-spectrum activity against a wide range of Gram-positive, Gram-negative, and notably, anaerobic bacteria.[1][2] Its stability in the presence of certain bacterial beta-lactamase enzymes enhances its efficacy against resistant organisms.[2][3] These properties make this compound a frequently utilized agent for surgical antibiotic prophylaxis (SAP), particularly in procedures where anaerobic or mixed aerobic/anaerobic contamination is a significant risk, such as colorectal, gynecological, and specific intra-abdominal surgeries.[2][4][5] This document provides a detailed overview of its application, summarizing clinical data and outlining experimental protocols for its study in surgical settings.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][3] The primary mechanism involves binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final step of peptidoglycan synthesis.[2][6] Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, this compound weakens the cell wall, leading to cell lysis and death.[1][6] A key feature of this compound is its 7-alpha-methoxy group, which confers a high degree of resistance to hydrolysis by many beta-lactamases, enzymes that inactivate many other beta-lactam antibiotics.[3][6]

Caption: this compound's Mechanism of Action.

Data Presentation: this compound in Clinical Studies

Quantitative data from various studies are summarized below to provide a comparative overview of this compound's application and efficacy.

Table 1: Comparative Efficacy of this compound in Surgical Prophylaxis

Comparison Group Surgery Type This compound Infection Rate Comparator Infection Rate Outcome Summary
Triple Drug Treatment Trauma 14.5% 18.0% This compound prophylaxis is as safe and effective as a triple drug regimen.[7]
Cefamandole Trauma N/A N/A This compound is superior to cefamandole.[7]
Clindamycin/Tobramycin Trauma N/A N/A This compound is as effective as clindamycin/tobramycin combination therapy.[7]
Cefotetan (2g vs 3g) Intra-abdominal (Patients ≥120 kg) 22.9% (3g dose) 20.7% (2g dose) No significant difference in SSI rates found between 2g and 3g doses in this patient population.[8]
Cefuroxime (1.5g single dose) Abdominal 8.2% (3 x 2g doses) 8.2% No difference in wound infection rates, but Cefuroxime group had twice the rate of urinary tract infections.[9]
Cefotaxime (1g single dose) Genitourinary 32.4% (multiple doses) 8.6% Single-dose cefotaxime was found to be more effective than multiple-dose this compound in preventing post-operative UTIs.[10]

| Single Dose vs. Three Doses | Cesarean Section | Wound Infection: p<0.05 higher in single-dose group | Wound Infection: p<0.05 lower in three-dose group | A three-dose regimen of this compound is preferable to a single dose for preventing postoperative infections.[11] |

Table 2: Recommended Dosing Regimens for Surgical Prophylaxis

Patient Population Recommended Dose Timing of First Dose Intraoperative Redosing Interval Notes
Adults (Standard) 1-2 g IV Within 60 minutes before surgical incision.[12][13] Every 2 hours.[5][14] To ensure adequate serum and tissue levels at the time of incision.[12]
Adults (≥120 kg) 3 g IV Within 60 minutes before surgical incision.[15] Every 2 hours.[16] Higher doses are recommended for obese patients, although clinical outcome data varies.[8][15]

| Pediatrics (>3 months) | 30-40 mg/kg | 30-60 minutes before surgery.[4] | Every 6 hours for 24 hours post-op.[4] | Safety and efficacy not established for infants <3 months old.[4] |

Table 3: Key Pharmacokinetic Properties of this compound

Parameter Value Reference
Half-Life 45-60 minutes [4]
Peak Plasma Time (IV) Within 5 minutes [4]
Protein Binding 65-79% [4]

| Excretion | Primarily renal (tubular excretion) |[3] |

Experimental Protocols

Detailed methodologies are crucial for the design and interpretation of clinical studies on this compound.

Protocol 1: Standard Administration for Surgical Prophylaxis

This protocol outlines the standard clinical procedure for administering this compound for surgical prophylaxis based on consensus guidelines.[12][13]

  • Patient Selection:

    • Identify patients scheduled for clean-contaminated procedures or clean procedures involving the implantation of foreign material (e.g., prosthetic valves).[12]

    • Procedures of focus include colorectal, non-perforated appendectomy, and hysterectomy.[4][5]

    • Assess for known allergies to cephalosporins or other beta-lactam antibiotics.

  • Dose Preparation and Calculation:

    • For standard adult patients, prepare a 2 g dose of this compound for intravenous administration.[12]

    • For patients weighing ≥120 kg, a 3 g dose is recommended.[15]

    • For pediatric patients, calculate the dose based on weight (40 mg/kg).[12]

  • Administration Timing:

    • Begin the intravenous infusion of the prepared this compound dose to be completed within 60 minutes prior to the surgical incision.[12][15] This timing is critical to ensure adequate drug concentrations in the tissue at the start of surgery.

  • Intraoperative Redosing:

    • If the surgical procedure is anticipated to or exceeds 2 hours in duration, administer a subsequent dose of this compound.[5][16]

    • The redosing interval should be measured from the time of the initial preoperative dose administration.[13]

    • Consider redosing if there is excessive blood loss (e.g., >1,500 mL in adults).[13][16]

  • Postoperative Dosing:

    • For most clean and clean-contaminated procedures, postoperative doses are not recommended. Prophylaxis should be discontinued after surgical incision closure.[12][16]

start Patient Scheduled for Surgery assess Assess Procedure Type & Patient Factors (Weight, Allergies) start->assess calculate Calculate this compound Dose (e.g., 2g, 3g for ≥120kg) assess->calculate administer Administer IV Dose (Complete within 60 min before incision) calculate->administer incision Surgical Incision administer->incision monitor Monitor Surgery Duration & Blood Loss incision->monitor redose_check Duration > 2 hrs OR Excessive Blood Loss? monitor->redose_check redose Administer Intraoperative Redose redose_check->redose Yes closure Surgical Closure redose_check->closure No redose->monitor end End Prophylaxis closure->end

Caption: Standard this compound Prophylaxis Workflow.
Protocol 2: Randomized Controlled Trial Design (Adapted from PROPHYLOXITIN Study Protocol)

This protocol describes a methodology for a robust clinical trial to compare different administration strategies of this compound.[17]

  • Study Objective: To determine if a loading dose followed by continuous infusion of this compound decreases the rate of surgical site infection (SSI) compared to standard intermittent bolus administration in patients undergoing colorectal surgery.[17]

  • Study Design: A multicenter, double-blind, randomized controlled clinical trial.

  • Participant Selection:

    • Inclusion Criteria: Adult patients scheduled for elective colorectal surgery where this compound is the indicated prophylactic antibiotic.[18][19]

    • Exclusion Criteria: Known allergy to this compound, recent use of this compound (within 3 days), concurrent therapeutic antibiotic treatment, severe renal impairment (e.g., eGFR < 30 ml/min/1.73m2).[19]

cluster_criteria Participant Eligibility Screening Patient Patient Scheduled for Colorectal Surgery Inclusion1 Age > 18 years? Patient->Inclusion1 Inclusion2 Informed Consent Provided? Inclusion1->Inclusion2 Yes Ineligible Ineligible for Study Inclusion1->Ineligible No Exclusion1 Known this compound Allergy? Inclusion2->Exclusion1 Yes Inclusion2->Ineligible No Exclusion2 Severe Renal Impairment? Exclusion1->Exclusion2 No Exclusion1->Ineligible Yes Exclusion3 Concurrent Therapeutic Antibiotics? Exclusion2->Exclusion3 No Exclusion2->Ineligible Yes Eligible Eligible for Randomization Exclusion3->Eligible No Exclusion3->Ineligible Yes

Caption: Logic for Patient Inclusion/Exclusion.
  • Randomization and Blinding:

    • Eligible patients are randomized (1:1 ratio) to either the intervention or control group.

    • The study is double-blinded; neither the patient, the surgical team, nor the outcome assessors know the treatment allocation.[17][18]

  • Intervention Arms:

    • Control Group (Intermittent Bolus): Patients receive a standard 2 g IV bolus of this compound before incision, followed by additional 2 g boluses every 2 hours for the duration of the surgery.[17]

    • Intervention Group (Continuous Infusion): Patients receive an initial 2 g IV loading dose (bolus) of this compound before incision, followed immediately by a continuous infusion of a specified dose (e.g., 1 g/hour ) for the duration of the surgery.[17][18]

  • Data Collection and Outcome Measures:

    • Primary Outcome: Incidence of surgical site infection (SSI) within 30 days of the surgical procedure.[17][18]

    • Secondary Outcomes: Incidence of other postoperative complications, length of hospital stay, need for additional surgical procedures, and adverse drug reactions.[18]

    • Pharmacokinetic Sampling (Optional Sub-study): Collect venous blood samples at specific time points (e.g., before infusion, 10, 30, 60, 120 minutes after administration, and at wound closure) to analyze serum this compound concentrations.[14][20]

  • Statistical Analysis:

    • The primary outcome (SSI rates) between the two groups will be compared using an appropriate statistical test (e.g., Chi-squared or Fisher's exact test).

    • An intention-to-treat analysis should be performed.

This compound remains a cornerstone of surgical antibiotic prophylaxis due to its favorable spectrum of activity, particularly against anaerobic bacteria. The provided data and protocols highlight standard clinical applications and offer a framework for future research. While standard intermittent dosing is well-established, ongoing studies into alternative administration strategies, such as continuous infusion, may lead to optimized pharmacokinetic and pharmacodynamic profiles, potentially improving efficacy in preventing surgical site infections.[17] Researchers should consider patient-specific factors, such as obesity, and procedure type when designing studies to further refine this compound's prophylactic use.

References

Cefoxitin: A Selective Agent for Specific Bacterial Strains in Microbiological Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoxitin, a cephamycin β-lactam antibiotic, serves as a critical tool in the microbiology laboratory for the selective isolation and differentiation of specific bacterial strains. Its stability in the presence of certain β-lactamases makes it an effective selective agent, particularly for the identification of methicillin-resistant Staphylococcus aureus (MRSA), differentiation of Bacteroides fragilis group species, and as a carbapenem-sparing agent for infections caused by extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing this compound for these purposes.

Mechanism of Action and Resistance

This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1] It binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[1] This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains and ultimately leading to cell lysis.

Bacterial resistance to this compound can occur through several mechanisms:

  • Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring of this compound. However, this compound is resistant to hydrolysis by many common β-lactamases, including some ESBLs.[2][3]

  • Alteration of Target Site: Modifications in the structure of PBPs, such as the expression of PBP2a encoded by the mecA gene in MRSA, reduce the binding affinity of this compound.

  • Reduced Permeability: Changes in the bacterial outer membrane, such as the loss of porin channels in some Gram-negative bacteria, can restrict this compound's entry into the cell.[4]

  • Efflux Pumps: Active transport systems that pump this compound out of the bacterial cell.[5]

Data Presentation: this compound Susceptibility Data

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against key bacterial groups. These values are essential for interpreting susceptibility results and designing selective media.

Table 1: this compound MIC Distribution for Staphylococcus aureus

Strain TypeThis compound MIC Range (µg/mL)Key Characteristics
Methicillin-Susceptible S. aureus (MSSA)≤ 490% of strains have an MIC of 4 µg/mL.[6]
Methicillin-Resistant S. aureus (MRSA)8 to >25695% of strains have an MIC between 128 and 256 µg/mL.[6]

Table 2: this compound MIC Distribution for Bacteroides fragilis Group

SpeciesThis compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Resistance Rate (%)
B. fragilis group (overall)166415-34.1%[7][8]
B. fragilis1616Lower resistance than non-fragilis species.
Non-fragilis Bacteroides spp.>256>256Higher resistance rates observed.

Note: Resistance rates in the B. fragilis group can be highly variable depending on the geographical location and specific species.

Table 3: this compound Susceptibility for ESBL-Producing Enterobacteriaceae

OrganismThis compound SusceptibilityNotes
Escherichia coliGenerally susceptibleThis compound can be a carbapenem-sparing treatment option.[2]
Klebsiella pneumoniaeVariable susceptibilityResistance can emerge due to porin loss.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Mannitol Salt Agar (MSA) for MRSA Selection

This protocol describes the preparation of a selective medium for the isolation of MRSA from clinical or environmental samples.

Materials:

  • Mannitol Salt Agar (MSA) powder

  • This compound sodium salt powder

  • Sterile distilled water

  • Sterile petri dishes

  • Autoclave

  • Water bath (50°C)

  • Sterile filtration unit (0.22 µm pore size)

Procedure:

  • Prepare MSA according to the manufacturer's instructions. Typically, this involves suspending the powder in sterile distilled water and bringing it to a boil to dissolve completely.

  • Sterilize the MSA medium by autoclaving at 121°C for 15 minutes.

  • Cool the autoclaved MSA to 45-50°C in a water bath.

  • Prepare a stock solution of this compound. For a final concentration of 4 µg/mL in the agar, dissolve the appropriate amount of this compound powder in a small volume of sterile distilled water.

  • Sterilize the this compound stock solution by passing it through a 0.22 µm syringe filter.

  • Aseptically add the sterile this compound solution to the cooled MSA and mix gently but thoroughly to ensure even distribution.

  • Pour the this compound-supplemented MSA into sterile petri dishes (approximately 20-25 mL per plate).

  • Allow the agar to solidify at room temperature.

  • Store the plates at 2-8°C until use.

Protocol 2: this compound Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)

This protocol outlines the standardized disk diffusion method for determining bacterial susceptibility to this compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • This compound disks (30 µg)

  • Bacterial inoculum equivalent to a 0.5 McFarland standard

  • Sterile cotton swabs

  • Incubator (35°C)

  • Calipers or ruler

Procedure:

  • Prepare a standardized bacterial inoculum by suspending several colonies from a fresh culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

  • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing the swab against the inside of the tube.

  • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Allow the plate to dry for 3-5 minutes, but no longer than 15 minutes.

  • Aseptically apply a 30 µg this compound disk to the surface of the agar.

  • Incubate the plate at 35°C for 16-18 hours (24 hours for S. aureus).

  • Measure the diameter of the zone of inhibition in millimeters.

  • Interpret the results based on established clinical breakpoints (e.g., CLSI or EUCAST guidelines).

Protocol 3: Broth Microdilution for this compound MIC Determination

This protocol describes the determination of the minimum inhibitory concentration (MIC) of this compound using a broth microdilution method.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound powder

  • 96-well microtiter plates

  • Standardized bacterial inoculum (5 x 10⁵ CFU/mL)

  • Incubator (35°C)

Procedure:

  • Prepare a stock solution of this compound and perform serial two-fold dilutions in CAMHB to achieve the desired concentration range in the microtiter plate wells.

  • Inoculate each well (except for the sterility control) with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

  • Incubate the plate at 35°C for 16-20 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

This compound Mechanism of Action and Resistance

G cluster_cell Bacterial Cell Cefoxitin_out This compound (extracellular) Porin Porin Channel Cefoxitin_out->Porin Enters via Cefoxitin_in This compound (periplasmic) Porin->Cefoxitin_in PBP Penicillin-Binding Protein (PBP) Cefoxitin_in->PBP Binds to & Inhibits BetaLactamase β-lactamase Cefoxitin_in->BetaLactamase Hydrolyzed by (Resistance) AlteredPBP Altered PBP (e.g., PBP2a) Cefoxitin_in->AlteredPBP Reduced binding to (Resistance) CellWall Peptidoglycan Cell Wall PBP->CellWall Synthesizes Lysis Cell Lysis PBP->Lysis Inhibition leads to

Caption: this compound's mechanism of action and bacterial resistance pathways.

Experimental Workflow for MRSA Selection using this compound MSA

G Sample Clinical/Environmental Sample Inoculate Inoculate onto This compound MSA Sample->Inoculate Incubate Incubate at 35°C for 24-48 hours Inoculate->Incubate Observe Observe for Growth and Mannitol Fermentation Incubate->Observe Growth Growth with Yellow Halo (Presumptive MRSA) Observe->Growth NoGrowth No Growth or Pink/Red Colonies (Not MRSA) Observe->NoGrowth Confirm Confirmatory Tests (e.g., PBP2a latex agglutination, PCR for mecA) Growth->Confirm

Caption: Workflow for the selective isolation of MRSA using this compound MSA.

AmpC β-Lactamase Induction by this compound in Pseudomonas aeruginosa

G This compound This compound PBP4 PBP4 Inhibition This compound->PBP4 Recycling Peptidoglycan Recycling Disruption PBP4->Recycling Muropeptides Accumulation of 1,6-anhydro-N-acetylmuramyl- pentapeptides Recycling->Muropeptides AmpR AmpR Activation Muropeptides->AmpR AmpC ampC Gene Transcription AmpR->AmpC BetaLactamase AmpC β-lactamase Production AmpC->BetaLactamase Resistance β-lactam Resistance BetaLactamase->Resistance

Caption: this compound-mediated induction of AmpC β-lactamase in P. aeruginosa.

This compound as a Selective Marker for Carbapenem-Resistant Enterobacteriaceae (CRE)

While not a direct selective agent for all CRE, this compound susceptibility patterns can provide valuable information in the context of CRE screening. Carbapenem resistance in Enterobacteriaceae can be mediated by carbapenemase production or by a combination of other resistance mechanisms, such as the overproduction of AmpC β-lactamases coupled with porin loss.[4]

  • AmpC Overproduction: this compound is a potent inducer of AmpC β-lactamases and is often hydrolyzed by these enzymes.[9] Therefore, resistance to this compound in Enterobacteriaceae can be an indicator of AmpC overproduction.[9][10] When combined with resistance to third-generation cephalosporins, this compound resistance may suggest a mechanism that could contribute to carbapenem resistance.[11]

  • Limitations: It is crucial to note that this compound resistance is not a definitive marker for carbapenemase production.[12] Some carbapenemase producers, particularly those of the OXA-48 type, may remain susceptible to this compound.[13] Conversely, this compound resistance can occur in the absence of carbapenem resistance. Therefore, this compound susceptibility results should be interpreted in conjunction with testing against carbapenems and other β-lactams for accurate CRE detection.

Conclusion

This compound is a versatile and valuable selective agent in the microbiology laboratory. Its differential activity against various bacterial species and resistance mechanisms allows for the effective selection and identification of important pathogens like MRSA and can aid in the characterization of resistance in Gram-negative bacteria. The protocols and data presented in this document provide a comprehensive guide for the effective application of this compound in research and clinical settings. Adherence to standardized methodologies is critical for obtaining accurate and reproducible results.

References

Application Note & Protocol: In-Vitro Synergy Testing for Cefoxitin with Other Beta-Lactams

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for conducting in-vitro synergy testing of the cephamycin antibiotic Cefoxitin in combination with other beta-lactam agents. It outlines the principles, step-by-step methodologies for checkerboard and time-kill assays, data analysis, and interpretation. Additionally, it explores the key mechanisms that can lead to synergistic or antagonistic interactions.

Introduction

The increasing prevalence of antimicrobial resistance necessitates innovative strategies to extend the utility of existing antibiotics. Combination therapy, where two or more drugs are used concurrently, can offer several advantages, including broadening the spectrum of activity, preventing the emergence of resistance, and achieving synergistic bactericidal effects.

This compound, a cephamycin, is notable for its stability against many beta-lactamases and its potent ability to induce the expression of AmpC beta-lactamases in several Gram-negative species.[1][2][3][4] This dual characteristic means its interaction with other beta-lactams can be complex, resulting in either beneficial synergy or detrimental antagonism depending on the partner antibiotic and the target organism's resistance mechanisms. For instance, synergy has been observed against challenging pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) and Mycobacteroides abscessus, while antagonism is a known risk in infections caused by AmpC-inducible organisms like Enterobacter cloacae and Citrobacter freundii.[1][2][5][6][7]

Therefore, robust in-vitro synergy testing is crucial to characterize these interactions, guide the selection of appropriate combinations for further study, and avoid clinically ineffective or harmful pairings. This note details the two most widely accepted methods for quantitative synergy assessment: the checkerboard microdilution assay and the time-kill assay.

Potential Mechanisms of Interaction

The interaction between this compound and other beta-lactams is primarily dictated by their effects on Penicillin-Binding Proteins (PBPs) and beta-lactamase enzymes.

Synergy: Complementary PBP Inhibition

In organisms like MRSA, resistance is mediated by the PBP2a protein, which has a low affinity for most beta-lactams. Synergy can occur when this compound and another beta-lactam bind to and inhibit different essential PBPs. For example, one drug may saturate PBP2 while this compound enhances the inhibition of another critical PBP, leading to a combined bactericidal effect that neither agent can achieve alone.[5][6]

PBP_Synergy cluster_membrane Bacterial Cell Wall Synthesis cluster_drugs Antibiotics PBP2 PBP2 Synthesis Peptidoglycan Synthesis PBP2->Synthesis Essential Function Lysis Cell Lysis PBP2->Lysis PBP4 PBP4 PBP4->Synthesis Accessory Function PBP4->Lysis This compound This compound This compound->PBP4 Inhibits BetaLactamB Partner β-Lactam BetaLactamB->PBP2 Inhibits AmpC_Antagonism cluster_drugs Antibiotics cluster_bacterium Bacterial Cell This compound This compound (Inducer) AmpR AmpR (Regulator) This compound->AmpR Activates BetaLactamB Partner β-Lactam (Substrate) AmpC_Enzyme AmpC β-Lactamase BetaLactamB->AmpC_Enzyme Hydrolyzed by Target Bacterial Target (e.g., PBP) BetaLactamB->Target Inhibited from reaching ampC ampC gene AmpR->ampC Induces Transcription ampC->AmpC_Enzyme Translates to Inactive_Drug Inactive Degraded Drug AmpC_Enzyme->Inactive_Drug Checkerboard_Workflow start Start prep_drugs Prepare Stock Solutions of this compound (Drug A) & Partner β-Lactam (Drug B) start->prep_drugs prep_plate Create 2D Serial Dilutions in 96-Well Plate prep_drugs->prep_plate inoculate Inoculate Plate Wells with Bacterial Suspension prep_plate->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard, then dilute to ~5x10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate at 35-37°C for 18-24 hours inoculate->incubate read_mic Read Plate Visually or with Plate Reader (OD600nm) to Determine MICs incubate->read_mic calc_fici Calculate FIC Index (FICI) for each non-turbid well read_mic->calc_fici interpret Interpret Results: Synergy, Indifference, or Antagonism calc_fici->interpret end End interpret->end TimeKill_Workflow start Start prep_inoculum Prepare Log-Phase Inoculum (~5x10^5 - 5x10^6 CFU/mL) in Broth Flasks start->prep_inoculum add_drugs Add Antibiotics to Flasks: 1. Growth Control (No Drug) 2. Drug A alone 3. Drug B alone 4. Drug A + Drug B prep_inoculum->add_drugs incubate Incubate Flasks with Shaking at 35-37°C add_drugs->incubate sampling Collect Aliquots at Time Points (e.g., 0, 4, 8, 12, 24 hours) incubate->sampling plating Perform Serial Dilutions and Plate onto Agar sampling->plating count_colonies Incubate Plates & Count Colonies to Determine Viable CFU/mL plating->count_colonies plot_data Plot log10 CFU/mL vs. Time for each condition count_colonies->plot_data interpret Interpret Kill Curves plot_data->interpret end End interpret->end

References

Application Notes and Protocols for Cefoxitin Screen Test in Detecting mecA-Mediated Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and standardized protocols for the utilization of the cefoxitin screen test to accurately identify mecA-mediated resistance in staphylococci, a critical step in both clinical diagnostics and antimicrobial drug development.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to a broad range of β-lactam antibiotics. This resistance is primarily mediated by the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.[1][2][3][4] PBP2a has a low affinity for β-lactam antibiotics, allowing for continued cell wall synthesis even in their presence.[2][3] Accurate and rapid detection of mecA-mediated resistance is crucial for appropriate patient management and for the development of new anti-MRSA agents.

This compound, a cephamycin, has emerged as a superior surrogate marker for detecting mecA-mediated resistance compared to oxacillin.[5][6] It is a more potent inducer of mecA gene expression, leading to more reliable and easily interpretable results, particularly in cases of heteroresistance where only a subpopulation of cells expresses the resistance phenotype.[5][6][7] The Clinical and Laboratory Standards Institute (CLSI) recommends the use of the this compound disk diffusion test for predicting mecA-mediated oxacillin resistance in staphylococci.[8]

Principle of the Test

The this compound screen test relies on the principle that this compound is a strong inducer of the mecA gene. In the presence of this compound, staphylococci carrying the mecA gene will express PBP2a, conferring resistance to this compound and other β-lactams. This resistance is observed as either growth in the presence of a specific concentration of this compound in agar or broth, or as a smaller zone of inhibition around a this compound disk in a diffusion assay.

Data Presentation

The following tables summarize the CLSI interpretive criteria for this compound screen tests. It is imperative to use the appropriate breakpoints based on the staphylococcal species being tested.

Table 1: CLSI Interpretive Criteria for this compound Disk Diffusion (30 µg disk)

OrganismResistant (mm)Susceptible (mm)
Staphylococcus aureus and S. lugdunensis≤ 21≥ 22
Staphylococcus epidermidis≤ 24≥ 25
Other Coagulase-Negative Staphylococci≤ 24≥ 25

Source: CLSI M100-S17[4][9]

Table 2: CLSI Interpretive Criteria for this compound Broth Microdilution (MIC)

OrganismResistant (µg/mL)Susceptible (µg/mL)
Staphylococcus aureus and S. lugdunensis≥ 8≤ 4

Source: CLSI M100[10][11][12]

Note: this compound broth microdilution is not recommended for predicting mecA-mediated oxacillin resistance in S. epidermidis and other coagulase-negative staphylococci due to overlapping MIC distributions between mecA-positive and mecA-negative isolates.[13]

Experimental Protocols

The following are detailed protocols for performing the this compound screen test. Adherence to these protocols is critical for obtaining accurate and reproducible results.

Protocol 1: this compound Disk Diffusion Test

Materials:

  • Mueller-Hinton agar (MHA) plates

  • This compound disks (30 µg)

  • Bacterial inoculum equivalent to a 0.5 McFarland standard

  • Sterile cotton swabs

  • Incubator at 33-35°C

  • Ruler or caliper for measuring zone diameters

  • Quality control strains (S. aureus ATCC 25923 - susceptible, S. aureus ATCC 43300 - resistant)

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the staphylococcal isolate to be tested. Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution of the inoculum.

  • Disk Application: Aseptically apply a 30 µg this compound disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 33-35°C for 16-18 hours (for S. aureus) or a full 24 hours (for coagulase-negative staphylococci).[14] Incubation at temperatures above 35°C may not detect all methicillin-resistant staphylococci.[11][14]

  • Interpretation: After incubation, measure the diameter of the zone of complete inhibition around the this compound disk to the nearest millimeter. Interpret the results based on the criteria in Table 1.

Protocol 2: this compound Agar Screen Test

Materials:

  • Mueller-Hinton agar supplemented with 4% NaCl and 6 µg/mL of this compound

  • Bacterial inoculum equivalent to a 0.5 McFarland standard

  • Sterile inoculating loop or swab

  • Incubator at 33-35°C

  • Quality control strains

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

  • Plate Inoculation: Using a sterile inoculating loop or swab, spot-inoculate the this compound screen agar plate with the prepared inoculum.

  • Incubation: Incubate the plate at 33-35°C for a full 24 hours.

  • Interpretation: Examine the plate for any growth. Any growth of more than one colony indicates a positive result (methicillin resistance). No growth indicates a negative result.

Protocol 3: this compound Broth Microdilution Test

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • This compound stock solution

  • 96-well microtiter plates

  • Bacterial inoculum equivalent to a 0.5 McFarland standard

  • Incubator at 33-35°C

  • Microplate reader or visual inspection aid

  • Quality control strains

Procedure:

  • Panel Preparation: Prepare serial twofold dilutions of this compound in CAMHB in a 96-well microtiter plate to achieve a final concentration range that includes the interpretive breakpoints (e.g., 0.5 to 32 µg/mL).[10]

  • Inoculum Preparation and Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the microtiter plate at 33-35°C for 16-20 hours.

  • Interpretation: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of this compound that completely inhibits visible growth. Interpret the results based on the criteria in Table 2.

Mandatory Visualizations

Signaling Pathway of mecA-Mediated Resistance

mecA_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MecR1 MecR1 MecI MecI (Repressor) MecR1->MecI induces cleavage mec_operon mec operon MecI->mec_operon represses mecA mecA mec_operon->mecA transcription PBP2a PBP2a mecA->PBP2a translation CellWall Cell Wall Synthesis (Peptidoglycan Cross-linking) PBP2a->CellWall enables BetaLactam β-Lactam Antibiotic (e.g., this compound) BetaLactam->MecR1 binds BetaLactam->CellWall inhibits normal PBPs Cefoxitin_Workflow start Start: Isolate Staphylococcal Colony prep_inoculum Prepare 0.5 McFarland Inoculum Suspension start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate apply_disk Apply 30 µg This compound Disk inoculate_plate->apply_disk incubate Incubate at 33-35°C for 16-24 hours apply_disk->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone interpret Interpret Results using CLSI Breakpoints measure_zone->interpret resistant Resistant (mecA-positive) interpret->resistant ≤ breakpoint susceptible Susceptible (mecA-negative) interpret->susceptible ≥ breakpoint end End resistant->end susceptible->end

References

Application Notes and Protocols for Cefoxitin-Based Selective Broth for MRSA Enrichment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to a broad range of β-lactam antibiotics. Accurate and rapid detection of MRSA is crucial for effective patient management, infection control, and epidemiological surveillance. Cefoxitin, a cephamycin antibiotic, has emerged as a superior agent for the detection of MRSA compared to traditional oxacillin-based methods. This compound is a more potent inducer of the mecA gene, which encodes the modified penicillin-binding protein 2a (PBP2a) responsible for methicillin resistance. This property is particularly advantageous for the reliable detection of heteroresistant MRSA strains, where only a subpopulation of cells expresses the resistance phenotype.

These application notes provide a detailed protocol for the use of a this compound-based selective broth for the enrichment of MRSA from clinical and research samples. The protocol is designed to enhance the sensitivity and specificity of MRSA detection, providing a robust tool for microbiology laboratories and researchers in drug development.

Principle of the Method

The this compound-based selective enrichment broth facilitates the preferential growth of MRSA while inhibiting the growth of methicillin-susceptible Staphylococcus aureus (MSSA) and other commensal bacteria. The key components of the broth and their functions are:

  • Basal Medium (e.g., Iso-Sensitest Broth or Tryptone Soya Broth): Provides the necessary nutrients for bacterial growth.

  • This compound: Acts as the primary selective agent by inhibiting the growth of MSSA and inducing the expression of the mecA gene in MRSA.

  • Sodium Chloride (NaCl): Creates a hypertonic environment that is favorable for the growth of staphylococci.

  • Additional Selective Agents (e.g., Aztreonam, Colistin): Inhibit the growth of Gram-negative bacteria and other microorganisms that may be present in the sample.

Following an enrichment period, the broth can be sub-cultured onto selective agar plates for the isolation and identification of MRSA, or used for molecular detection methods such as PCR.

Data Presentation

The use of this compound-based selective methods has demonstrated improved performance over oxacillin-based methods for MRSA detection. Below is a summary of comparative performance data.

Table 1: Comparison of this compound-based vs. Oxacillin-based Broth for MRSA Detection from 40 Clinical Isolates[1]

Broth TypeIncubation TimeNumber of MRSA Isolates Detected (nuc gene)Number of MRSA Isolates Recovered (on plates)
This compound-based (FOXCA) Overnight4040
Oxacillin-based (OXAA) Overnight3635
Oxacillin-based (OXAA) 2 daysNot specified37

Table 2: Performance of this compound Disk Diffusion vs. Oxacillin Disk Diffusion for MRSA Detection (with PCR as Gold Standard)[2]

Test MethodSensitivitySpecificity
This compound Disk Diffusion 96.7%100%
Oxacillin Disk Diffusion 82.5%98.5%

Table 3: Positive Predictive Value and Exclusion Rate of this compound-based (FOXCA) vs. Oxacillin-based (OXAA) Enrichment Broth in Clinical Screening[1]

Broth TypePositive Predictive ValueExclusion Rate (Negative Samples)
This compound-based (FOXCA) 6.0%90.0%
Oxacillin-based (OXAA) 4.6%88.7%

Experimental Protocols

Protocol 1: Preparation of this compound-Based Selective Enrichment Broth (FOXCA Broth)

This protocol is based on the formulation described by Grangagnage et al. (2006).[1]

Materials:

  • Iso-Sensitest Broth powder

  • Sodium Chloride (NaCl)

  • This compound sodium salt

  • Colistin sulfate

  • Aztreonam

  • Sterile distilled water

  • Sterile culture tubes or flasks

  • Autoclave

  • Sterile filters (0.22 µm pore size)

Preparation Procedure:

  • Prepare the Basal Broth:

    • Dissolve Iso-Sensitest Broth powder in distilled water according to the manufacturer's instructions.

    • Add NaCl to a final concentration of 2.3% (w/v).

    • Dispense the broth into appropriate culture tubes or flasks.

  • Sterilization:

    • Autoclave the basal broth at 121°C for 15 minutes.

    • Allow the broth to cool to 45-50°C.

  • Prepare Antibiotic Stock Solutions:

    • Prepare stock solutions of this compound, Colistin, and Aztreonam in a suitable sterile solvent (e.g., sterile distilled water).

    • Sterilize the antibiotic stock solutions by filtration through a 0.22 µm filter.

  • Add Selective Agents:

    • Aseptically add the sterile antibiotic stock solutions to the cooled basal broth to achieve the following final concentrations:

      • This compound: 4 µg/mL[1]

      • Colistin: 8 µg/mL[1]

      • Aztreonam: 8 µg/mL[1]

  • Final Mixing and Storage:

    • Mix the final broth solution gently but thoroughly.

    • Store the prepared this compound-based selective enrichment broth at 2-8°C in the dark.

Protocol 2: MRSA Enrichment from Clinical/Research Samples

Materials:

  • Prepared this compound-based selective enrichment broth

  • Clinical or research samples (e.g., nasal swabs, wound swabs)

  • Incubator at 35-37°C

  • Vortex mixer

Procedure:

  • Inoculation:

    • For swab samples, place the swab directly into a tube containing the this compound-based selective enrichment broth. Break or cut the swab shaft to allow for full immersion and capping of the tube.

    • For liquid samples, inoculate the broth with a defined volume of the sample.

  • Incubation:

    • Incubate the inoculated broth aerobically at 35-37°C for 18-24 hours.[3]

  • Sub-culturing (for isolation and identification):

    • Following incubation, gently vortex the broth to ensure a homogenous suspension.

    • Using a sterile loop, sub-culture a loopful of the enriched broth onto a selective and/or chromogenic agar for MRSA (e.g., Mannitol Salt Agar with this compound, CHROMagar™ MRSA).

    • Incubate the agar plates under the conditions recommended by the manufacturer.

  • Molecular Analysis (optional):

    • DNA can be extracted directly from the enriched broth culture for molecular detection of MRSA using PCR to target the mecA and a S. aureus-specific gene (e.g., nuc).

Visualizations

MRSA_Detection_Workflow Experimental Workflow for MRSA Detection Sample Clinical/Research Sample Enrichment Inoculate this compound-based Selective Broth Sample->Enrichment Incubation Incubate at 35-37°C for 18-24 hours Enrichment->Incubation Subculture Sub-culture onto Selective Agar Incubation->Subculture Molecular DNA Extraction for PCR Incubation->Molecular Identification Isolate Identification (e.g., colony morphology, biochemical tests) Subculture->Identification Confirmation Confirm MRSA (e.g., mecA PCR) Molecular->Confirmation nuc & mecA detection Identification->Confirmation

Caption: Workflow for MRSA detection using this compound-based enrichment broth.

MecA_Regulation Mechanism of this compound Induction of mecA Expression cluster_operon mecA Operon mecR1 mecR1 (Transmembrane Sensor) mecI mecI (Repressor) mecR1->mecI inactivates mecA mecA (Resistance Gene) mecI->mecA represses PBP2a PBP2a (Penicillin-Binding Protein 2a) mecA->PBP2a encodes This compound This compound This compound->mecR1 induces Resistance Methicillin Resistance PBP2a->Resistance confers

Caption: this compound-induced mecA gene expression leading to methicillin resistance.

References

Application Notes and Protocols: Cefoxitin Minimum Inhibitory Concentration (MIC) Determination Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoxitin, a second-generation cephalosporin antibiotic, exhibits a broad spectrum of activity against both aerobic and anaerobic bacteria. The determination of the Minimum Inhibitory Concentration (MIC) of this compound is a critical in vitro susceptibility testing method used in clinical microbiology and drug development. The MIC value represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This data is paramount for guiding therapeutic choices, monitoring the emergence of antimicrobial resistance, and in the research and development of new antimicrobial agents.

Notably, this compound serves as a surrogate marker for detecting methicillin resistance in Staphylococcus aureus (MRSA), as it is a potent inducer of the mecA gene, which encodes for the altered penicillin-binding protein PBP2a.[1] Accurate and reproducible MIC determination is therefore essential for both clinical diagnostics and epidemiological surveillance. These application notes provide detailed protocols for the most common methods of this compound MIC determination, including broth microdilution, agar dilution, and gradient diffusion (E-test), in accordance with established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of the Assay

The fundamental principle behind MIC determination is to establish the lowest concentration of an antibiotic that inhibits the growth of a specific bacterium under standardized laboratory conditions. This is achieved by exposing a standardized bacterial inoculum to a serial dilution of the antimicrobial agent. Following an incubation period, the presence or absence of visible bacterial growth is assessed. The MIC is the lowest concentration of the antibiotic at which no growth is observed.

Key Methodologies for this compound MIC Determination

There are several standardized methods for determining the this compound MIC, each with its own advantages and applications. The most common are:

  • Broth Microdilution: This method involves preparing serial twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension.

  • Agar Dilution: In this method, varying concentrations of this compound are incorporated into molten agar, which is then poured into petri dishes. The agar surface is then spot-inoculated with a standardized bacterial suspension.

  • Gradient Diffusion (E-test): This technique utilizes a plastic strip impregnated with a continuous gradient of this compound. The strip is placed on an inoculated agar plate, and the antibiotic diffuses into the agar, creating an elliptical zone of inhibition. The MIC is read where the edge of the inhibition zone intersects the strip.

Materials and Reagents

  • This compound sodium salt (analytical grade)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile deionized water or a suitable buffer for antibiotic dissolution[2]

  • 0.85% sterile saline

  • 96-well microtiter plates (for broth microdilution)

  • Petri dishes

  • Sterile swabs, loops, and pipettes

  • McFarland 0.5 turbidity standard

  • Bacterial culture to be tested

  • Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™)

  • Incubator (35°C ± 2°C)[3]

  • Spectrophotometer or turbidimeter

  • Vortex mixer

Experimental Protocols

Preparation of this compound Stock Solution

A high-concentration stock solution of this compound is prepared to create the subsequent dilutions for the MIC assay.

  • Accurately weigh the required amount of this compound sodium salt powder. For a 10 mg/mL (10,000 µg/mL) stock solution, weigh 100 mg of this compound.

  • Dissolve the powder in a precise volume of sterile deionized water or a recommended solvent.[4][5] For example, dissolve 100 mg in 10 mL of sterile water.

  • Ensure complete dissolution by vortexing.

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.[5]

  • Aliquot the sterile stock solution into smaller volumes and store at -20°C or below for long-term use.[5] Avoid repeated freeze-thaw cycles.

Inoculum Preparation

A standardized bacterial inoculum is crucial for accurate and reproducible MIC results.

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.

  • Transfer the colonies to a tube containing 4-5 mL of sterile saline.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison or using a spectrophotometer (the suspension should have an absorbance of 0.08 to 0.13 at 625 nm). This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute this standardized suspension to the final required inoculum density for the specific MIC method.

Broth Microdilution Protocol

This is a widely used method for determining MICs in a high-throughput format.

  • Preparation of this compound Dilutions:

    • Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution (at a concentration twice the highest desired final concentration) to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last well containing the antibiotic. This will result in wells with 50 µL of varying this compound concentrations.

    • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Inoculation:

    • Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[6]

    • Add 50 µL of the diluted bacterial suspension to each well (except the sterility control well).

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[7][8]

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis start Start prep_inoculum Prepare 0.5 McFarland Bacterial Suspension start->prep_inoculum prep_dilutions Prepare Serial this compound Dilutions in Microplate start->prep_dilutions inoculate Inoculate Microplate Wells prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Broth Microdilution Workflow

Agar Dilution Protocol

This method is considered a reference method by many organizations.

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of this compound dilutions in sterile water at concentrations 10 times the final desired concentrations in the agar.

    • Melt MHA and cool it to 45-50°C in a water bath.

    • Add 1 part of each this compound dilution to 9 parts of molten MHA (e.g., 2 mL of this compound solution to 18 mL of agar). Mix thoroughly but gently to avoid bubbles.

    • Pour the agar into sterile petri dishes to a depth of 3-4 mm.

    • Allow the plates to solidify at room temperature. Include a growth control plate containing no antibiotic.

  • Inoculation:

    • Dilute the 0.5 McFarland standardized bacterial suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

    • Using a multipoint inoculator or a pipette, spot-inoculate 1-2 µL of the diluted bacterial suspension onto the surface of each agar plate.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate at 35°C ± 2°C for 16-20 hours (or 24 hours for Staphylococcus spp. to detect methicillin resistance).[1]

  • Reading and Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or a single colony at the inoculation spot is disregarded.

Agar_Dilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis start Start prep_inoculum Prepare 0.5 McFarland Bacterial Suspension start->prep_inoculum prep_plates Prepare this compound-Infused Agar Plates start->prep_plates inoculate Spot-Inoculate Agar Plates prep_inoculum->inoculate prep_plates->inoculate incubate Incubate at 35°C for 16-24 hours inoculate->incubate read_results Observe for Growth Inhibition incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Agar Dilution Workflow

Gradient Diffusion (E-test) Protocol

This method provides an MIC value from a continuous gradient of antibiotic.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the standardized 0.5 McFarland bacterial suspension.

    • Rotate the swab against the side of the tube to remove excess fluid.

    • Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.

    • Allow the plate to dry for 3-5 minutes, but no longer than 15 minutes.[7]

  • Application of E-test Strip:

    • Using sterile forceps, apply the this compound E-test strip to the center of the inoculated agar surface.

    • Ensure the strip is in complete contact with the agar. Once applied, do not move the strip.

  • Incubation:

    • Incubate the plate in an inverted position at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, an elliptical zone of inhibition will be visible around the strip.

    • Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the MIC scale on the strip. Read at the point of complete inhibition of all growth.

Data Presentation and Interpretation

The interpretation of this compound MIC values is based on clinical breakpoints established by regulatory bodies like CLSI and EUCAST. These breakpoints categorize an organism as Susceptible (S), Intermediate (I), or Resistant (R).

CLSI this compound MIC Interpretive Criteria (M100, 35th Ed., 2025)[4][10]
PathogenSusceptible (S)Intermediate (I)Resistant (R)
Staphylococcus aureus≤ 4 µg/mLN/A≥ 8 µg/mL
Staphylococcus lugdunensis≤ 4 µg/mLN/A≥ 8 µg/mL

N/A: Not Applicable

EUCAST this compound MIC Interpretive Criteria (v 12.0)[11]
Organism GroupSusceptible (S)Resistant (R)
Staphylococcus aureus≤ 4 µg/mL> 4 µg/mL

Note: For Staphylococcus spp., this compound testing is primarily used to infer mecA-mediated resistance to all beta-lactams.

MIC_Interpretation_Logic cluster_clsi CLSI Interpretation cluster_eucast EUCAST Interpretation mic_value This compound MIC Result (e.g., for S. aureus) clsi_le4 MIC ≤ 4 µg/mL mic_value->clsi_le4 ≤ 4 clsi_ge8 MIC ≥ 8 µg/mL mic_value->clsi_ge8 ≥ 8 eucast_le4 MIC ≤ 4 µg/mL mic_value->eucast_le4 ≤ 4 eucast_gt4 MIC > 4 µg/mL mic_value->eucast_gt4 > 4 clsi_susc Report: Susceptible clsi_le4->clsi_susc clsi_res Report: Resistant (mecA-mediated resistance likely) clsi_ge8->clsi_res eucast_susc Report: Susceptible eucast_le4->eucast_susc eucast_res Report: Resistant (mecA-mediated resistance likely) eucast_gt4->eucast_res

MIC Result Interpretation Flowchart

Quality Control

Regular testing of quality control (QC) strains with known MIC values is essential to ensure the accuracy and reproducibility of the assay. The obtained MIC for the QC strain must fall within the acceptable range as defined by CLSI or EUCAST.

CLSI Acceptable Quality Control Ranges for this compound
QC StrainMIC Range (µg/mL)
Staphylococcus aureus ATCC® 29213™1 - 4
Escherichia coli ATCC® 25922™2 - 8

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
QC MIC values out of rangeImproper inoculum preparation; Contamination; Incorrect incubation conditions; Degraded antibiotic stock.Verify McFarland standard and dilution steps. Check for contamination. Ensure incubator temperature is correct. Prepare fresh this compound stock solution.
No growth in control wellsInactive inoculum; Improper growth medium.Use a fresh bacterial culture. Check the expiration date and preparation of the Mueller-Hinton broth/agar.
"Skipped" wells in broth microdilutionContamination; Pipetting error.Repeat the test with careful aseptic technique. Verify pipette calibration and technique.
Poorly defined zone of inhibition (E-test)Mixed culture; Inoculum too heavy or too light.Ensure a pure culture is used. Re-standardize the inoculum to a 0.5 McFarland. Ensure even swabbing of the agar plate.

Conclusion

The determination of this compound MIC is a cornerstone of antimicrobial susceptibility testing. Adherence to standardized protocols, including proper preparation of reagents, inoculum standardization, and appropriate incubation conditions, is critical for obtaining accurate and clinically relevant results. The broth microdilution, agar dilution, and gradient diffusion methods all provide reliable means of determining this compound MICs when performed correctly. Regular quality control testing is mandatory to ensure the integrity of the results. These protocols and guidelines are intended to assist researchers and laboratory professionals in performing robust and reproducible this compound MIC assays.

References

Application Notes and Protocols for the Experimental Induction of Bacterial Beta-Lactamase Production Using Cefoxitin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Beta-lactam antibiotics form the cornerstone of antibacterial therapy. However, their efficacy is threatened by the production of beta-lactamase enzymes by bacteria, which hydrolyze the beta-lactam ring, rendering the antibiotic inactive. The expression of some beta-lactamases, particularly the AmpC cephalosporinases found in many Gram-negative bacteria, is inducible.[1][2] Cefoxitin, a cephamycin antibiotic, is a potent inducer of AmpC beta-lactamase expression and is often used in laboratory settings to study this resistance mechanism.[2][3][4] Understanding the induction process is crucial for developing novel therapeutic strategies to combat antibiotic resistance.

These application notes provide a detailed overview of the signaling pathways involved in this compound-mediated beta-lactamase induction, experimental protocols to induce and quantify beta-lactamase production, and a summary of expected quantitative outcomes.

Signaling Pathway of AmpC Beta-Lactamase Induction by this compound

The induction of AmpC beta-lactamase by this compound is intricately linked to the bacterial cell wall recycling pathway. In Gram-negative bacteria like Pseudomonas aeruginosa and Enterobacter cloacae, the process is primarily regulated by the transcriptional regulator AmpR.[2][5][6]

Under normal conditions, AmpR represses the transcription of the ampC gene.[5] This repression is maintained by the binding of UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide, a precursor in peptidoglycan synthesis, to AmpR.[5][7]

When bacteria are exposed to this compound, the antibiotic inhibits penicillin-binding proteins (PBPs), particularly PBP4, which are involved in cell wall synthesis and turnover.[5][8] This inhibition disrupts the normal balance of peptidoglycan synthesis and degradation, leading to an accumulation of cell wall degradation products, specifically 1,6-anhydro-N-acetylmuramyl-peptides, in the cytoplasm.[5][8] These muropeptides compete with UDP-MurNAc-pentapeptide for binding to AmpR.[7] The binding of these accumulated muropeptides to AmpR causes a conformational change, converting AmpR from a repressor to an activator of ampC transcription.[5][7][8] This results in a significant increase in the production of AmpC beta-lactamase.

Diagram of the AmpC Beta-Lactamase Induction Pathway

AmpC_Induction cluster_cell Bacterial Cell cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm PBP4 PBP4 PGN_synthesis Peptidoglycan Synthesis PBP4->PGN_synthesis involved in PGN_degradation Peptidoglycan Degradation PGN_synthesis->PGN_degradation balance Muropeptides Muropeptides PGN_degradation->Muropeptides generates AmpR_activator AmpR (Activator) Muropeptides->AmpR_activator binds & activates UDP_MurNAc UDP-MurNAc- pentapeptide AmpR_repressor AmpR (Repressor) UDP_MurNAc->AmpR_repressor binds & represses ampC_gene ampC gene AmpR_repressor->ampC_gene represses AmpR_activator->ampC_gene activates transcription AmpC_protein AmpC β-lactamase ampC_gene->AmpC_protein translates to This compound This compound This compound->PBP4 inhibition

Caption: this compound-mediated induction of AmpC beta-lactamase.

Experimental Protocols

Protocol 1: Induction of Beta-Lactamase Production in Liquid Culture

This protocol describes the induction of beta-lactamase in a bacterial culture using a sub-inhibitory concentration of this compound.

Materials:

  • Bacterial strain of interest (e.g., Enterobacter cloacae, Pseudomonas aeruginosa)

  • Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB)

  • This compound solution (stock solution prepared in sterile water or appropriate solvent)

  • Spectrophotometer

  • Shaking incubator

  • Sterile culture tubes and flasks

Procedure:

  • Prepare an overnight culture: Inoculate a single colony of the bacterial strain into 5 mL of TSB and incubate overnight at 37°C with shaking.

  • Standardize the inoculum: Dilute the overnight culture in fresh TSB to an optical density at 600 nm (OD600) of 0.05-0.1.

  • Induction:

    • Divide the standardized culture into two flasks: a "test" flask and a "control" flask.

    • To the "test" flask, add this compound to a final sub-inhibitory concentration (e.g., 5 µg/mL).[9] The optimal concentration may need to be determined empirically for the specific strain.

    • To the "control" flask, add an equivalent volume of sterile water or solvent.

  • Incubation: Incubate both flasks at 37°C with shaking (e.g., 200 rpm).

  • Sample collection: At various time points (e.g., 0, 2, 4, 6 hours), withdraw aliquots from both the "test" and "control" flasks for subsequent analysis of bacterial growth (OD600) and beta-lactamase activity.[9]

  • Cell harvesting: Centrifuge the collected aliquots to pellet the bacterial cells. The supernatant can be assayed for secreted beta-lactamase, while the cell pellet is typically used for extracting periplasmic or total cellular beta-lactamase.

Experimental Workflow for Beta-Lactamase Induction

Experimental_Workflow start Start overnight_culture 1. Prepare Overnight Bacterial Culture start->overnight_culture standardize 2. Standardize Inoculum (OD600) overnight_culture->standardize split 3. Split Culture (Test & Control) standardize->split induce 4. Add this compound (Test Culture) split->induce incubate 5. Incubate with Shaking induce->incubate sample 6. Collect Samples at Time Points incubate->sample analyze 7. Analyze Samples (OD600, Enzyme Assay, qRT-PCR) sample->analyze end End analyze->end

Caption: Workflow for this compound induction of beta-lactamase.

Protocol 2: Quantification of Beta-Lactamase Activity using Nitrocefin Assay

This protocol measures the enzymatic activity of beta-lactamase using the chromogenic cephalosporin, nitrocefin. Hydrolysis of the beta-lactam ring in nitrocefin results in a color change that can be measured spectrophotometrically.

Materials:

  • Bacterial cell lysates (from Protocol 1)

  • Nitrocefin solution (e.g., 0.5 mg/mL in DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare cell lysates: Resuspend the cell pellets from Protocol 1 in phosphate buffer. Lyse the cells by sonication or using a chemical lysis reagent. Centrifuge to remove cell debris and collect the supernatant containing the cell lysate.

  • Protein quantification: Determine the total protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay) to normalize the beta-lactamase activity.

  • Set up the assay:

    • In a 96-well plate, add a defined volume of cell lysate (e.g., 10-50 µL) to each well.

    • Include a negative control with phosphate buffer only.

    • Prepare a reaction mixture by diluting the nitrocefin stock solution in phosphate buffer to a final working concentration (e.g., 100 µM).

  • Initiate the reaction: Add the nitrocefin reaction mixture to each well to start the reaction.

  • Measure absorbance: Immediately begin measuring the absorbance at 490 nm in a microplate reader in kinetic mode, taking readings every minute for 10-30 minutes.[10]

  • Calculate activity: The rate of nitrocefin hydrolysis (change in absorbance per minute) is proportional to the beta-lactamase activity. Normalize the activity to the total protein concentration of the lysate. One unit of beta-lactamase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of nitrocefin per minute at a specific pH and temperature.[10]

Protocol 3: Quantification of ampC Gene Expression using qRT-PCR

This protocol quantifies the relative expression of the ampC gene following induction with this compound.

Materials:

  • Bacterial cell pellets (from Protocol 1)

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR master mix (e.g., SYBR Green)

  • Primers for ampC and a housekeeping gene (e.g., 16S rRNA)

  • qPCR instrument

Procedure:

  • RNA extraction: Extract total RNA from the bacterial cell pellets using a commercial RNA extraction kit, following the manufacturer's instructions.

  • DNase treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase.

  • qPCR:

    • Set up the qPCR reactions with the qPCR master mix, primers for ampC and the housekeeping gene, and the synthesized cDNA.

    • Run the qPCR program on a thermal cycler.

  • Data analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in ampC gene expression in the this compound-induced samples relative to the uninduced control samples, normalized to the expression of the housekeeping gene.

Data Presentation

The following tables summarize representative quantitative data from the literature on the induction of beta-lactamase by this compound.

Table 1: Induction of ampC mRNA and Beta-Lactamase Activity in Pseudomonas aeruginosa

Inducer (Concentration)Time (min)ampC mRNA Fold IncreaseBeta-Lactamase Activity Fold IncreaseReference
This compound180385 - 50077 - 296[8]

Table 2: Induction Ratios of Beta-Lactamase Production in Various Bacterial Species

Bacterial SpeciesInducerInduction RatioReference
Bacteroides ovatusThis compound2.6[11]
Clostridium butyricumThis compound1.6[11]
Citrobacter freundiiThis compound26.5[11]
Serratia marcescensThis compound (5 µg/mL)Highest activity at 2h[9]

Table 3: Phenotypic Detection of AmpC Production using this compound

Test MethodSensitivity (%)Specificity (%)Reference
This compound Screening97.478.7[12][13]
This compound-Cloxacillin Double Disk Synergy97.2100[12]

Conclusion

The experimental induction of beta-lactamase production using this compound is a fundamental technique for studying an important mechanism of antibiotic resistance. The protocols and data presented here provide a framework for researchers to investigate the molecular basis of inducible resistance and to evaluate the efficacy of potential inhibitors of this process. Accurate quantification of both gene expression and enzymatic activity is essential for a comprehensive understanding of the bacterial response to beta-lactam challenge.

References

Troubleshooting & Optimization

Technical Support Center: Investigating Acquired Cefoxitin Resistance in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the mechanisms of acquired Cefoxitin resistance in long-term studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental workflows.

1. Minimum Inhibitory Concentration (MIC) Assays

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent MIC values for the same isolate across experiments. Inoculum density variation. Improper antibiotic dilution series. Contamination of the culture.Standardize inoculum to 0.5 McFarland turbidity. Prepare fresh antibiotic stock solutions and verify dilution calculations. Perform a purity plate to check for contamination.
No bacterial growth in control wells. Inactive inoculum. Incorrect growth medium.Use a fresh, actively growing bacterial culture. Ensure the correct medium and growth conditions (temperature, atmosphere) are used for the specific bacterial species.
"Skipped" wells, where growth appears at a higher antibiotic concentration than a well with no growth. Pipetting errors. Contamination of a single well.Be meticulous with pipetting, ensuring proper mixing at each dilution step. Repeat the assay, paying close attention to aseptic technique.

2. Whole-Genome Sequencing (WGS)

Problem Possible Cause(s) Recommended Solution(s)
Low-quality sequencing reads (low Q-score). Poor quality of extracted DNA. Issues with library preparation.Ensure high-purity DNA extraction with appropriate QC checks (e.g., NanoDrop, Qubit). Review and optimize the library preparation protocol, including fragmentation and adapter ligation steps.
Difficulty in identifying known resistance genes. Incomplete genome assembly. Use of an outdated resistance gene database.Improve assembly by using a combination of short- and long-read sequencing technologies if possible. Utilize up-to-date and comprehensive antibiotic resistance gene databases (e.g., CARD, ResFinder).
Failure to detect novel resistance mutations. Inappropriate reference genome for alignment. Stringent variant calling parameters that filter out true positives.Select a closely related and well-annotated reference genome. Adjust variant calling parameters and visually inspect alignments in regions of interest (e.g., promoter regions of ampC).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired this compound resistance observed in long-term studies?

A1: Long-term exposure to this compound can lead to the selection of bacteria with various resistance mechanisms. The most common include:

  • Enzymatic Degradation: Production of β-lactamase enzymes, particularly AmpC-type cephalosporinases, that hydrolyze the β-lactam ring of this compound.[1]

  • Target Modification: Alterations in penicillin-binding proteins (PBPs), such as the expression of PBP2a (encoded by the mecA gene) in MRSA, which has a low affinity for this compound.[2][3]

  • Reduced Permeability: Mutations in outer membrane porins that restrict the entry of this compound into the bacterial cell.

  • Upregulation of Efflux Pumps: Increased expression of efflux pumps that actively transport this compound out of the cell.[4]

Q2: How does the regulation of the ampC gene contribute to this compound resistance?

A2: The ampC gene, which encodes a cephalosporinase, is often inducible. In the presence of an inducer like this compound, a complex signaling cascade is initiated. This typically involves the accumulation of peptidoglycan breakdown products that activate the transcriptional regulator AmpR, leading to increased ampC expression and subsequent this compound hydrolysis.[5][6] Mutations in the regulatory genes, such as ampD, can lead to constitutive overexpression of ampC and high-level resistance.[6]

Q3: What is the role of the mecA gene in this compound resistance in Staphylococcus aureus?

A3: The mecA gene encodes Penicillin-Binding Protein 2a (PBP2a), which is the primary determinant of methicillin resistance in S. aureus (MRSA).[3] PBP2a has a very low affinity for β-lactam antibiotics, including this compound.[2] In the presence of this compound, which inactivates the native PBPs, PBP2a can still carry out the transpeptidation reactions necessary for cell wall synthesis, allowing the bacteria to survive and grow.[2] The expression of mecA is controlled by the mecI repressor and the mecR1 signal transducer, which are homologous to the blaI/blaR1 system that regulates β-lactamase production.[7][8]

Q4: My long-term evolution experiment shows a gradual increase in this compound MIC. What genetic changes should I look for?

A4: A gradual increase in MIC suggests the accumulation of one or more mutations. Key areas to investigate using whole-genome sequencing include:

  • The promoter and attenuator regions of the chromosomal ampC gene for mutations that increase its expression.

  • The coding sequence of porin genes for mutations that could alter their structure and function.

  • The presence and copy number of mobile genetic elements carrying β-lactamase genes.

  • For S. aureus, look for the acquisition of the mecA gene or mutations in its regulatory elements.

Data Presentation

Table 1: Illustrative Example of this compound MIC Evolution in Enterobacter cloacae During a Long-Term Laboratory Evolution Experiment.

Time (Days) Population This compound MIC (µg/mL) Fold Increase from Day 0
0Ancestral41
10Evolved 182
20Evolved 1164
30Evolved 1328
40Evolved 16416
50Evolved 112832

Experimental Protocols

1. Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound powder

  • Bacterial isolate for testing

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Antibiotic Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.

  • Prepare Antibiotic Dilutions:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a serial 2-fold dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).

  • Prepare Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculate the Plate:

    • Add 100 µL of the diluted inoculum to wells 1 through 11. This will result in a final inoculum concentration of 5 x 10⁵ CFU/mL and will dilute the antibiotic concentrations by half.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

2. Protocol: Bacterial Whole-Genome Sequencing for Resistance Determinants

This protocol provides a general workflow for identifying resistance genes and mutations.

1. DNA Extraction:

  • Culture the bacterial isolate overnight in appropriate broth.
  • Extract high-quality genomic DNA using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit) following the manufacturer's instructions for Gram-negative or Gram-positive bacteria.
  • Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit).

2. Library Preparation and Sequencing:

  • Prepare a sequencing library using a commercial kit (e.g., Illumina DNA Prep). This involves fragmenting the DNA, adding sequencing adapters, and PCR amplification.
  • Perform paired-end sequencing on an Illumina platform (e.g., MiSeq or NextSeq) to generate high-quality short reads.

3. Bioinformatic Analysis:

  • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim low-quality bases and adapter sequences using tools like Trimmomatic.
  • De Novo Assembly: Assemble the reads into contigs using an assembler like SPAdes or Unicycler.
  • Resistance Gene Annotation: Annotate the assembled genome for known antibiotic resistance genes using databases like CARD (Comprehensive Antibiotic Resistance Database) or ResFinder.
  • Variant Calling (for mutational analysis):
  • Align the quality-filtered reads to a suitable reference genome using an aligner like BWA or Bowtie2.
  • Call single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) using a variant caller like GATK or SAMtools.
  • Annotate the identified variants to determine their potential impact on protein function using a tool like SnpEff. Pay close attention to non-synonymous mutations in known resistance-associated genes and their regulatory regions.

Mandatory Visualization

Signaling Pathway Diagrams (Graphviz DOT Language)

AmpC_Regulation This compound This compound Porin Porin This compound->Porin Enters OuterMembrane Outer Membrane Periplasm Periplasm Porin->Periplasm Periplasm->this compound Hydrolyzes PBP PBP Periplasm->PBP Inhibits CellWall_Precursors Cell Wall Precursors PBP->CellWall_Precursors Peptidoglycan recycling signal AmpG AmpG CellWall_Precursors->AmpG Transport AmpR_active AmpR (Active Repressor) CellWall_Precursors->AmpR_active Accumulation binds & inactivates AmpR Cytoplasm Cytoplasm AmpG->Cytoplasm AmpD AmpD Cytoplasm->AmpD Degrades precursors AmpD->AmpR_active Maintains active state ampC ampC gene AmpR_active->ampC Represses AmpR_inactive AmpR (Inactive) AmpR_inactive->ampC De-repression AmpC_protein AmpC β-lactamase ampC->AmpC_protein Expression AmpC_protein->Periplasm Transport

Caption: Regulation of AmpC β-lactamase expression in response to this compound.

PBP2a_Regulation BetaLactam β-lactam (e.g., this compound) BlaR1_MecR1 BlaR1/MecR1 (Sensor) BetaLactam->BlaR1_MecR1 Binds & Activates CellWall Cell Wall Synthesis BetaLactam->CellWall Inhibits (native PBPs) BlaI_MecI BlaI/MecI (Repressor) BlaR1_MecR1->BlaI_MecI Induces cleavage Cleaved_Repressor Cleaved Repressor mecA_promoter mecA promoter BlaI_MecI->mecA_promoter Represses Cleaved_Repressor->mecA_promoter De-repression mecA mecA gene mecA_promoter->mecA Transcription PBP2a PBP2a mecA->PBP2a Translation PBP2a->CellWall Enables

Caption: Regulation of PBP2a expression via the MecI/MecR1 system in MRSA.

Experimental_Workflow Start Start: this compound-susceptible bacterial isolate LongTerm_Exposure Long-term exposure to sub-MIC this compound Start->LongTerm_Exposure Isolate_Colonies Isolate single colonies at multiple time points LongTerm_Exposure->Isolate_Colonies MIC_Determination MIC Determination (Broth Microdilution) Isolate_Colonies->MIC_Determination WGS Whole-Genome Sequencing Isolate_Colonies->WGS Data_Analysis Bioinformatic Analysis MIC_Determination->Data_Analysis WGS->Data_Analysis Resistance_Mechanisms Identify Resistance Mechanisms (e.g., ampC mutation, mecA acquisition) Data_Analysis->Resistance_Mechanisms End End: Characterized resistant isolate Resistance_Mechanisms->End

Caption: Experimental workflow for investigating acquired this compound resistance.

References

Technical Support Center: Overcoming Porin Deficiency-Mediated Cefoxitin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Cefoxitin resistance due to porin deficiency in Gram-negative bacteria.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound resistance mediated by porin deficiency?

A1: The primary mechanism is reduced permeability of the bacterial outer membrane to this compound.[1] Gram-negative bacteria utilize outer membrane proteins (OMPs), known as porins, to form channels for the influx of hydrophilic molecules like β-lactam antibiotics, including this compound.[1][2][3][4][5] When the expression of major porins, such as OmpF and OmpC in Escherichia coli or OmpK35 and OmpK36 in Klebsiella pneumoniae, is reduced or the porin genes are mutated, the entry of this compound into the periplasmic space is restricted.[1][2][3][4][6] This prevents the antibiotic from reaching its target, the penicillin-binding proteins (PBPs), leading to resistance.[1]

Q2: Which bacterial species commonly exhibit this compound resistance due to porin loss?

A2: This resistance mechanism is well-documented in several clinically significant Gram-negative bacteria, including:

  • Klebsiella pneumoniae : Loss of OmpK35 and/or OmpK36 is a frequent cause of this compound resistance.[2][3][4][6][7]

  • Escherichia coli : Deficiency in OmpF and OmpC porins is associated with reduced susceptibility to this compound.[3][4]

  • Enterobacter cloacae : Alterations in porin expression contribute to β-lactam resistance.

  • Serratia marcescens : Absence of the Omp1 porin can lead to this compound resistance.[1]

Q3: Are there other mechanisms that can contribute to this compound resistance?

A3: Yes, besides porin deficiency, other mechanisms include:

  • Antibiotic Inactivation: Production of β-lactamase enzymes that can hydrolyze and inactivate this compound. However, this compound is generally more resistant to hydrolysis by common β-lactamases compared to other β-lactams.

  • Antibiotic Target Replacement: Alterations in the penicillin-binding proteins (PBPs), the target of this compound, can reduce the binding affinity of the drug. For example, the expression of PBP2a in Methicillin-Resistant Staphylococcus aureus (MRSA) confers resistance to β-lactams, including this compound.[1]

  • Efflux Pumps: Overexpression of efflux pumps can actively transport this compound out of the bacterial cell, although this is often a secondary mechanism to porin loss for this particular antibiotic.[8][9]

Q4: What are the typical Minimum Inhibitory Concentration (MIC) values for this compound in porin-deficient strains?

A4: The MIC of this compound can increase significantly in porin-deficient strains compared to wild-type strains. The extent of the increase depends on the specific porin(s) lost and the bacterial species. See the data table below for a summary of reported this compound MICs.

Troubleshooting Guides

Problem 1: My K. pneumoniae or E. coli isolates show elevated this compound MICs. How can I determine if this is due to porin deficiency?

Solution: A multi-step approach is recommended to investigate the role of porin deficiency in this compound resistance.

TroubleshootingWorkflow cluster_Initial_Steps Initial Steps cluster_Investigation Investigation of Porin Deficiency cluster_Interpretation Interpretation and Further Analysis Start High this compound MIC Observed MIC_Confirmation Confirm MIC using Broth Microdilution Start->MIC_Confirmation OMP_Analysis Analyze Outer Membrane Protein Profile (SDS-PAGE) MIC_Confirmation->OMP_Analysis If MIC is confirmed high Other_Mechanisms Investigate Other Resistance Mechanisms (e.g., β-lactamases, Efflux Pumps) MIC_Confirmation->Other_Mechanisms If porin profile is normal qRT_PCR Quantify Porin Gene Expression (qRT-PCR) OMP_Analysis->qRT_PCR If porin bands are absent/reduced Permeability_Assay Assess Outer Membrane Permeability (e.g., NPN Assay) qRT_PCR->Permeability_Assay If gene expression is downregulated Porin_Loss_Confirmed Porin Loss/Downregulation Confirmed Permeability_Assay->Porin_Loss_Confirmed If permeability is reduced Conclusion Conclusion: Porin deficiency is a likely contributor to this compound resistance Porin_Loss_Confirmed->Conclusion

Problem 2: The SDS-PAGE analysis of outer membrane proteins is inconclusive. What could be the issue?

Solution:

  • Protein Loading: Ensure that an equal amount of total protein is loaded for each sample. A Bradford or BCA protein assay should be performed on your outer membrane extracts before preparing the samples for electrophoresis.

  • Extraction Efficiency: The protocol for outer membrane protein extraction may need to be optimized for your specific bacterial strain. Inefficient lysis or separation of inner and outer membranes can lead to inconsistent results.

  • Resolution of the Gel: Use an appropriate percentage acrylamide gel to resolve proteins in the expected size range of porins (typically 35-40 kDa). A gradient gel may also improve resolution.

  • Staining: Silver staining is more sensitive than Coomassie Brilliant Blue and may be necessary to visualize less abundant porins.

  • Confirmation with Western Blot: If you have antibodies specific to the porins of interest (e.g., OmpF, OmpC), a Western blot can provide more definitive evidence of their presence or absence.

Problem 3: My results suggest porin loss, but what are the potential strategies to overcome this resistance?

Solution:

  • Efflux Pump Inhibitors (EPIs): In cases where porin loss is combined with the upregulation of efflux pumps, EPIs could potentially restore susceptibility to this compound by preventing the antibiotic from being expelled from the cell.[10]

  • Outer Membrane Permeabilizers: Certain agents can disrupt the integrity of the outer membrane, allowing antibiotics to bypass the need for porin channels. These are still largely in the experimental phase.

  • Alternative Antibiotics: It is crucial to perform comprehensive antibiotic susceptibility testing to identify alternative therapeutic options that do not rely on the affected porin channels for entry or are less susceptible to other co-existing resistance mechanisms.

  • Combination Therapy: Combining this compound with a β-lactamase inhibitor may be effective if the strain also produces β-lactamases that contribute to resistance.

Quantitative Data Summary

Table 1: this compound Minimum Inhibitory Concentrations (MICs) in Relation to Porin Expression

Bacterial SpeciesStrain TypeRelevant Porin(s)This compound MIC (µg/mL)Reference(s)
Klebsiella pneumoniaeWild-typeOmpK35/OmpK36 present4[6]
Klebsiella pneumoniaePorin-deficient mutantOmpK35/OmpK36 absent128[6]
EnterobacteriaceaeSusceptibleN/A≤ 4[1]
EnterobacteriaceaeIntermediateN/A8[1]
EnterobacteriaceaeResistantN/A≥ 16[1]

Experimental Protocols

This compound Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in an appropriate solvent.

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Prepare Bacterial Inoculum: Culture the bacterial isolates overnight on an appropriate agar medium. Resuspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculate the Plate: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Outer Membrane Protein (OMP) Extraction and SDS-PAGE Analysis

This protocol provides a general method for the extraction of OMPs for analysis by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Bacterial Culture and Lysis:

    • Grow a 50 mL bacterial culture to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash the pellet with a suitable buffer (e.g., 10 mM HEPES).

    • Resuspend the pellet in the same buffer and lyse the cells by sonication or using a French press.

  • Removal of Unbroken Cells: Centrifuge the lysate at a low speed to pellet unbroken cells.

  • Isolation of Total Membranes: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the total membrane fraction.

  • Selective Solubilization of Inner Membrane: Resuspend the membrane pellet in a buffer containing a detergent that selectively solubilizes the inner membrane, such as sodium lauryl sarcosinate (sarkosyl). Incubate at room temperature.

  • Isolation of Outer Membranes: Centrifuge the suspension at high speed. The resulting pellet will be enriched with outer membrane proteins.

  • SDS-PAGE Analysis:

    • Resuspend the outer membrane pellet in a sample loading buffer containing SDS and a reducing agent.

    • Boil the samples for 5-10 minutes to denature the proteins.

    • Load the samples onto an SDS-polyacrylamide gel (e.g., 12% acrylamide).

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands. Compare the protein profiles of your test isolates to a wild-type control strain. The absence or significant reduction of bands in the 35-40 kDa range may indicate porin loss.

Outer Membrane Permeability Assay (NPN Uptake Assay)

The N-phenyl-1-naphthylamine (NPN) uptake assay is a common method to assess the permeability of the bacterial outer membrane.

  • Prepare Bacterial Suspension:

    • Grow bacteria to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them twice with a buffer such as 5 mM HEPES.

    • Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 of 0.5).

  • NPN Solution: Prepare a stock solution of NPN in acetone.

  • Assay Procedure:

    • In a 96-well black microtiter plate, add the bacterial suspension.

    • Add NPN to a final concentration of 10 µM.

    • Measure the baseline fluorescence using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.

    • If testing the effect of a permeabilizing agent, add it at this point.

    • Monitor the increase in fluorescence over time. A significant increase in fluorescence in your test strain compared to a wild-type control suggests increased outer membrane permeability, which in the context of porin deficiency, would be an unexpected result and might point to other membrane-destabilizing factors. Conversely, this assay is more commonly used to screen for compounds that increase permeability. To infer reduced permeability to antibiotics due to porin loss, direct measurement of antibiotic uptake or computational modeling is often required.

Visualizations

ResistanceMechanism cluster_WildType Wild-Type Bacterium cluster_Resistant Porin-Deficient Bacterium Cefoxitin_WT This compound Porin_WT Porin Channel (e.g., OmpF/C, OmpK35/36) Periplasm_WT Periplasm PBP_WT Penicillin-Binding Proteins (PBPs) Cell_Death Cell Wall Synthesis Inhibition -> Cell Death Cefoxitin_R This compound Porin_R Reduced/Absent Porin Channels Periplasm_R Periplasm PBP_R Penicillin-Binding Proteins (PBPs) Cell_Survival Cell Wall Synthesis Continues -> Survival

References

Technical Support Center: Cefoxitin Broth for Heterogeneous MRSA Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Cefoxitin broth for the improved detection of heterogeneously resistant Methicillin-Resistant Staphylococcus aureus (hMRSA).

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.

Question Potential Cause(s) Recommended Solution(s)
Why is there no growth in my positive control (known hMRSA/MRSA strain)? 1. Incorrect inoculum size: The initial number of bacteria was too low to establish growth in the selective broth.[1] 2. Loss of viability of the control strain: The control strain may have been improperly stored or handled. 3. Incorrect broth preparation: Errors in the concentration of this compound or other components.1. Verify inoculum concentration: Ensure the inoculum is prepared to the recommended concentration (e.g., 10 to 100 CFU/mL).[1] 2. Use a fresh culture of the control strain: Streak the control strain on a non-selective agar plate to ensure viability before inoculating the broth. 3. Prepare fresh this compound broth: Remake the broth, carefully checking the concentrations of all components.
My negative control (MSSA strain) is showing growth. What should I do? 1. High inoculum of MSSA: A very high initial concentration of MSSA can sometimes overcome the selective pressure of the this compound broth.[2] 2. Contamination: The negative control culture or the broth may be contaminated with an MRSA strain. 3. Incorrect this compound concentration: The concentration of this compound in the broth may be too low to inhibit the growth of MSSA.1. Repeat with a standardized inoculum: Ensure the MSSA inoculum is not excessively high. 2. Perform quality control: Streak the negative control culture on a non-selective plate to check for purity. Use a sterile broth to test for contamination. 3. Verify this compound concentration: Prepare fresh broth with the correct this compound concentration.
I am observing growth of non-S. aureus bacteria. How can I prevent this? 1. Ineffective selective agents: The concentrations of colistin and aztreonam may not be sufficient to inhibit the specific contaminating organisms in your sample.[1] 2. High bioburden of contaminants: The initial sample may have a very high load of interfering bacteria such as Pseudomonas aeruginosa or Proteus mirabilis.[2]1. Ensure correct concentrations of selective agents: Verify the concentrations of colistin (e.g., 8 µg/ml) and aztreonam (e.g., 8 µg/ml) in your broth preparation.[1] 2. Consider a pre-enrichment step: For highly contaminated samples, a pre-enrichment in a non-selective broth followed by plating on selective agar may be necessary.
The results are inconsistent between replicates. What could be the reason? 1. Uneven distribution of bacteria in the inoculum: This is particularly relevant for hMRSA, where the resistant subpopulation is small. 2. Variations in incubation conditions: Inconsistent temperature can affect the expression of resistance.[3]1. Thoroughly vortex the inoculum: Ensure the bacterial suspension is homogenous before inoculating the broth. 2. Maintain consistent incubation temperature: Incubate at a stable 35°C. Temperatures above 35°C may not reliably detect all methicillin-resistant staphylococci.[4]
I have growth in the this compound broth, but the confirmatory tests (e.g., PCR for mecA) are negative. 1. Non-mecA-mediated resistance: Some S. aureus strains may exhibit resistance to this compound through mechanisms other than the production of PBP2a, such as hyper-production of β-lactamase.[5] 2. False-positive growth: Growth of non-staphylococcal bacteria that are resistant to the selective agents.1. Perform additional characterization: Investigate for other resistance mechanisms if mecA is consistently absent in isolates that grow in the selective broth. 2. Confirm the identity of the grown organism: Subculture the broth onto a selective and differential agar for S. aureus (e.g., Mannitol Salt Agar) and perform a Gram stain and coagulase test.[6]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the principles and application of the this compound broth method for hMRSA detection.

1. Why is this compound broth preferred over oxacillin-based methods for detecting hMRSA?

This compound is a more potent inducer of the mecA gene, which encodes for the altered penicillin-binding protein 2a (PBP2a) responsible for methicillin resistance.[7][8] This induction is crucial for detecting hMRSA strains, where the expression of resistance is often low and heterogeneous.[1][2] this compound-based broths have been shown to be more sensitive and provide clearer endpoints compared to oxacillin-based broths.[1][4]

2. What is the mechanism of heterogeneous resistance in MRSA?

In heterogeneously resistant MRSA strains, the majority of the bacterial population may appear susceptible to β-lactam antibiotics. However, a small subpopulation of cells can express high-level resistance.[5] This phenomenon is primarily mediated by the mecA gene, but its expression can be influenced by various genetic and environmental factors, including the stringent stress response.[9]

3. What is the optimal concentration of this compound in the broth?

A concentration of 4 µg/ml of this compound in the broth has been shown to be effective for selecting hMRSA while inhibiting the growth of methicillin-susceptible S. aureus (MSSA).[1][2]

4. What are the recommended incubation time and temperature?

Incubate the this compound broth at 35°C for up to 48 hours.[1] It is critical not to exceed 35°C, as higher temperatures can suppress the expression of methicillin resistance and lead to false-negative results.[3][4]

5. How should I interpret the results from the this compound broth?

Turbidity in the broth after incubation indicates bacterial growth. This is a presumptive positive result for MRSA. However, it is essential to perform confirmatory tests on the culture from the broth.[10]

6. What are the necessary confirmatory steps after observing growth in the this compound broth?

Following incubation, the broth should be subcultured onto a selective and differential agar medium for S. aureus, such as Mannitol Salt Agar.[6] Colonies with typical S. aureus morphology should then be confirmed as MRSA using methods like latex agglutination for PBP2a or PCR for the mecA gene.[5]

Data Presentation

Table 1: Performance of this compound-Based Broth (FOXCA) vs. Oxacillin-Based Broth (OXAA) for MRSA Detection.

MethodSensitivity for hMRSASpecificityTime to DetectionReference
FOXCA Broth HighHigh24-48 hours[1]
OXAA Broth Lower than FOXCAHigh24-48 hours[1]

Table 2: Comparison of Phenotypic Methods for MRSA Detection.

MethodSensitivity (%)Specificity (%)Reference
This compound Disk Diffusion 96.7 - 99.9100[5][11]
Oxacillin Disk Diffusion 82.598.5[11]
This compound Broth Microdilution 99 - 10090 - 100[12]

Experimental Protocols

Protocol 1: Preparation of this compound-Based Selective Broth (FOXCA Broth)

This protocol is based on the formulation described by Fang et al. (2006).[1]

Materials:

  • Iso-Sensitest broth powder

  • Sodium chloride (NaCl)

  • This compound sodium salt

  • Colistin sulfate salt

  • Aztreonam

  • Sterile distilled water

  • Sterile culture tubes

Procedure:

  • Prepare Iso-Sensitest broth according to the manufacturer's instructions.

  • Add NaCl to a final concentration of 2.3%.

  • Autoclave the broth to sterilize and allow it to cool to 45-50°C.

  • Aseptically add the following sterile-filtered antibiotic solutions to the final concentrations:

    • This compound: 4 µg/ml

    • Colistin: 8 µg/ml

    • Aztreonam: 8 µg/ml

  • Mix the broth thoroughly and dispense into sterile culture tubes.

  • Store the prepared broth at 2-8°C until use.

Protocol 2: Detection of hMRSA using this compound Broth Enrichment

Materials:

  • Prepared FOXCA broth tubes

  • S. aureus isolates to be tested

  • Positive control (known hMRSA or MRSA strain)

  • Negative control (known MSSA strain)

  • Sterile inoculation loops or swabs

  • Incubator at 35°C

  • Selective and differential agar plates (e.g., Mannitol Salt Agar)

Procedure:

  • Label the FOXCA broth tubes for each test isolate, positive control, and negative control.

  • Prepare a bacterial suspension of each isolate in sterile saline or broth, adjusted to a 0.5 McFarland standard. Further dilute to achieve a final inoculum of 10-100 CFU/ml in the broth.

  • Inoculate the corresponding broth tubes with the test isolates and controls.

  • Incubate the tubes aerobically at 35°C for 24 to 48 hours.

  • After incubation, visually inspect the tubes for turbidity.

  • Subculture a loopful of broth from each turbid tube and the negative control onto a selective agar plate.

  • Incubate the plates at 35°C for 24 hours.

  • Examine the plates for colonies typical of S. aureus.

  • Perform confirmatory tests (e.g., Gram stain, coagulase test, PBP2a latex agglutination, or mecA PCR) on suspect colonies.

Mandatory Visualization

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis prep_broth Prepare this compound Broth (FOXCA) inoculation Inoculate Broth with Test and Control Strains prep_broth->inoculation prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland, then dilute) prep_inoculum->inoculation incubation Incubate at 35°C for 24-48 hours inoculation->incubation observation Observe for Turbidity incubation->observation subculture Subculture onto Selective Agar observation->subculture If turbid end End observation->end If not turbid (Negative) confirmation Perform Confirmatory Tests (e.g., mecA PCR, PBP2a Latex) subculture->confirmation confirmation->end start Start start->prep_broth start->prep_inoculum

Caption: Experimental workflow for hMRSA detection using this compound broth.

Signaling_Pathway cluster_cell Staphylococcus aureus Cell This compound This compound mecR1 MecR1 (Sensor) This compound->mecR1 Binds and activates mecI MecI (Repressor) mecR1->mecI Induces cleavage of MecI mecA_promoter mecA Promoter mecI->mecA_promoter Represses transcription mecA_gene mecA Gene mecA_promoter->mecA_gene Transcription pbp2a PBP2a mecA_gene->pbp2a Translation cell_wall Cell Wall Synthesis (Resistant) pbp2a->cell_wall Enables

Caption: this compound-mediated induction of PBP2a expression in MRSA.

References

Technical Support Center: Optimizing Cefoxitin Infusion for In-Vivo PK/PD Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Cefoxitin infusion parameters in in-vivo pharmacokinetic/pharmacodynamic (PK/PD) studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why is continuous infusion relevant?

A1: this compound is a time-dependent bactericidal antibiotic, meaning its efficacy is best correlated with the duration the free drug concentration remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen.[1] This is often expressed as the PK/PD index %fT > MIC. Continuous infusion is a highly relevant administration strategy for this compound as it helps maintain steady-state plasma concentrations above the MIC, thereby maximizing the %fT > MIC and optimizing the therapeutic effect.

Q2: What are the key pharmacokinetic parameters of this compound in common preclinical models?

A2: The pharmacokinetic parameters of this compound can vary between species. Having an understanding of these parameters is crucial for designing effective infusion protocols. Below is a summary of reported pharmacokinetic parameters in rats.

ParameterValue (Rats)Reference
Half-life (t½)~21-23 minutes
Protein Binding~34%
Volume of Distribution (Vd)Varies with model
Clearance (CL)Varies with model

Note: Pharmacokinetic parameters can be influenced by the specific animal strain, age, health status, and experimental conditions.

Q3: What PK/PD target for %fT > MIC should I aim for with this compound in my preclinical study?

A3: For beta-lactam antibiotics like this compound, the PK/PD index associated with optimal activity is the percentage of time the free drug concentration remains above the MIC (%fT > MIC). While the ideal target can vary depending on the pathogen and infection model, a common goal is to achieve a %fT > MIC of 100% for maximal bactericidal effect, especially with continuous infusion.[2][3] In some intermittent dosing studies in mice, a %fT > MIC of 33-44% has been shown to be effective. However, for continuous infusion studies, striving for 100% fT > MIC is a reasonable starting point.

Troubleshooting Guides

Issue 1: Difficulty in Achieving and Maintaining Target Plasma Concentrations

Symptom: Measured plasma concentrations of this compound are consistently lower or higher than the predicted steady-state concentration.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Incorrect Infusion Rate Calculation - Double-check your calculations for the infusion rate. Ensure you have used the correct pharmacokinetic parameters for the specific animal model. - Account for the animal's body weight accurately.
Catheter Patency Issues - Visually inspect the external part of the catheter for any kinks or blockages. - Gently flush the catheter with sterile saline to ensure it is patent. If there is resistance, do not force it. A partial or full occlusion may be present.
Drug Stability and Adsorption - this compound solutions are generally stable, but prolonged exposure to ambient temperatures on the infusion line can lead to degradation. Prepare fresh solutions as needed. - Consider potential adsorption of this compound to the catheter or tubing material, although this is less commonly reported for this compound compared to other drugs.
Physiological Factors - Animal-to-animal variability in drug clearance can be significant. Consider including a larger number of animals in your study to account for this. - The health status of the animal can affect drug metabolism and clearance. Ensure all animals are healthy before starting the infusion.
Issue 2: Catheter Occlusion or Failure During Infusion

Symptom: The infusion pump alarms for an occlusion, or there is a visible blockage in the catheter line.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Thrombus Formation - Ensure the catheter tip is placed correctly in a large vessel to minimize irritation and thrombus formation. - Use a heparinized saline lock when the catheter is not in use to maintain patency.
Drug Precipitation - Although uncommon with this compound at typical concentrations, ensure the drug is fully dissolved in a compatible vehicle. - Do not mix this compound with incompatible drugs in the same infusion line.
Catheter Kinking - Check the entire length of the catheter and tubing for any kinks or compressions, especially where it exits the animal and connects to the swivel.
Issue 3: Adverse Effects in Study Animals

Symptom: Animals show signs of distress, such as lethargy, weight loss, or injection site reactions.

Possible Causes & Solutions:

CauseTroubleshooting Steps
High Local Concentration - Ensure the catheter tip is in a location with good blood flow to allow for rapid dilution of the infusate.
Systemic Toxicity - While generally well-tolerated, very high doses of this compound could potentially lead to adverse effects. If toxicity is suspected, consider reducing the dose and monitoring the animals closely.
Infection - Maintain sterile technique during all procedures, including catheter implantation and maintenance, to prevent infection.

Experimental Protocols

Protocol 1: Preparation of this compound for Continuous Infusion
  • Reconstitution: Reconstitute this compound sodium powder with a sterile diluent such as Sterile Water for Injection or 0.9% Sodium Chloride.

  • Dilution: Further dilute the reconstituted this compound to the final desired concentration for infusion using a compatible intravenous fluid (e.g., 5% Dextrose Injection, 0.9% Sodium Chloride Injection).[1]

  • Syringe Preparation: Draw the final this compound solution into the syringe to be used with the infusion pump. Ensure there are no air bubbles.

Protocol 2: Continuous Intravenous Infusion in Mice (via Jugular Vein Catheter)
  • Animal Preparation: Anesthetize the mouse and surgically implant a catheter into the jugular vein. Exteriorize the catheter at the dorsal scapular region. Allow the animal to recover fully from surgery.

  • Infusion Setup: Connect the exteriorized catheter to a swivel system that allows the mouse to move freely in its cage. Connect the swivel to the infusion pump via tubing.

  • Dosing Regimen: A dosing regimen of 200 mg/kg every 3-4 hours has been used in murine models to achieve a fT > MIC of 33-44%.[4] For continuous infusion, a starting point could be to calculate the total daily dose from an effective intermittent regimen and administer it continuously over 24 hours.

  • Initiation of Infusion: Prime the infusion line with the this compound solution. Connect the line to the animal's catheter and start the infusion pump at the calculated rate.

  • Monitoring: Monitor the animal regularly for any signs of distress and check the infusion system for proper functioning.

Protocol 3: Continuous Intravenous Infusion in Rats (via Jugular Vein Catheter)
  • Animal Preparation: The surgical procedure for jugular vein catheterization in rats is similar to that in mice, with adjustments for the animal's size.

  • Infusion Setup: Use a rat-appropriate swivel and tethering system.

  • Dosing Regimen: Based on pharmacokinetic data in rats, calculate the infusion rate required to achieve the target steady-state plasma concentration. A starting point for dose selection can be guided by allometric scaling from human or other animal data, followed by pilot studies to confirm the appropriate infusion rate.

  • Initiation and Monitoring: Follow the same procedures as for mice, ensuring the infusion volume and rate are appropriate for the rat's body weight and physiological status.

Visualizations

G cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Calculate Dosing Regimen Calculate Dosing Regimen Prepare this compound Solution Prepare this compound Solution Calculate Dosing Regimen->Prepare this compound Solution Connect to Infusion System Connect to Infusion System Prepare this compound Solution->Connect to Infusion System Surgical Catheter Implantation Surgical Catheter Implantation Animal Recovery Animal Recovery Surgical Catheter Implantation->Animal Recovery Animal Recovery->Connect to Infusion System Start Continuous Infusion Start Continuous Infusion Connect to Infusion System->Start Continuous Infusion Monitor Animal and System Monitor Animal and System Start Continuous Infusion->Monitor Animal and System Collect PK/PD Samples Collect PK/PD Samples Monitor Animal and System->Collect PK/PD Samples Analyze Samples Analyze Samples Collect PK/PD Samples->Analyze Samples Data Interpretation Data Interpretation Analyze Samples->Data Interpretation G Start Start Infusion Pump Alarm Infusion Pump Alarm Start->Infusion Pump Alarm Check for Kinks Check for Kinks Infusion Pump Alarm->Check for Kinks Flush Catheter Flush Catheter Check for Kinks->Flush Catheter Resistance? Resistance? Flush Catheter->Resistance? Partial/Full Occlusion Partial/Full Occlusion Resistance?->Partial/Full Occlusion Yes Resume Infusion Resume Infusion Resistance?->Resume Infusion No End End Partial/Full Occlusion->End Resume Infusion->End

References

Technical Support Center: Cefoxitin MIC Testing and the Inoculum Effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing the inoculum effect in Cefoxitin Minimum Inhibitory Concentration (MIC) testing.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound MIC testing, particularly when investigating the inoculum effect.

Question: My this compound MIC values are inconsistent between experiments. What are the potential causes?

Answer: Inconsistent this compound MIC values can stem from several factors. Careful standardization of your experimental protocol is crucial. Here are key areas to review:

  • Inoculum Density: This is the most critical factor. The Clinical and Laboratory Standards Institute (CLSI) recommends a standardized inoculum of approximately 5 x 10^5 CFU/mL for routine susceptibility testing.[1][2] Even minor deviations within the acceptable range can lead to variability in MICs, especially for β-lactamase-producing organisms.[2]

  • Media Composition: Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI for consistent results.[3][4] The brand of media can also introduce variability.[5]

  • Incubation Conditions: Strictly adhere to the recommended incubation temperature of 35°C ± 2°C.[4] Incubation times should also be standardized, typically 16-20 hours for this compound.[4]

  • Quality Control: Regularly test reference strains with known this compound MIC values, such as Staphylococcus aureus ATCC 29213, to ensure the accuracy of your reagents and procedures.[6]

Question: I am observing a significant increase in this compound MIC at a higher inoculum. How do I confirm this is a true inoculum effect?

Answer: A significant increase in MIC with a higher inoculum is the definition of the inoculum effect. To confirm this observation, a controlled experiment is necessary:

  • Prepare Standardized Inocula: Prepare two different inoculum concentrations from the same bacterial culture:

    • Standard Inoculum: Approximately 5 x 10^5 CFU/mL.

    • High Inoculum: Approximately 5 x 10^7 CFU/mL.[1][7]

  • Perform Parallel MIC Testing: Set up two parallel broth microdilution assays. Inoculate one set of plates with the standard inoculum and the other with the high inoculum.

  • Compare MICs: After incubation, determine the MIC for both conditions. A four-fold or greater increase in the MIC with the high inoculum is generally considered a significant inoculum effect.

Question: My results for β-lactamase producing strains are showing an unexpected susceptibility to this compound at the standard inoculum. Why might this be?

Answer: This phenomenon can be a manifestation of the inoculum effect. At the standard inoculum of 5 x 10^5 CFU/mL, the concentration of β-lactamase produced by the bacteria may not be sufficient to hydrolyze the this compound present in the well, leading to a susceptible result. However, at a higher, more clinically relevant inoculum (e.g., in a dense infection), the increased bacterial numbers would produce more β-lactamase, potentially leading to treatment failure. This is why testing for the inoculum effect is important for certain organism-drug combinations. This compound is generally more stable to some β-lactamases compared to other cephalosporins.[8][9]

Frequently Asked Questions (FAQs)

What is the inoculum effect?

The inoculum effect is a laboratory phenomenon where the MIC of an antimicrobial agent increases as the concentration of the bacterial inoculum used in the susceptibility test increases.[10] This is particularly relevant for β-lactam antibiotics, where the increased bacterial density can lead to a higher concentration of β-lactamase enzymes, which inactivate the antibiotic.[10]

Is this compound prone to a significant inoculum effect?

Compared to other cephalosporins like cefazolin and ceftriaxone, this compound is generally considered to be less affected by the inoculum effect, particularly against members of the Enterobacteriaceae family and the Bacteroides fragilis group.[8][9][11] However, the magnitude of the effect can vary depending on the bacterial species and the type and amount of β-lactamase produced.

What are the standard and high inoculum concentrations used to test for the inoculum effect?

According to CLSI guidelines and common research practices, the following inoculum concentrations are used:

  • Standard Inoculum: Approximately 5 x 10^5 CFU/mL.[1][2]

  • High Inoculum: Typically 100-fold higher than the standard, at approximately 5 x 10^7 CFU/mL.[1][7]

How do I prepare a standardized inoculum?

A standardized inoculum is typically prepared by suspending bacterial colonies in a broth or saline solution and adjusting the turbidity to match a 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then further diluted to achieve the desired final inoculum concentration for the MIC test.

What quality control (QC) strains should I use for this compound MIC testing?

For this compound MIC testing, it is recommended to use standard QC strains as specified by CLSI. A common QC strain for Gram-positive organisms is Staphylococcus aureus ATCC 29213.[6] Regularly testing these strains helps ensure the reliability of your testing methodology.

Data Presentation

The following tables summarize quantitative data from studies investigating the inoculum effect on this compound MICs against different bacterial groups.

Table 1: Inoculum Effect of this compound and Other Cephalosporins on Enterobacteriaceae

AntibioticInoculum (CFU/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound 10^5 4 16
10^8 8 32
Cefotetan10^5216
10^816>128
Ceftizoxime10^50.258
10^88>128
Ceftriaxone10^50.1254
10^84>128

Data adapted from a study comparing the inoculum effect of various cephalosporins. A smaller increase in MIC for this compound at the higher inoculum is observed compared to the other tested cephalosporins.[8][9]

Table 2: this compound MICs for mecA-Positive and mecA-Negative Staphylococcus aureus

mecA StatusThis compound MIC Range (µg/mL)This compound MIC50 (µg/mL)This compound MIC90 (µg/mL)
mecA-Positive (MRSA)8 to >256128>256
mecA-Negative (MSSA)≤0.25 to 424

This table illustrates the clear distinction in this compound MICs between methicillin-resistant (mecA-positive) and methicillin-susceptible (mecA-negative) S. aureus. The inoculum effect is a key consideration in the resistance mechanism of MRSA.[5]

Experimental Protocols

Protocol 1: Standard Broth Microdilution MIC Testing for this compound (Adapted from CLSI M07 Guidelines)

  • Prepare this compound Dilutions: Prepare a series of two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The concentration range should bracket the expected MIC of the test organism.

  • Prepare Standardized Inoculum: a. Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. d. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate containing the this compound dilutions with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Investigating the this compound Inoculum Effect

  • Prepare this compound Dilutions: As described in Protocol 1.

  • Prepare Standard and High Inocula: a. Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1. b. For the standard inoculum , dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. c. For the high inoculum , dilute the suspension to achieve a final concentration of approximately 5 x 10^7 CFU/mL.

  • Inoculation: a. Inoculate one set of microtiter plates with the standard inoculum. b. Inoculate a second, identical set of microtiter plates with the high inoculum. c. Include appropriate growth and sterility controls for both inoculum concentrations.

  • Incubation: Incubate all plates at 35°C ± 2°C for 16-20 hours.

  • Reading and Comparing Results: Determine the MIC for both the standard and high inoculum conditions. Calculate the fold-increase in MIC for the high inoculum compared to the standard inoculum.

Visualizations

Experimental_Workflow_Standard_MIC_Test cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_antibiotic Prepare this compound Dilutions in Plate inoculate Inoculate Plate prep_antibiotic->inoculate prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) dilute_inoculum Dilute to 5x10^5 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic Inoculum_Effect_Workflow cluster_standard Standard Inoculum Arm cluster_high High Inoculum Arm start Start: Prepare 0.5 McFarland Suspension dilute_std Dilute to 5x10^5 CFU/mL start->dilute_std dilute_high Dilute to 5x10^7 CFU/mL start->dilute_high mic_std Perform MIC Test dilute_std->mic_std result_std Determine MIC_standard mic_std->result_std compare Compare MICs: MIC_high vs. MIC_standard result_std->compare mic_high Perform MIC Test dilute_high->mic_high result_high Determine MIC_high mic_high->result_high result_high->compare effect Inoculum Effect Present (>=4-fold increase) compare->effect Yes no_effect No Significant Inoculum Effect compare->no_effect No Beta_Lactamase_Mechanism This compound This compound (β-lactam antibiotic) beta_lactamase β-Lactamase (Enzyme produced by bacteria) This compound->beta_lactamase binds to inactive_this compound Inactive this compound (Hydrolyzed β-lactam ring) beta_lactamase->inactive_this compound hydrolyzes bacterial_growth Bacterial Growth Continues inactive_this compound->bacterial_growth allows Troubleshooting_Logic start Inconsistent this compound MIC Results check_inoculum Is Inoculum Standardized to 0.5 McFarland? start->check_inoculum check_media Is Cation-Adjusted Mueller-Hinton Broth Used? check_inoculum->check_media Yes correct_inoculum Standardize Inoculum Preparation check_inoculum->correct_inoculum No check_incubation Are Incubation Time and Temperature Correct? check_media->check_incubation Yes correct_media Use Recommended Media check_media->correct_media No check_qc Are QC Strain MICs within Range? check_incubation->check_qc Yes correct_incubation Correct Incubation Parameters check_incubation->correct_incubation No troubleshoot_reagents Troubleshoot Reagents and Technique check_qc->troubleshoot_reagents No results_reliable Results Likely Reliable check_qc->results_reliable Yes

References

Technical Support Center: Minimizing Cefoxitin Inactivation by Bacterial Beta-Lactamases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Cefoxitin and beta-lactamase-producing bacteria.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound inactivation by bacteria?

A1: The primary mechanism of this compound inactivation is through hydrolysis by bacterial beta-lactamase enzymes. This compound, a cephamycin, is generally resistant to many beta-lactamases; however, some bacteria produce enzymes, such as AmpC beta-lactamases, that can effectively hydrolyze and inactivate it.[1][2] This enzymatic degradation is a significant factor contributing to bacterial resistance.

Q2: How can I determine if my bacterial strain is producing beta-lactamases that inactivate this compound?

A2: You can screen for beta-lactamase production using a chromogenic cephalosporin like Nitrocefin. A rapid color change from yellow to red upon contact with bacterial colonies indicates beta-lactamase activity.[3] For this compound-specific inactivation, you can perform a this compound-cloxacillin double-disc synergy test (CC-DDS). An increase in the zone of inhibition around the this compound disk in the presence of cloxacillin (a beta-lactamase inhibitor) suggests inactivation by an AmpC-type beta-lactamase.[4][5][6]

Q3: Can the presence of a beta-lactamase enzyme always predict resistance to this compound?

A3: Not necessarily. While enzymatic destruction is a major factor, the level of resistance can be influenced by other factors such as the amount of enzyme produced (constitutive vs. inducible), the enzyme's affinity for this compound, and the permeability of the bacterial outer membrane.[1] Some strains that hydrolyze this compound may still appear susceptible in vitro.

Q4: Are there any compounds I can use to inhibit the beta-lactamases that inactivate this compound?

A4: Yes, beta-lactamase inhibitors can be used. For AmpC beta-lactamases, which are a common cause of this compound inactivation, cloxacillin and phenylboronic acid have been shown to have inhibitory effects in laboratory settings.[5][7] Combining this compound with such inhibitors can restore its activity against resistant strains.

Q5: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent. What could be the cause?

A5: Inconsistent MIC results can arise from several factors, including inoculum size variability, degradation of this compound in the testing medium, and the induction of beta-lactamase expression during the assay.[8][9] Ensure your inoculum is standardized, use fresh this compound solutions, and be aware of potential induction effects, especially with strains known to possess inducible beta-lactamases.

Troubleshooting Guides

Guide 1: Unexpected this compound Resistance in a Susceptible Strain

Problem: A bacterial strain previously characterized as this compound-susceptible now shows resistance in your experiments.

Possible Cause Troubleshooting Step
Induction of Beta-Lactamase Expression Perform a disk approximation test. Place a this compound disk near a disk of a known beta-lactamase inducer (e.g., imipenem). A flattening of the this compound inhibition zone towards the inducer disk suggests inducible resistance.
Plasmid Acquisition Screen the resistant isolate for the presence of plasmids that may carry beta-lactamase genes. Plasmid extraction and subsequent PCR for common beta-lactamase genes (e.g., ampC families) can confirm this.[10][11]
Contamination of Culture Re-streak the culture from the original stock to ensure purity. Perform Gram staining and basic biochemical tests to confirm the identity of the isolate.
Degradation of this compound Stock Prepare a fresh stock solution of this compound. This compound solutions can lose potency over time, especially if not stored properly.
Guide 2: Interpreting Beta-Lactamase Activity Assay Results

Problem: You are getting ambiguous or unexpected results from your Nitrocefin-based beta-lactamase assay.

Possible Cause Troubleshooting Step
False-Negative Result Ensure sufficient incubation time. Some beta-lactamases may have slow hydrolysis kinetics. Allow up to 30 minutes for a color change to occur before concluding a negative result.[3] Also, verify that the bacterial colony being tested is large enough.
False-Positive Result The Nitrocefin solution may have degraded. Prepare a fresh working solution from a concentrated stock. If the fresh solution is reddish before use, it is no longer viable.[3]
Weak Positive Result The bacterial strain may be a low-level producer of beta-lactamase. Consider using a more sensitive method, such as a spectrophotometric assay, to quantify the rate of Nitrocefin hydrolysis.
Inconsistent Results Between Replicates Ensure uniform colony size and density when performing direct colony tests. For liquid assays, standardize the bacterial cell concentration (e.g., by measuring optical density).

Quantitative Data Summary

Table 1: this compound MIC Values for Beta-Lactamase Producing Enterobacteriaceae

Bacterial SpeciesBeta-Lactamase TypeThis compound MIC Range (µg/mL)Reference
Escherichia coliAmpC (plasmid-mediated)16 to >256[4]
Klebsiella pneumoniaeAmpC (plasmid-mediated)16 to >256[11]
Proteus mirabilisAmpC (plasmid-mediated)≥16[11]
Enterobacter cloacaeAmpC (chromosomal, induced)8 to >256[12]

Table 2: Effect of Beta-Lactamase Inhibitors on this compound Activity against Bacteroides fragilis

Bacteroides fragilis StrainThis compound MIC (µg/mL)This compound + Clavulanic Acid MIC (µg/mL)This compound + Sulbactam MIC (µg/mL)Reference
This compound-Susceptible≤ 16No significant changeNo significant change[13]
This compound-Resistant≥ 64No synergistic effect observedNo synergistic effect observed[14]

Experimental Protocols

Protocol 1: this compound Minimum Inhibitory Concentration (MIC) Testing by Broth Microdilution

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterial isolate.

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial culture grown to log phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile pipette tips and tubes

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile distilled water). Filter-sterilize the solution.

  • Prepare Bacterial Inoculum: Inoculate a few colonies of the test organism into CAMHB and incubate until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Protocol 2: Beta-Lactamase Activity Detection using Nitrocefin

Objective: To rapidly detect the presence of beta-lactamase activity in a bacterial isolate.

Materials:

  • Nitrocefin powder

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.0

  • Bacterial colonies on an agar plate

  • Sterile loops or toothpicks

  • Microscope slide or filter paper

Procedure:

  • Prepare Nitrocefin Stock Solution: Prepare a 10 mg/mL stock solution of Nitrocefin in DMSO.

  • Prepare Nitrocefin Working Solution: Dilute the stock solution 1:10 in PBS to a final concentration of 1 mg/mL. The working solution should be yellow.[3]

  • Direct Colony Test:

    • Place a drop of the Nitrocefin working solution directly onto an isolated bacterial colony on an agar plate.

    • Alternatively, smear a portion of a colony onto a piece of filter paper or a microscope slide and add a drop of the Nitrocefin working solution.

  • Observation: Observe for a color change. A rapid change from yellow to red or pink indicates the presence of beta-lactamase activity.[3] A positive result is often immediate but the reaction should be observed for up to 30 minutes before being considered negative.

Visualizations

Cefoxitin_Inactivation_Pathway cluster_bacterium Bacterial Cell Cefoxitin_ext This compound (Extracellular) Porin Porin Channel Cefoxitin_ext->Porin Enters cell PBP Penicillin-Binding Protein (PBP) Porin->PBP Binds to target BetaLactamase Beta-Lactamase (e.g., AmpC) Porin->BetaLactamase Hydrolyzes Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Inhibits BetaLactamase->PBP Prevents binding Inactive_this compound Inactive this compound BetaLactamase->Inactive_this compound Lysis Cell Lysis Cell_Wall->Lysis Leads to

Caption: this compound mechanism of action and inactivation by beta-lactamase.

MIC_Troubleshooting_Workflow Start Inconsistent this compound MIC Results Check_Inoculum Verify Inoculum Standardization (0.5 McFarland) Start->Check_Inoculum Check_this compound Prepare Fresh This compound Stock Check_Inoculum->Check_this compound Check_Induction Suspect Inducible Resistance? Check_this compound->Check_Induction Perform_DDS Perform Disk Approximation Test (D-test) Check_Induction->Perform_DDS Yes Re_test Repeat MIC Assay Check_Induction->Re_test No Positive_DDS Inducible Resistance Likely Perform_DDS->Positive_DDS Positive Negative_DDS Consider Other Mechanisms Perform_DDS->Negative_DDS Negative Consistent Consistent Results Re_test->Consistent Yes Inconsistent Still Inconsistent Re_test->Inconsistent No Synergy_Test_Logic Input Bacterial Isolate with This compound Resistance Perform Disk Diffusion Disks Place Disks This compound alone This compound + Inhibitor (e.g., Cloxacillin) Input:f1->Disks:head Measure Incubate and Measure Inhibition Zones Zone (this compound) Zone (this compound + Inhibitor) Disks:head->Measure:head Compare Compare Zone Diameters [Zone (Cef+Inh)] - [Zone (Cef)] Measure:head->Compare:head Result Result Compare:f1->Result Synergy Synergy Observed (Inhibitor-sensitive beta-lactamase) Result->Synergy ≥ 4mm difference NoSynergy No Synergy (Other resistance mechanism) Result->NoSynergy < 4mm difference

References

Technical Support Center: Cefoxitin Dosage in Renally Impaired Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Cefoxitin dosage protocols in animal models with induced renal impairment.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to adjust this compound dosage in animal models with renal impairment?

A1: this compound is primarily eliminated from the body by the kidneys.[1] In animal models with compromised renal function, the excretion of this compound is significantly reduced, leading to its accumulation in the bloodstream.[2] This can result in dose-dependent toxicity and inaccurate experimental outcomes. Therefore, adjusting the dosage is crucial to maintain therapeutic drug levels while avoiding adverse effects.

Q2: What are the common methods for inducing renal impairment in animal models for studying drug pharmacokinetics?

A2: Several methods are employed to induce renal impairment in animal models, broadly categorized as surgical and non-surgical methods.

  • Surgical Methods: These involve procedures like 5/6 nephrectomy (ligation of the renal parenchyma in both renal poles) in rats, which reduces the functional renal mass.[3]

  • Nephrotoxic Agent-Induced Injury: This is a common approach where chemicals are administered to induce kidney damage. Commonly used agents include:

    • Cisplatin: A single intraperitoneal injection of 7.5 mg/kg in rats can induce acute kidney injury.[4] In mini pigs, a single intravenous injection of 3.8 mg/kg has been used.[5]

    • Gentamicin: Daily intramuscular injections of 60 or 80 mg/kg can be used in mini pigs.[5]

Q3: How does renal impairment affect the pharmacokinetics of this compound?

A3: Renal impairment significantly alters the pharmacokinetic profile of this compound. The most notable change is a prolonged plasma half-life. For instance, in rabbits with severe renal impairment, the plasma half-life of this compound can increase from 0.26 hours to 5.41 hours.[6] This delayed clearance necessitates a modification of the dosing regimen.

Q4: Are there established formulas for adjusting this compound dosage based on creatinine clearance in animal models?

A4: While a direct, universally accepted formula for this compound dosage adjustment based on creatinine clearance in various animal models is not firmly established in the literature, a linear relationship between serum creatinine concentrations and the elimination of this compound has been observed in rabbits.[6] For veterinary medicine in general, a common approach for drugs eliminated by the kidneys is to adjust the dosage or dosing interval based on the patient's creatinine clearance (Ccr) relative to a normal Ccr. One suggested method is to multiply the standard dose by the ratio of normal serum creatinine to the patient's serum creatinine.[7] Another approach involves modifying the dose or interval using a dose fraction (Kf), where Kf = patient Ccr / normal Ccr.[8] However, these are general guidelines and should be adapted and validated for this compound in the specific animal model being used.

Troubleshooting Guide

Issue: Unexpectedly high serum levels of this compound in renally impaired animal models.

  • Possible Cause: The dosage was not adequately adjusted for the degree of renal impairment.

  • Troubleshooting Steps:

    • Verify Renal Function: Re-assess the degree of renal impairment by measuring serum creatinine and blood urea nitrogen (BUN) levels and, if possible, calculate creatinine clearance.

    • Review Dosing Protocol: Compare your current dosing regimen with the pharmacokinetic data available for the specific animal model. Refer to the data tables below for guidance on how this compound's half-life is affected by renal impairment.

    • Adjust Dosage: Based on the severity of renal impairment, either reduce the dose or prolong the dosing interval. For example, in a rat model with moderate renal impairment (Glomerular Filtration Rate 25-35% of normal), doses were adjusted to achieve serum levels similar to control animals.[9]

Issue: Variability in the degree of renal impairment across experimental animals.

  • Possible Cause: Inconsistent induction of renal failure.

  • Troubleshooting Steps:

    • Standardize Induction Protocol: Ensure the protocol for inducing renal impairment is strictly followed for all animals. This includes the exact dosage of the nephrotoxic agent, route of administration, and timing.

    • Monitor Biomarkers: Regularly monitor serum creatinine and BUN levels post-induction to confirm the development and stability of renal impairment before initiating the this compound study.

    • Group Animals: Group animals based on the severity of renal impairment (e.g., mild, moderate, severe) to reduce variability within experimental groups.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Animal Models with Normal and Impaired Renal Function

Animal ModelRenal StatusPlasma Half-life (t½)ObservationsReference
RabbitNormal0.26 hours-[6]
RabbitSevere Impairment5.41 hoursA linear relationship was found between serum creatinine and this compound elimination.[6]
RatNormal41 to 59 minutesData from human studies often used as a reference point.[10]
RatSevere Infection & Renal InsufficiencyIncreased serum levels and biliary excretion in the initial hours post-dose.Urinary excretion was reduced.[2]

Experimental Protocols

1. Induction of Renal Impairment in Rats using Cisplatin

  • Objective: To induce acute kidney injury (AKI) for studying this compound pharmacokinetics.

  • Methodology:

    • Animal Model: Male Wistar rats.

    • Agent: Cisplatin.

    • Dosage and Administration: A single intraperitoneal (i.p.) injection of 7.5 mg/kg body weight.[4]

    • Confirmation of Injury: Monitor serum creatinine and blood urea nitrogen (BUN) levels. A significant increase in these markers indicates the successful induction of AKI.

    • Timing: this compound studies can typically be initiated 3 days after cisplatin administration, once renal impairment is established.[11]

2. Surgical Induction of Chronic Renal Failure in Rats (5/6 Nephrectomy)

  • Objective: To create a model of chronic renal failure (CRF) for long-term drug studies.

  • Methodology:

    • Animal Model: Sprague-Dawley rats.

    • Procedure: The technique involves ligation of the renal parenchyma in both renal poles, effectively reducing the renal mass by 5/6.[3]

    • Post-operative Care: Provide appropriate analgesic and supportive care.

    • Confirmation of CRF: Monitor for a decrease in creatinine clearance and an increase in plasma creatinine over several weeks. Secondary hyperparathyroidism may also be observed.[3]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Cefoxitin_Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs)/ Transpeptidases Peptidoglycan Peptidoglycan Synthesis CellWall Bacterial Cell Wall Peptidoglycan->CellWall Cross-linking This compound This compound This compound->PBP

Caption: this compound's mechanism of action: Inhibition of bacterial cell wall synthesis.

Experimental_Workflow cluster_setup Experimental Setup cluster_dosing Dosing and Sampling cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Rat, Rabbit) Induce_RI Induce Renal Impairment (e.g., Cisplatin, 5/6 Nephrectomy) Animal_Model->Induce_RI Confirm_RI Confirm and Grade Renal Impairment (Serum Creatinine, BUN) Induce_RI->Confirm_RI Dosage_Adjustment Adjust this compound Dosage Based on Impairment Level Confirm_RI->Dosage_Adjustment Administer_this compound Administer this compound Dosage_Adjustment->Administer_this compound Collect_Samples Collect Blood Samples at Timed Intervals Administer_this compound->Collect_Samples Measure_Concentration Measure this compound Concentration Collect_Samples->Measure_Concentration PK_Analysis Pharmacokinetic Analysis (t½, Clearance, etc.) Measure_Concentration->PK_Analysis Data_Interpretation Interpret Data and Refine Dosing Protocol PK_Analysis->Data_Interpretation

Caption: Workflow for this compound dosage adjustment studies in renally impaired animal models.

References

Technical Support Center: Enhancing Cefoxitin Efficacy Against Strains with Altered PBP2a

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the efficacy of cefoxitin against bacterial strains with altered Penicillin-Binding Protein 2a (PBP2a).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound resistance in Staphylococcus aureus?

A1: The primary mechanism of this compound resistance in Staphylococcus aureus is the acquisition and expression of the mecA gene. This gene encodes a modified penicillin-binding protein, PBP2a, which has a low affinity for most β-lactam antibiotics, including this compound.[1][2][3] This allows the bacterium to continue synthesizing its peptidoglycan cell wall even in the presence of the antibiotic.

Q2: How do alterations in PBP2a affect this compound efficacy?

A2: Specific mutations in the mecA gene can lead to amino acid substitutions in the PBP2a protein, further reducing its affinity for this compound and leading to higher levels of resistance. These mutations can occur both within the active site and at allosteric sites, causing conformational changes that prevent effective binding of the antibiotic.[4][5]

Q3: What are some known mutations in PBP2a that confer high-level this compound resistance?

A3: Studies have identified several key mutations in PBP2a associated with high-level this compound resistance. These include E239K, G246K, and E447K.[4][5] The presence of these mutations often correlates with significantly increased minimum inhibitory concentrations (MICs) for this compound.[6]

Q4: Can this compound efficacy be restored against resistant strains?

A4: Yes, several studies have shown that the efficacy of this compound can be enhanced through synergistic combinations with other compounds. These include other β-lactam antibiotics and non-β-lactam agents that can help to overcome the resistance conferred by altered PBP2a.[7][8][9]

Q5: What are some examples of synergistic partners for this compound?

A5: this compound has shown synergistic activity with other β-lactams such as nafcillin, cefazolin, cephalexin, and cefuroxime, particularly against community-associated MRSA (CA-MRSA) strains.[7][10] Additionally, non-antibiotic compounds like chenodeoxycholic acid have been shown to synergize with β-lactams by disrupting the bacterial cell membrane.[11] Some compounds that inhibit folate/thymidine biosynthesis have also demonstrated synergistic effects.[9]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible this compound MIC results.

  • Possible Cause 1: Variation in inoculum preparation.

    • Solution: Ensure a standardized inoculum is prepared using a direct colony suspension method to a 0.5 McFarland turbidity standard. Use fresh, well-isolated colonies of the same morphotype.

  • Possible Cause 2: Incorrect incubation conditions.

    • Solution: For detecting methicillin resistance, the Clinical and Laboratory Standards Institute (CLSI) recommends incubating isolates being tested against this compound at 33-35°C for a full 24 hours.[12] Temperatures above 35°C may not detect all resistant strains.

  • Possible Cause 3: Inappropriate growth medium.

    • Solution: Use cation-adjusted Mueller-Hinton broth (CAMHB) for broth microdilution or Mueller-Hinton agar (MHA) for agar-based methods. The addition of 2% NaCl can sometimes enhance the expression of resistance, although it may also lower this compound MICs in some cases.[13]

Issue 2: Discrepancy between genotypic (mecA positive) and phenotypic (this compound susceptible) results.

  • Possible Cause 1: Heterogeneous expression of resistance.

    • Solution: Some MRSA strains exhibit heteroresistance, where only a subpopulation of cells expresses the resistance phenotype. This compound is a good inducer of mecA expression.[12][14] Ensure the use of a this compound disk diffusion test or a screening agar containing this compound to enhance the detection of these strains.

  • Possible Cause 2: Issues with the susceptibility testing method.

    • Solution: Confirm results using a reference method such as broth microdilution. Additionally, a PBP2a latex agglutination assay can be performed to directly detect the presence of the PBP2a protein.[15][16][17]

Issue 3: Failure to observe expected synergy between this compound and a partner agent.

  • Possible Cause 1: The MRSA strain background.

    • Solution: Synergy between this compound and other β-lactams is more commonly observed in community-associated MRSA (CA-MRSA) strains (e.g., USA300, USA400) and may be absent in hospital-associated MRSA (HA-MRSA) strains (e.g., COLn, N315).[7][10] Characterize the genetic background of your test strains.

  • Possible Cause 2: Inappropriate concentrations of the synergistic agent.

    • Solution: Perform a checkerboard titration to determine the optimal concentrations of both this compound and the synergistic partner. Synergy is often observed when using sub-inhibitory concentrations of the partner agent.[7]

Data Presentation

Table 1: this compound MICs for S. aureus Strains with Different Resistance Profiles

Strain CategorymecA StatusPBP2a ExpressionTypical this compound MIC Range (µg/mL)Reference
Methicillin-Susceptible S. aureus (MSSA)NegativeAbsent≤ 4[13]
Methicillin-Resistant S. aureus (MRSA)PositivePresent≥ 8[12][13]
MRSA with High-Level Resistance (e.g., specific PBP2a mutations)PositivePresent (Altered)64 to >256[6][13]

Table 2: Examples of Synergistic Activity of this compound with Other β-Lactams against CA-MRSA Strain USA400

β-Lactam AgentMIC Alone (µg/mL)MIC in Combination with 10 µg/mL this compound (µg/mL)Fold Decrease in MICReference
Nafcillin40.58[10]
Cefazolin40.58[10]
Cephalexin640.5128[10]
Cefuroxime>1282>64[10]
Ceftriaxone128816[10]

Experimental Protocols

1. This compound Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

  • Prepare Inoculum: Select 3-5 well-isolated colonies of the S. aureus strain from a non-selective agar plate. Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Dilute Inoculum: Within 15 minutes of preparation, dilute the standardized inoculum in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final bacterial concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Prepare this compound Dilutions: Prepare a two-fold serial dilution of this compound in CAMHB in a 96-well microtiter plate. The concentration range should bracket the expected MIC of the test organism.

  • Inoculate Plate: Add the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 33-35°C for 24 hours.

  • Interpret Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[18]

2. PBP2a Latex Agglutination Test

  • Isolate Preparation: For S. aureus, use well-isolated colonies from a primary isolation plate or a subculture. For coagulase-negative staphylococci, induction may be required by exposing the isolate to a β-lactam agent.[15]

  • Cell Lysis: Suspend a loopful of bacterial cells in the provided extraction reagent. Boil the suspension for 3 minutes to lyse the cells and release PBP2a.[16]

  • Neutralization and Centrifugation: After cooling, add the second extraction reagent to neutralize the suspension. Centrifuge the mixture to pellet the cell debris.[16]

  • Agglutination: Place a drop of the test latex (coated with anti-PBP2a monoclonal antibodies) and a drop of the control latex on a test card. Add 50 µL of the supernatant from the lysed sample to each drop.[15]

  • Observation: Rock the card for up to three minutes and observe for agglutination (clumping) under normal lighting. Agglutination in the test circle and not in the control circle indicates a positive result for PBP2a.[15][16]

Mandatory Visualizations

PBP2a_Resistance_Pathway cluster_0 Bacterial Cell mecA mecA gene PBP2a PBP2a Protein (Low β-lactam affinity) mecA->PBP2a Transcription & Translation CellWall Cross-linked Cell Wall PBP2a->CellWall Transpeptidation Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP2a This compound This compound This compound->PBP2a Ineffective Inhibition NativePBPs Native PBPs (e.g., PBP2) This compound->NativePBPs NativePBPs->CellWall Transpeptidation (Inhibited)

Caption: PBP2a-mediated this compound resistance pathway in MRSA.

Experimental_Workflow cluster_confirmation Confirmation of Resistance Mechanism start Isolate S. aureus Strain with Suspected this compound Resistance phenotypic Phenotypic Testing: This compound Disk Diffusion / MIC start->phenotypic genotypic Genotypic Testing: mecA PCR phenotypic->genotypic pbp2a_protein Protein Detection: PBP2a Latex Agglutination genotypic->pbp2a_protein characterize Characterize Altered PBP2a: Sequence mecA gene for mutations pbp2a_protein->characterize If resistance is confirmed synergy Investigate Synergy: Checkerboard assay with potential enhancing agents characterize->synergy end Identify effective This compound combination therapy synergy->end

Caption: Workflow for investigating and overcoming this compound resistance.

References

Validation & Comparative

Cefoxitin's Enduring Stand: A Comparative Analysis of Cephalosporin Efficacy Against Anaerobic Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the nuances of antibiotic efficacy is paramount. This guide provides a detailed comparison of Cefoxitin and other cephalosporins in their activity against clinically significant anaerobic bacteria, supported by experimental data and detailed methodologies.

This compound, a cephamycin antibiotic, has long been recognized for its notable activity against anaerobic bacteria, a characteristic not shared by most other cephalosporins.[1][2] This efficacy, particularly against the often-resistant Bacteroides fragilis group, has established this compound as a key agent in the treatment and prophylaxis of mixed aerobic and anaerobic infections, such as intra-abdominal and gynecological infections.[3][4] While newer cephalosporins have emerged, this compound's unique stability against β-lactamases produced by many anaerobes continues to make it a relevant and important therapeutic option.[5]

In Vitro Susceptibility: A Quantitative Comparison

The in vitro activity of this compound compared to other cephalosporins reveals its superior potency against a broad spectrum of anaerobic isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, providing a clear quantitative comparison.

Anaerobic BacteriaThis compoundCephalothinCefazolinCefamandoleCefuroximeCephalexin
Bacteroides fragilis group 8 - 16 >6464>64>64>64
Clostridium species (not C. perfringens)641616<4 32>64
Peptococcus species<4 888816
Peptostreptococcus species<4 888816

Table 1: Comparative MIC Values (μg/mL) of this compound and Other Cephalosporins Against Various Anaerobic Bacteria. Data compiled from multiple sources.[2][6][7][8]

Drug% Susceptible at 16 μg/mL% Susceptible at 32 μg/mL
This compound 82% >90%
Cephaloridine<50%70%
Cefazolin<50%70%
Cephalothin<20%<30%
Cephalexin<10%<20%

Table 2: Percentage of Bacteroides fragilis Isolates Susceptible to Various Cephalosporins. [8]

Clinical Efficacy: Trial Outcomes

Clinical trials have substantiated the in vitro activity of this compound. In a study involving 143 patients, this compound demonstrated a 93% cure or improvement rate in various infections, including those caused by anaerobic organisms.[4] Specifically, all 14 anaerobic or predominantly anaerobic infections treated with this compound were cured or improved, with the infecting anaerobic organism eliminated in 86% of cases.[4] Another study focusing on serious anaerobic infections showed that 17 out of 21 such infections (81%) had a favorable response to this compound therapy, including 6 out of 7 infections involving B. fragilis.[5]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro susceptibility testing using the agar dilution technique. The following provides a detailed methodology for this key experiment.

Agar Dilution Susceptibility Testing

The agar dilution method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

  • Preparation of Antimicrobial Solutions: Stock solutions of each cephalosporin are prepared at a high concentration and then serially diluted to obtain the desired range of concentrations for testing.

  • Inoculum Preparation: Pure cultures of the anaerobic bacterial isolates are grown in an appropriate broth medium (e.g., thioglycolate broth) to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This ensures a consistent number of bacteria are tested.

  • Plate Preparation: Molten agar (e.g., Brucella agar supplemented with hemin and vitamin K1) is cooled to approximately 50°C. The various concentrations of the antimicrobial agents are then added to the molten agar. The agar is then poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

  • Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the agar plates using a multipoint inoculator. This allows for the simultaneous testing of multiple isolates.

  • Incubation: The inoculated plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber or jar with a gas-generating system) at 35-37°C for 48 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.

Visualizing Key Concepts

To further clarify the relationships and processes discussed, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_antibiotic Prepare Antibiotic Dilutions mix_agar Mix Antibiotic with Molten Agar prep_antibiotic->mix_agar prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Plates prep_inoculum->inoculate pour_plates Pour and Solidify Agar Plates mix_agar->pour_plates pour_plates->inoculate incubate Incubate Anaerobically (48 hours) inoculate->incubate read_mic Determine MIC incubate->read_mic

Caption: Experimental workflow for agar dilution susceptibility testing.

cephalosporin_classification cluster_activity Anaerobic Activity gen1 1st Generation (e.g., Cephalothin, Cefazolin) poor Poor/Variable gen1->poor gen2 2nd Generation (e.g., Cefuroxime) moderate Moderate gen2->moderate cephamycins Cephamycins (e.g., this compound) good Good cephamycins->good gen3 3rd Generation (e.g., Ceftizoxime) gen3->moderate

Caption: Classification of cephalosporins and their general anaerobic activity.

Conclusion

The presented data underscores the superior in vitro efficacy of this compound against a wide range of anaerobic bacteria, particularly the clinically important Bacteroides fragilis group, when compared to other cephalosporins. This is further supported by positive clinical trial outcomes. While newer antibiotics are continually being developed, this compound's established track record and robust anti-anaerobic activity solidify its position as a valuable tool in the therapeutic arsenal against mixed infections. For researchers and drug development professionals, this compound serves as a critical benchmark for the evaluation of new compounds targeting anaerobic pathogens.

References

Cefoxitin as a Surrogate Marker for mecA Gene Presence in Staphylococci: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and timely detection of methicillin resistance in Staphylococcus species is paramount for effective patient management and infection control. The gold standard for identifying methicillin-resistant staphylococci (MRS) is the detection of the mecA gene, which encodes for the modified penicillin-binding protein 2a (PBP2a), conferring resistance to nearly all β-lactam antibiotics. However, molecular methods like polymerase chain reaction (PCR) can be resource-intensive. This guide provides a comprehensive comparison of phenotypic methods using cefoxitin as a surrogate marker for the presence of the mecA gene, supported by experimental data and detailed protocols.

Performance Comparison: this compound Susceptibility Testing vs. mecA Gene PCR

This compound has emerged as a reliable surrogate marker for predicting the presence of the mecA gene in both Staphylococcus aureus and coagulase-negative staphylococci (CoNS). The following tables summarize the performance characteristics of this compound disk diffusion and broth microdilution methods in comparison to mecA gene PCR, the reference standard.

Table 1: Performance of this compound Disk Diffusion for the Detection of mecA-Positive Staphylococci

SpeciesNumber of IsolatesSensitivity (%)Specificity (%)Reference
S. aureus1,61197.3100[1]
S. aureus598100100[2]
S. aureus9794.4495.83[3]
Coagulase-Negative Staphylococci (CoNS)150100Not Reported[4]
CoNS57100Not Reported[5]
CoNS4780100[3]
S. epidermidis100Highly ReliableHighly Reliable[6]

Table 2: Performance of this compound Broth Microdilution for the Detection of mecA-Positive Staphylococci

SpeciesNumber of IsolatesSensitivity (%)Specificity (%)Reference
S. aureusNot Specified99.7 - 10099.7 - 100[4]
Coagulase-Negative Staphylococci (CoNS)Not Specified94 - 9969 - 80[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below, based on Clinical and Laboratory Standards Institute (CLSI) guidelines and published research.

This compound Disk Diffusion Test

This method assesses the susceptibility of a bacterial isolate to this compound by measuring the diameter of the zone of growth inhibition around a this compound-impregnated disk.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • 30 µg this compound disks

  • Sterile cotton swabs

  • Sterile saline or Mueller-Hinton broth

  • 0.5 McFarland turbidity standard

  • Incubator at 35°C ± 2°C

  • Calipers or a ruler for measuring zone diameters

  • Quality control strains (e.g., S. aureus ATCC 25923, S. aureus ATCC 43300)

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in sterile saline or broth.

  • Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation: Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the suspension and rotate it firmly against the upper inside wall of the tube to express excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution of the inoculum.

  • Disk Application: Aseptically apply a 30 µg this compound disk to the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Incubate the plates in ambient air at 35°C ± 2°C for 16-18 hours for S. aureus and 24 hours for CoNS.[7]

  • Interpretation of Results: Measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results based on CLSI guidelines:

    • For S. aureus and S. lugdunensis: ≤ 21 mm is considered resistant (indicative of mecA presence); ≥ 22 mm is susceptible.[3]

    • For CoNS (excluding S. lugdunensis): ≤ 24 mm is considered resistant; ≥ 25 mm is susceptible.[3][5]

This compound Broth Microdilution Test

This method determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of a bacterial isolate in a liquid medium.

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Microtiter plates with serial dilutions of this compound

  • Bacterial suspension adjusted to 0.5 McFarland standard

  • Incubator at 35°C ± 2°C

  • Quality control strains

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension as described for the disk diffusion test.

  • Inoculation of Microtiter Plate: Dilute the adjusted inoculum in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • For S. aureus and S. lugdunensis: An MIC of ≥ 8 µg/mL is considered resistant.[2]

mecA Gene PCR

This molecular method directly detects the presence of the mecA gene in the bacterial genome.

Materials:

  • Bacterial colonies

  • DNA extraction kit

  • PCR master mix (containing Taq polymerase, dNTPs, and buffer)

  • Primers specific for the mecA gene (e.g., mecA-F: 5'-AAAATCGATGGTAAAGGTTGGC-3' and mecA-R: 5'-AGTTCTGGAGTACCGGATTTGC-3')[8]

  • Thermal cycler

  • Gel electrophoresis equipment

  • DNA stain (e.g., ethidium bromide)

  • Positive and negative control DNA

Procedure:

  • DNA Extraction: Extract genomic DNA from a pure bacterial culture using a commercial DNA extraction kit according to the manufacturer's instructions.

  • PCR Amplification:

    • Prepare a PCR reaction mixture containing the extracted DNA, mecA-specific primers, and PCR master mix.

    • Perform PCR using a thermal cycler with the following typical parameters:

      • Initial denaturation: 95°C for 3-5 minutes.

      • 30-35 cycles of:

        • Denaturation: 94°C for 30-60 seconds.

        • Annealing: 50-55°C for 30-60 seconds.

        • Extension: 72°C for 60-90 seconds.

      • Final extension: 72°C for 5-10 minutes.[8]

  • Detection of Amplified Product:

    • Analyze the PCR products by agarose gel electrophoresis.

    • Stain the gel with a DNA stain and visualize the DNA bands under UV light.

    • The presence of a band of the expected size (e.g., ~533 bp for the primers listed above) indicates a positive result for the mecA gene.[8]

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow for validating this compound as a surrogate marker and the underlying biological rationale.

G cluster_collection Isolate Collection and Identification cluster_testing Parallel Testing cluster_analysis Data Analysis and Validation Isolate Clinical Staphylococcal Isolates Identification Species Identification (e.g., S. aureus, CoNS) Isolate->Identification PCR mecA Gene PCR (Gold Standard) Identification->PCR Cefoxitin_DD This compound Disk Diffusion Identification->Cefoxitin_DD Cefoxitin_BMD This compound Broth Microdilution Identification->Cefoxitin_BMD Data_Collection Collect Results: - mecA status (+/-) - Zone diameters (mm) - MICs (µg/mL) PCR->Data_Collection Cefoxitin_DD->Data_Collection Cefoxitin_BMD->Data_Collection Performance_Metrics Calculate Performance Metrics: - Sensitivity - Specificity - PPV - NPV Data_Collection->Performance_Metrics Validation Validate this compound as a Surrogate Marker Performance_Metrics->Validation G cluster_genotype Genotype cluster_phenotype Phenotype cluster_test This compound Test Outcome mecA_present mecA gene present PBP2a_produced PBP2a is produced mecA_present->PBP2a_produced encodes mecA_absent mecA gene absent PBP2a_not_produced PBP2a is not produced mecA_absent->PBP2a_not_produced Beta_lactam_resistance Resistance to β-lactam antibiotics PBP2a_produced->Beta_lactam_resistance causes Beta_lactam_susceptibility Susceptibility to β-lactam antibiotics PBP2a_not_produced->Beta_lactam_susceptibility Cefoxitin_resistant This compound Resistant (Small/No Inhibition Zone or High MIC) Beta_lactam_resistance->Cefoxitin_resistant is detected as Cefoxitin_susceptible This compound Susceptible (Large Inhibition Zone or Low MIC) Beta_lactam_susceptibility->Cefoxitin_susceptible is detected as

References

A Comparative In-Vitro Analysis of Cefoxitin and Cefotetan Activity Against the Bacteroides fragilis Group

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy of two key antibiotics against a clinically significant group of anaerobic bacteria.

This guide provides a detailed comparison of the in-vitro activity of cefoxitin and cefotetan against various species within the Bacteroides fragilis group. The information presented is collated from multiple scientific studies to offer a robust overview for researchers, scientists, and professionals involved in drug development.

Executive Summary

This compound and cefotetan are both second-generation cephalosporins with activity against anaerobic bacteria, including the Bacteroides fragilis group, which are common pathogens in intra-abdominal and other serious infections. While both antibiotics are used in clinical settings, their in-vitro effectiveness can vary among the different species of the B. fragilis group. Generally, studies have indicated that this compound exhibits superior or comparable activity to cefotetan against most members of this group. Resistance to both agents is an ongoing concern and is primarily mediated by β-lactamase production, although other mechanisms have been identified.

Comparative In-Vitro Susceptibility Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound and cefotetan against various species of the Bacteroides fragilis group from a multicenter study. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)Resistance Rate (%)
Bacteroides fragilis This compound3232<10
Cefotetan>128>12822-31
Non-fragilis species This compound3264<10
Cefotetan>128>128Higher than B. fragilis

Note: Data synthesized from a five-year multicenter study. Resistance rates can vary significantly by geographical location and over time.[1]

Bactericidal Activity Insights

Time-kill kinetic studies offer a more dynamic view of antibiotic efficacy. In one study, at inhibitory concentrations (1 x MIC), ceftizoxime was found to be more bactericidal than both this compound and cefotetan against B. fragilis group isolates. At 12 hours, ceftizoxime killed 90% of the inoculum, whereas this compound and cefotetan killed 78% and 73%, respectively.[2] However, at suprainhibitory concentrations (4 x MIC), all three agents demonstrated comparable bactericidal activity.[2]

Mechanisms of Resistance

Resistance to this compound and cefotetan in the Bacteroides fragilis group is a complex issue involving multiple mechanisms.

This compound Resistance:

  • β-Lactamase Production: While this compound is generally stable to hydrolysis by many β-lactamases, some resistant strains of B. fragilis have been shown to inactivate the drug.[3] The cfxA gene, encoding a cephalosporinase, has been identified in this compound-resistant isolates.[4][5]

  • Alterations in Penicillin-Binding Proteins (PBPs): Reduced affinity of PBPs 1 and 2 for this compound has been correlated with decreased susceptibility.[6]

  • Outer Membrane Protein Changes: Some resistant clinical isolates have shown alterations in their outer membrane protein profiles.[6]

Cefotetan Resistance:

  • β-Lactamase Production: Similar to this compound, resistance to cefotetan is often mediated by β-lactamases.[7] Non-B. fragilis species, in particular, have demonstrated high rates of resistance to cefotetan.[1]

It is noteworthy that the addition of β-lactamase inhibitors like sulbactam, clavulanate, or tazobactam can significantly enhance the in-vitro activity of various β-lactam agents against this compound/cefotetan-resistant strains.[8]

Experimental Protocols

The in-vitro susceptibility data presented in this guide are primarily derived from standardized laboratory procedures. The following are detailed methodologies for the key experiments cited.

Agar Dilution Method (CLSI/NCCLS Reference Method)

The agar dilution method is the reference standard for antimicrobial susceptibility testing of anaerobic bacteria as outlined by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[9][10][11][12][13][14]

Workflow for Agar Dilution Susceptibility Testing

cluster_prep Preparation cluster_inoculum Inoculum Preparation cluster_testing Testing cluster_analysis Analysis media_prep Prepare Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood antibiotic_prep Prepare serial twofold dilutions of this compound and cefotetan media_prep->antibiotic_prep plate_prep Incorporate antibiotic dilutions into molten agar and pour plates antibiotic_prep->plate_prep inoculation Inoculate the surface of the antibiotic-containing and control plates with the bacterial suspension plate_prep->inoculation isolate_culture Subculture B. fragilis group isolates on anaerobic blood agar plates for 24-48h suspension_prep Prepare a bacterial suspension in supplemented broth to match a 0.5 McFarland turbidity standard isolate_culture->suspension_prep suspension_prep->inoculation incubation Incubate plates in an anaerobic atmosphere at 37°C for 48h inoculation->incubation mic_determination Determine the MIC as the lowest concentration of the antibiotic that inhibits visible growth incubation->mic_determination

Caption: Workflow for Agar Dilution Susceptibility Testing.

  • Media Preparation: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is prepared and autoclaved.

  • Antibiotic Plate Preparation: Serial twofold dilutions of this compound and cefotetan are prepared. Each dilution is added to molten agar, which is then poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: The Bacteroides fragilis group isolates are subcultured on anaerobic blood agar plates for 24-48 hours. Colonies are then used to prepare a suspension in a suitable broth (e.g., thioglycolate broth) to match the turbidity of a 0.5 McFarland standard.

  • Inoculation: The surface of each antibiotic-containing plate and the control plate is inoculated with the standardized bacterial suspension using a multipoint inoculator.

  • Incubation: The inoculated plates are incubated in an anaerobic atmosphere (e.g., using an anaerobic jar or chamber) at 37°C for 48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic that completely inhibits visible growth on the agar surface.

Broth Microdilution Method

The broth microdilution method is a more user-friendly alternative for routine susceptibility testing of the Bacteroides fragilis group.[9][10][11][12][13][14]

Workflow for Broth Microdilution Susceptibility Testing

cluster_prep Preparation cluster_inoculum Inoculum Preparation cluster_testing Testing cluster_analysis Analysis panel_prep Prepare or obtain microdilution panels with serial twofold dilutions of this compound and cefotetan in supplemented broth inoculation Inoculate each well of the microdilution panel with the diluted bacterial suspension panel_prep->inoculation isolate_culture Subculture B. fragilis group isolates on anaerobic blood agar plates for 24-48h suspension_prep Prepare a bacterial suspension in supplemented broth to match a 0.5 McFarland turbidity standard and then dilute to the final inoculum concentration isolate_culture->suspension_prep suspension_prep->inoculation incubation Incubate panels in an anaerobic atmosphere at 37°C for 48h inoculation->incubation mic_determination Determine the MIC as the lowest concentration of the antibiotic that inhibits visible turbidity incubation->mic_determination

Caption: Workflow for Broth Microdilution Susceptibility Testing.

  • Microdilution Panel Preparation: Commercially prepared or in-house-made microdilution panels containing serial twofold dilutions of the antibiotics in a suitable anaerobic broth are used.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar dilution method and is further diluted to achieve the desired final inoculum concentration.

  • Inoculation: Each well of the microdilution panel is inoculated with the diluted bacterial suspension.

  • Incubation: The panels are incubated in an anaerobic environment at 37°C for 48 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the antibiotic in which there is no visible turbidity (growth).

Conclusion

The available in-vitro data suggests that this compound generally demonstrates more consistent activity against the Bacteroides fragilis group compared to cefotetan, particularly against non-fragilis species. However, the emergence of resistance to both agents underscores the importance of ongoing surveillance and susceptibility testing to guide appropriate therapeutic choices. The choice between these antibiotics should be informed by local resistance patterns and the specific species of the B. fragilis group identified in a clinical setting. For research and drug development, understanding the nuances of their activity and the mechanisms of resistance is crucial for the development of novel therapeutic strategies against these important anaerobic pathogens.

References

A Comparative Analysis of Cefoxitin and Cefuroxime Efficacy Against Beta-Lactamase-Producing Bacterial Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of Cefoxitin and Cefuroxime, two prominent second-generation cephalosporins, against a range of beta-lactamase-producing bacteria. The information presented herein is collated from multiple scientific studies to support research and development in the field of antimicrobial agents.

Executive Summary

This compound, a cephamycin, and Cefuroxime, a cephalosporin, both exhibit stability against certain beta-lactamases, but their efficacy profiles differ across various bacterial species. Generally, this compound demonstrates superior resistance to a broader range of beta-lactamases, particularly those produced by gram-negative enteric bacilli and anaerobic organisms like Bacteroides fragilis.[1][2][3] Cefuroxime, while also resistant to some beta-lactamases, shows notable activity against Haemophilus influenzae and many strains of Enterobacteriaceae.[4][5][6] The selection between these two agents should be guided by the specific identity and resistance profile of the infecting organism.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and Cefuroxime against various beta-lactamase-producing isolates, as reported in several in vitro studies. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Comparative MIC Values (μg/mL) for this compound and Cefuroxime

Bacterial Species (Beta-Lactamase Producer)This compound MIC Range/MIC90Cefuroxime MIC Range/MIC90Reference(s)
Escherichia coli (Ampicillin-resistant)More effective than CefuroximeLess effective than this compound[1]
Klebsiella pneumoniae (Cephalothin-resistant)≤12.5 (85% inhibited)-[7]
Haemophilus influenzae (Beta-lactamase positive)-0.12 - 0.5[8]
Bacteroides fragilis group8 (MIC50), 64 (MIC90)Higher MICs than this compound[2]
Indole-positive ProteusMore effective than CefuroximeLess effective than this compound[1]

Note: MIC values can vary between studies due to differences in methodology and the specific strains tested. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro antimicrobial susceptibility testing, most commonly the broth microdilution method, performed according to guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth.

Key Steps:

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and Cefuroxime are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (for most aerobic bacteria) to achieve the desired concentration range.

  • Inoculum Preparation: A standardized inoculum of the beta-lactamase-producing bacterial isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation and Incubation: The microtiter plates containing the antibiotic dilutions are inoculated with the bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth of the organism.

Visualizations

Mechanism of Beta-Lactamase Resistance

Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics like this compound and Cefuroxime. They function by hydrolyzing the amide bond in the beta-lactam ring, rendering the antibiotic inactive.

BetaLactamase_Mechanism cluster_0 Bacterial Cell Beta_Lactam_Antibiotic Beta-Lactam Antibiotic (this compound/Cefuroxime) PBP Penicillin-Binding Protein (PBP) (Cell Wall Synthesis) Beta_Lactam_Antibiotic->PBP Inhibits Beta_Lactamase Beta-Lactamase Enzyme Beta_Lactam_Antibiotic->Beta_Lactamase Binds to Cell_Wall_Synthesis Cell Wall Synthesis Continues Inactive_Antibiotic Inactive Antibiotic (Hydrolyzed Ring) Beta_Lactamase->Inactive_Antibiotic Hydrolyzes

Mechanism of beta-lactamase action.
Experimental Workflow for MIC Determination

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial isolate.

MIC_Workflow Start Start: Isolate Beta-Lactamase Producing Bacterium Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate Inoculate Microtiter Plate with Bacterial Suspension Prepare_Inoculum->Inoculate Prepare_Antibiotic Prepare Serial Dilutions of this compound & Cefuroxime in Microtiter Plate Prepare_Antibiotic->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_Results Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_Results End End: Determine Susceptibility Profile Read_Results->End

Workflow for MIC determination.

References

In-vitro comparison of Cefoxitin and cephalothin against diverse clinical isolates

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative analysis of the in-vitro efficacy of Cefoxitin and Cephalothin reveals distinct advantages for each agent against a broad spectrum of clinical bacterial isolates. This guide synthesizes data from multiple studies to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective antimicrobial activities, supported by detailed experimental protocols and visual representations of key biological and procedural concepts.

This compound, a cephamycin, and Cephalothin, a first-generation cephalosporin, have been pivotal in the management of bacterial infections. While both are beta-lactam antibiotics, their in-vitro performance varies significantly across different bacterial species. This is largely attributed to this compound's notable resistance to the hydrolytic activity of beta-lactamase enzymes produced by many gram-negative bacteria.

Comparative In-Vitro Activity: A Tabular Summary

The following tables summarize the comparative in-vitro activity of this compound and Cephalothin against a range of gram-positive and gram-negative clinical isolates, as determined by Minimum Inhibitory Concentration (MIC) data from various studies.

Gram-Positive Cocci
Bacterial SpeciesNumber of IsolatesThis compound MIC (µg/mL)Cephalothin MIC (µg/mL)Key Findings
Staphylococcus aureus7312≤16 (99.1% susceptible)Generally more activeCephalothin is generally more potent against S. aureus.[1][2][3][4][5] this compound still demonstrates a high degree of efficacy.[1]
Staphylococcus epidermidis7312≤16 (94.4% susceptible)More activeCephalothin shows greater in-vitro activity.[1]
Streptococcus spp. (excluding enterococci)--More activeCephalothin is consistently more active against streptococci.[1][6][7]
Enterococci-Generally resistantGenerally resistantBoth antibiotics show limited activity against enterococci.[1][3][4]
Gram-Negative Rods
Bacterial SpeciesNumber of IsolatesThis compound MIC (µg/mL)Cephalothin MIC (µg/mL)Key Findings
Escherichia coli7312≤16 (94.4% susceptible)Less activeThis compound is superior to Cephalothin.[1][6]
Klebsiella spp.7312≤16 (89.3% susceptible)Less activeThis compound demonstrates greater activity.[1][6]
Proteus mirabilis7312≤16 (97.3% susceptible)More activeCephalothin is more active against P. mirabilis.[1]
Indole-positive Proteus spp. (P. vulgaris, P. morganii)-Superior activityLess activeThis compound is notably more effective against indole-positive Proteus species.[1][2][6][8][9][10]
Serratia marcescens-Markedly better activityLess activeThis compound shows significant advantages against S. marcescens.[6][8][9][10][11]
Enterobacter spp.-Less effective-This compound's activity against Enterobacter strains is limited.[3][4]
Bacteroides fragilis-Markedly better activityLess activeThis compound is highly effective against this anaerobic species, a key differentiator from Cephalothin.[8][12][13][14][15][16]
Pseudomonas aeruginosa-Negligible effectNegligible effectBoth antibiotics have minimal to no activity against P. aeruginosa.[1][4]

Experimental Protocols

The data presented is primarily derived from standardized in-vitro susceptibility testing methods. The following are detailed protocols for the key experiments cited.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and Cephalothin are prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antibiotics is inoculated with the prepared bacterial suspension. The plates are then incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

  • Inoculum Preparation: A bacterial inoculum is prepared as described for the broth microdilution method.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and rotated against the side of the tube to remove excess fluid. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate evenly in three directions.

  • Application of Antibiotic Disks: Disks containing standardized concentrations of this compound (e.g., 30 µg) and Cephalothin (e.g., 30 µg) are dispensed onto the surface of the agar.

  • Incubation: The plates are inverted and incubated at 35°C for 16-24 hours.

  • Measurement and Interpretation: The diameters of the zones of complete growth inhibition are measured in millimeters. These zone diameters are then interpreted as "susceptible," "intermediate," or "resistant" according to the criteria established by the Clinical and Laboratory Standards Institute (CLSI).[17][18][19]

Visualizing Key Processes

To further elucidate the experimental and biological contexts of this comparison, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis Isolate Clinical Isolate Culture Bacterial Culture Isolate->Culture Inoculum Standardized Inoculum (0.5 McFarland) Culture->Inoculum Broth Broth Microdilution Inoculum->Broth Disk Disk Diffusion Inoculum->Disk MIC Determine MIC Broth->MIC Zone Measure Zone Diameter Disk->Zone Interpret Interpret Results (CLSI Guidelines) MIC->Interpret Zone->Interpret Compare Compare Efficacy Interpret->Compare beta_lactam_mechanism cluster_antibiotic Beta-Lactam Antibiotic cluster_bacterium Bacterial Cell Antibiotic This compound / Cephalothin PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Antibiotic->PBP Binds to CellWall Peptidoglycan Synthesis PBP->CellWall Inhibits Lysis Cell Lysis & Death CellWall->Lysis Disruption leads to BetaLactamase Beta-Lactamase (in resistant bacteria) BetaLactamase->Antibiotic Hydrolyzes (inactivates) Cephalothin > this compound

References

Synergistic Antimicrobial Activity: A Comparative Analysis of Cefoxitin in Combination with Ampicillin and Fosfomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the exploration of synergistic drug combinations presents a promising strategy to enhance therapeutic efficacy and combat multidrug-resistant pathogens. This guide provides a comparative analysis of the synergistic activity of Cefoxitin, a cephamycin antibiotic, when combined with two distinct partners: Ampicillin, a broad-spectrum β-lactam, and Fosfomycin, a unique phosphonic acid derivative. This report is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and mechanistic insights.

Executive Summary

The combination of this compound with either Ampicillin or Fosfomycin has demonstrated significant synergistic potential against a range of clinically relevant bacteria. The synergy between this compound and Ampicillin is primarily hypothesized to occur through complementary binding to different Penicillin-Binding Proteins (PBPs), leading to a more potent inhibition of bacterial cell wall synthesis. This is particularly relevant for infections caused by Gram-positive organisms such as Enterococcus faecalis.

The combination of this compound and Fosfomycin exhibits a different synergistic mechanism. Fosfomycin inhibits an early step in peptidoglycan synthesis, while this compound targets a later stage. This dual-pronged attack can be effective against both Gram-positive and Gram-negative bacteria, including challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

This guide presents quantitative data from in vitro studies, outlines the experimental protocols used to determine synergy, and provides visual representations of the proposed mechanisms and experimental workflows.

Data Presentation: In Vitro Synergistic Activity

The following tables summarize the quantitative data from checkerboard and time-kill assays, which are standard methods for evaluating antimicrobial synergy. The Fractional Inhibitory Concentration Index (FICI) is a key metric, where a value of ≤ 0.5 typically indicates synergy.

Table 1: Synergistic Activity of this compound in Combination with Ampicillin

Bacterial SpeciesStrain(s)This compound MIC (µg/mL) AloneAmpicillin MIC (µg/mL) AloneThis compound MIC (µg/mL) in CombinationAmpicillin MIC (µg/mL) in CombinationFICIReference(s)
Enterococcus faecalisClinical Isolates>25621280.5≤0.5[1][2]
Staphylococcus aureus (CA-MRSA)USA300, USA400-----[3][4]

Note: While direct FICI data for this compound and Ampicillin is limited, studies on Ampicillin with other cephalosporins like Ceftriaxone against E. faecalis show a significant reduction in Ampicillin's MIC in the presence of the cephalosporin, suggesting a similar synergistic effect with this compound.[1][2] For CA-MRSA, studies have shown that this compound can enhance the activity of other β-lactams, though specific data with Ampicillin is not detailed.[3][4]

Table 2: Synergistic Activity of this compound in Combination with Fosfomycin

Bacterial SpeciesStrain(s)This compound MIC (µg/mL) AloneFosfomycin MIC (µg/mL) AloneThis compound MIC (µg/mL) in CombinationFosfomycin MIC (µg/mL) in CombinationFICIReference(s)
Escherichia coli (CTX-M-15)CFT073-RR16240.50.5[5]
Staphylococcus aureus (MRSA)Clinical Isolates----≤0.5[6][7]
Pseudomonas aeruginosaClinical Isolates-----[8][9]

Note: Data for MRSA and P. aeruginosa is inferred from studies showing synergy between Fosfomycin and other cephalosporins (Cefazolin, Ceftazidime), suggesting a high potential for synergy with this compound as well.[6][7][8][9]

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and Ampicillin/Fosfomycin are prepared at concentrations significantly higher than their expected Minimum Inhibitory Concentrations (MICs).

  • Serial Dilutions: In a 96-well microtiter plate, serial dilutions of this compound are made along the y-axis, and serial dilutions of the partner drug (Ampicillin or Fosfomycin) are made along the x-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (typically 0.5 McFarland standard, diluted to a final concentration of approximately 5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC of each drug alone and in combination is determined by identifying the lowest concentration that inhibits visible bacterial growth.

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Time-Kill Assay

Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic effects of antimicrobial combinations over time.

  • Preparation of Cultures: A standardized bacterial inoculum is prepared in a suitable broth medium.

  • Addition of Antimicrobials: The bacterial culture is divided into several tubes containing:

    • No antibiotic (growth control)

    • This compound alone (at a specific concentration, e.g., 0.5x, 1x, or 2x MIC)

    • Ampicillin/Fosfomycin alone (at a specific concentration)

    • The combination of this compound and the partner drug at the same concentrations.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are taken from each tube, serially diluted, and plated on agar plates.

  • Incubation and Colony Counting: The plates are incubated, and the number of colony-forming units (CFU/mL) is determined.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.

Visualizations

Proposed Mechanism of Synergy: this compound and Ampicillin

Caption: this compound and Ampicillin complementary PBP binding.

Proposed Mechanism of Synergy: this compound and Fosfomycin

cluster_0 Bacterial Peptidoglycan Synthesis Pathway UDP_GlcNAc UDP-N-acetylglucosamine MurA MurA enzyme UDP_GlcNAc->MurA PEP Phosphoenolpyruvate PEP->MurA UDP_MurNAc UDP-N-acetylmuramic acid MurA->UDP_MurNAc Peptidoglycan_precursors Peptidoglycan Precursors UDP_MurNAc->Peptidoglycan_precursors Transpeptidation Transpeptidation (Cross-linking) Peptidoglycan_precursors->Transpeptidation Cell_Wall Stable Cell Wall Transpeptidation->Cell_Wall Fosfomycin Fosfomycin Fosfomycin->MurA Inhibits This compound This compound This compound->Transpeptidation Inhibits

Caption: this compound and Fosfomycin sequential pathway inhibition.

Experimental Workflow: Checkerboard Assay

prep_solutions Prepare Stock Solutions (this compound & Partner Drug) serial_dilute Serial Dilutions in 96-well Plate prep_solutions->serial_dilute inoculate Inoculate with Standardized Bacterial Suspension serial_dilute->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MICs of Individual and Combined Drugs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results (Synergy, Additive, Antagonism) calc_fici->interpret

References

Cefoxitin as a Carbapenem-Sparing Option: An Evaluation of Efficacy Against ESBL-Producing Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of extended-spectrum β-lactamase (ESBL)-producing Klebsiella pneumoniae poses a significant challenge to antimicrobial therapy, often necessitating the use of carbapenems, our last line of defense against multidrug-resistant bacteria. The overuse of carbapenems, however, fuels the emergence of carbapenem resistance. This guide provides a comprehensive evaluation of cefoxitin, a cephamycin antibiotic, as a potential carbapenem-sparing agent for infections caused by ESBL-producing K. pneumoniae. We present a comparative analysis of its efficacy supported by experimental data and detailed laboratory protocols.

Performance Comparison: this compound vs. Carbapenems

Clinical evidence suggests that this compound may be a viable alternative to carbapenems for certain infections caused by ESBL-producing K. pneumoniae, although its use remains a subject of debate. The following tables summarize key in vitro susceptibility and clinical outcome data from comparative studies.

In Vitro Susceptibility

This compound demonstrates notable in vitro activity against ESBL-producing K. pneumoniae due to its stability against hydrolysis by many ESBL enzymes.

AntibioticMIC Range (μg/mL)Median MIC (μg/mL)Susceptibility Rate (%)
This compound0.064 - 128469.4 - 85.71
Imipenem0.094 - 64-~100
Meropenem≤0.25 - 16-~95 - 100

Data compiled from multiple studies. MIC ranges can vary based on the specific isolates and testing methodologies.[1][2][3]

Clinical Outcomes: Bacteremia

A retrospective propensity-matched analysis of patients with ESBL-producing Klebsiella pneumoniae bacteremia in the intensive care unit provides valuable comparative data on clinical outcomes.[1][4][5][6][7][8]

OutcomeThis compound GroupCarbapenem Groupp-value
30-Day Clinical Success 57% (36/63)53% (25/47)0.823
Change of Antibiotic Therapy 17% (11/63)0% (0/47)0.002
30-Day All-Cause Mortality 37% (23/63)45% (21/47)Not significant
Microbiological Failure 14% (9/63)15% (7/47)Not significant

Clinical success was a composite endpoint including 30-day survival, absence of relapse, and no change in antibiotic therapy.[1][4][5]

Clinical Outcomes: Urinary Tract Infections (UTI)

Studies evaluating this compound for UTIs caused by ESBL-producing Enterobacterales, including K. pneumoniae, have shown promising results.

OutcomeThis compound GroupErtapenem Groupp-value
Clinical Cure 83.2%96.8%0.042
Microbiological Cure 88.6%100%Not significant
90-Day Recurrence 13.5%34.8%0.045

Data from a retrospective observational study comparing this compound to ertapenem for UTIs caused by ESBL-producing Enterobacterales.[9][10]

Experimental Protocols

Accurate evaluation of this compound's efficacy relies on standardized and reproducible experimental methods. Below are detailed protocols for key in vitro tests based on Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (cation-adjusted)

  • 96-well microtiter plates

  • This compound and carbapenem antibiotic powders

  • ESBL-producing Klebsiella pneumoniae isolate

  • 0.5 McFarland turbidity standard

  • Sterile saline or water

  • Incubator (35°C ± 2°C)

  • Microplate reader or manual reading mirror

Procedure:

  • Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and carbapenems at a high concentration according to the manufacturer's instructions.

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of each antibiotic in Mueller-Hinton broth directly in the 96-well microtiter plates to achieve a range of final concentrations.

  • Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies of the ESBL-producing K. pneumoniae isolate and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculate Microtiter Plates: Dilute the standardized bacterial suspension in Mueller-Hinton broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the inoculated microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well. This can be determined visually using a reading mirror or with a microplate reader.

  • Interpretation: Interpret the MIC values according to the latest CLSI or EUCAST breakpoint tables.[11][12][13][14] For this compound against Enterobacterales, the CLSI breakpoints are: Susceptible ≤8 µg/mL, Intermediate 16 µg/mL, and Resistant ≥32 µg/mL.

Disk Diffusion (Kirby-Bauer) Test

Objective: To assess the susceptibility of a bacterial isolate to a particular antibiotic based on the size of the zone of growth inhibition around a disk impregnated with the antibiotic.

Materials:

  • Mueller-Hinton Agar plates (4 mm depth)

  • This compound (30 µg) and carbapenem disks

  • ESBL-producing Klebsiella pneumoniae isolate

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Prepare Bacterial Inoculum: As described in the broth microdilution protocol, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Apply Antibiotic Disks: Aseptically place the this compound and carbapenem disks on the surface of the agar. Ensure the disks are in firm contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Measure Zones of Inhibition: After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter.

  • Interpretation: Interpret the zone diameters according to the latest CLSI or EUCAST breakpoint tables.

Visualizing Mechanisms and Workflows

ESBL Mechanism of Action and this compound Stability

Extended-spectrum β-lactamases (ESBLs) are enzymes produced by bacteria that inactivate most β-lactam antibiotics, including penicillins and cephalosporins. They achieve this by hydrolyzing the β-lactam ring, a critical structural component of these antibiotics. This compound, a cephamycin, possesses a methoxy group at the 7-α position which provides steric hindrance, making it more resistant to hydrolysis by many ESBLs compared to other cephalosporins.

G cluster_0 Standard Beta-Lactam Antibiotic cluster_1 This compound (Cephamycin) Beta_Lactam_Ring Beta-Lactam Ring ESBL_Enzyme ESBL Enzyme Beta_Lactam_Ring->ESBL_Enzyme Hydrolysis Cefoxitin_Ring Beta-Lactam Ring Methoxy_Group 7-α Methoxy Group Cefoxitin_Ring->ESBL_Enzyme Steric Hindrance Inactive_Antibiotic Inactive Antibiotic ESBL_Enzyme->Inactive_Antibiotic Inactivation Active_this compound Active this compound ESBL_Enzyme->Active_this compound Reduced Hydrolysis

Caption: ESBL-mediated hydrolysis of β-lactams and the protective effect of this compound's methoxy group.

Experimental Workflow for Evaluating this compound Efficacy

The following diagram outlines the typical workflow for the in vitro evaluation of this compound's efficacy against clinical isolates of ESBL-producing Klebsiella pneumoniae.

G Start Clinical Isolate Suspected of ESBL Production ID Isolate Identification (e.g., MALDI-TOF MS) Start->ID ESBL_Screen ESBL Phenotypic Screening (e.g., Double-Disk Synergy Test) ID->ESBL_Screen AST Antimicrobial Susceptibility Testing ESBL_Screen->AST MIC MIC Determination (Broth Microdilution or E-test) AST->MIC Disk Disk Diffusion AST->Disk Interpretation Data Interpretation (CLSI/EUCAST Breakpoints) MIC->Interpretation Disk->Interpretation Report Generate Susceptibility Report Interpretation->Report

Caption: Workflow for in vitro susceptibility testing of this compound against ESBL-K. pneumoniae.

Conclusion

This compound presents a potential carbapenem-sparing therapeutic option for infections caused by ESBL-producing Klebsiella pneumoniae, particularly for urinary tract infections. While clinical success rates in bacteremia appear comparable to carbapenems in some retrospective studies, the higher rate of treatment modification in the this compound group suggests that its use in severe systemic infections should be approached with caution and guided by individual patient factors and local susceptibility patterns.[1][4] The in vitro stability of this compound against many ESBL enzymes is a key advantage, but the potential for the emergence of resistance, especially in K. pneumoniae, underscores the importance of ongoing surveillance and adherence to standardized susceptibility testing protocols. Further prospective, randomized controlled trials are warranted to definitively establish the role of this compound in the management of serious infections caused by ESBL-producing K. pneumoniae.

References

Cross-resistance analysis between Cefoxitin and third-generation cephalosporins

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence and spread of bacterial resistance to β-lactam antibiotics pose a significant challenge to global health. Understanding the intricate mechanisms of resistance and the patterns of cross-resistance between different antibiotic classes is paramount for the development of effective therapeutic strategies and novel antimicrobial agents. This guide provides a detailed comparison of the cross-resistance profiles of Cefoxitin, a second-generation cephamycin, and third-generation cephalosporins, supported by experimental data and detailed methodologies.

Overview of Resistance Mechanisms

Resistance to both this compound and third-generation cephalosporins is primarily mediated by the production of β-lactamase enzymes, which inactivate the antibiotics by hydrolyzing the β-lactam ring. However, the specific enzymes and additional mechanisms involved often differ, leading to variable cross-resistance patterns.

This compound Resistance: The primary mechanism of resistance to this compound is the production of AmpC β-lactamases . These enzymes are typically encoded on the chromosome of many Gram-negative bacteria and can be inducible or constitutively overexpressed due to mutations in promoter and attenuator regions.[1][2][3] Other mechanisms include alterations in penicillin-binding proteins (PBPs), reducing the drug's binding affinity, and decreased permeability of the outer membrane due to porin loss.[4][5][6][7] In Staphylococcus aureus, resistance is often mediated by the mecA gene, which codes for an altered PBP (PBP2a).[5][6]

Third-Generation Cephalosporin Resistance: The most common mechanism of resistance to third-generation cephalosporins (e.g., ceftazidime, cefotaxime, ceftriaxone) is the production of Extended-Spectrum β-Lactamases (ESBLs) .[8][9][10] These enzymes are capable of hydrolyzing a broad range of cephalosporins. AmpC β-lactamases also confer resistance to third-generation cephalosporins.[2][11] Similar to this compound, alterations in PBPs and porin mutations can also contribute to resistance.[10][12]

Cross-Resistance: Cross-resistance between this compound and third-generation cephalosporins is most commonly observed in bacteria that produce AmpC β-lactamases , as these enzymes can effectively hydrolyze both types of antibiotics.[2][11] In contrast, bacteria that solely produce ESBLs are often resistant to third-generation cephalosporins but may remain susceptible to this compound, as ESBLs do not efficiently hydrolyze cephamycins like this compound.[8][9] However, co-production of AmpC enzymes or the presence of other resistance mechanisms like porin loss in an ESBL-producing organism can lead to this compound resistance.[9]

Quantitative Data on Cross-Resistance

The following tables summarize data from various studies on the prevalence of resistance and co-resistance to this compound and third-generation cephalosporins in key clinical isolates.

Table 1: Resistance Rates of Escherichia coli to this compound and Third-Generation Cephalosporins

Study ReferenceTotal Isolates% Resistant to Third-Generation Cephalosporins% of Third-Generation Cephalosporin-Resistant Isolates also Resistant to this compound
Characterization of third generation cephalosporin-resistant Escherichia coli clinical isolates from Ushuaia, Argentina[13][14]16321.96%22%
Molecular Characterization of this compound-Resistant Escherichia coli from Canadian Hospitals[3]29,323Not specified0.8% of total isolates were this compound-resistant
Susceptibility of E. coli isolates to antibiotics of ß-lactams family[15]9067.8% (ceftazidime and cefotaxime)30% (this compound)

Table 2: Resistance Rates of Klebsiella pneumoniae to this compound and Third-Generation Cephalosporins

Study ReferenceIsolate Characteristics% Resistant to Third-Generation Cephalosporins% Susceptible to this compound
Molecular Epidemiology and In-Depth Characterization of Klebsiella pneumoniae Clinical Isolates from Armenia[16]ESBL-producing MDR isolates (n=21)100% (ceftriaxone), 95.24% (ceftazidime)85.71%
This compound versus carbapenems as definitive treatment for extended-spectrum β-lactamase-producing Klebsiella pneumoniae bacteremia in intensive care unit[17]ESBL-producing isolatesHighNot specified, but this compound was considered a therapeutic option

Experimental Protocols

Accurate detection of resistance mechanisms is crucial for understanding cross-resistance. Below are detailed protocols for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard from a fresh overnight culture.

  • Antibiotic Dilution: Prepare serial twofold dilutions of this compound and the third-generation cephalosporins to be tested in Mueller-Hinton broth.

  • Inoculation: Inoculate each dilution tube and a growth control tube with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the tubes at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

Phenotypic Detection of ESBL Production (Combination Disk Diffusion Test)

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and swab it onto a Mueller-Hinton agar plate.

  • Disk Placement: Place a disk containing a third-generation cephalosporin (e.g., ceftazidime 30 µg) and a disk containing the same cephalosporin plus a β-lactamase inhibitor (e.g., ceftazidime/clavulanic acid 30/10 µg) on the agar surface.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Interpretation: An increase in the zone of inhibition of ≥ 5 mm for the combination disk compared to the cephalosporin disk alone is considered a positive test for ESBL production.[9]

Phenotypic Detection of AmpC β-Lactamase Production

Protocol (Inhibitor-Based Method using Boronic Acid):

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and swab it onto a Mueller-Hinton agar plate.

  • Disk Placement: Place a this compound disk (30 µg) and a this compound disk supplemented with boronic acid on the agar.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Interpretation: An increase in the zone of inhibition of ≥ 5 mm around the this compound/boronic acid disk compared to the this compound disk alone suggests the presence of an AmpC β-lactamase.

Molecular Characterization of Resistance Genes (PCR)

Protocol:

  • DNA Extraction: Extract bacterial genomic DNA from an overnight culture using a commercial DNA extraction kit.

  • Primer Design: Utilize specific primers targeting common ESBL genes (e.g., blaCTX-M, blaTEM, blaSHV) and plasmid-mediated AmpC genes (e.g., blaCMY, blaDHA, blaFOX).

  • PCR Amplification: Perform PCR using the extracted DNA as a template and the specific primers. The cycling conditions will vary depending on the target gene and primers used.

  • Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis to confirm the presence and size of the amplicons.

  • Sequencing (Optional): For definitive identification, the PCR products can be sequenced and compared to known resistance gene sequences in databases.

Visualizing Resistance Mechanisms and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the analysis of cross-resistance between this compound and third-generation cephalosporins.

ResistanceMechanisms cluster_bacteria Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibition Porin Outer Membrane Porin Channel This compound->Porin Entry ThirdGenCeph Third-Generation Cephalosporins ThirdGenCeph->PBP Inhibition ThirdGenCeph->Porin Entry Cell Wall Synthesis Cell Wall Synthesis PBP->Cell Wall Synthesis Porin->PBP Drug reaches target ESBL ESBL Production ESBL->ThirdGenCeph Hydrolysis AmpC AmpC β-lactamase Production AmpC->this compound Hydrolysis AmpC->ThirdGenCeph Hydrolysis

Caption: Mechanisms of action and resistance to this compound and third-generation cephalosporins.

ExperimentalWorkflow start Clinical Isolate mic MIC Determination (this compound & 3rd Gen Cephs) start->mic phenotypic Phenotypic Screening mic->phenotypic esbl_test ESBL Combination Disk Test phenotypic->esbl_test Suspect ESBL ampc_test AmpC Inhibitor-Based Test phenotypic->ampc_test Suspect AmpC molecular Molecular Characterization (PCR & Sequencing) esbl_test->molecular ampc_test->molecular resistance_profile Determine Resistance Profile & Cross-Resistance molecular->resistance_profile

Caption: Experimental workflow for analyzing cross-resistance.

Conclusion

The cross-resistance between this compound and third-generation cephalosporins is a complex issue primarily driven by the production of AmpC β-lactamases. While ESBL-producing organisms may retain susceptibility to this compound, the co-existence of multiple resistance mechanisms can lead to broader resistance profiles. A thorough understanding of these mechanisms, coupled with accurate and detailed experimental analysis, is essential for guiding clinical decisions and for the development of new antimicrobial strategies to combat the growing threat of antibiotic resistance. The data and protocols presented in this guide offer a framework for researchers and drug development professionals to objectively assess and compare the performance of these important classes of antibiotics.

References

A Comparative Analysis of Cefoxitin Resistance Mechanisms in MRSA and Coagulase-Negative Staphylococci

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of Cefoxitin resistance mechanisms in Methicillin-Resistant Staphylococcus aureus (MRSA) and Coagulase-Negative Staphylococci (CoNS). Designed for researchers, scientists, and drug development professionals, this document outlines the molecular underpinnings of resistance, presents key quantitative data, details relevant experimental protocols, and visualizes the primary resistance pathways.

Introduction

This compound, a second-generation cephalosporin, serves as a crucial surrogate marker for the detection of methicillin resistance in staphylococci. Resistance to this compound is predominantly mediated by the mecA gene, which encodes the penicillin-binding protein 2a (PBP2a). This altered PBP has a low affinity for beta-lactam antibiotics, rendering them ineffective. While this mechanism is central to both MRSA and many resistant CoNS, variations in the prevalence, genetic regulation, and the existence of non-mecA-mediated resistance mechanisms warrant a detailed comparative study. Understanding these differences is critical for accurate diagnostics, effective treatment strategies, and the development of novel antimicrobial agents.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data comparing this compound resistance in MRSA and CoNS based on clinical isolate studies.

Table 1: this compound Minimum Inhibitory Concentration (MIC) Distribution

OrganismThis compound MIC Range (µg/mL)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)
MRSA 4 to >12864>128
MR-CoNS 0.5 to >25616128

Note: MIC values can vary between studies depending on the specific clones and geographical locations of the isolates.

Table 2: Prevalence of this compound Resistance and mecA Gene Carriage

OrganismPrevalence of this compound ResistancePrevalence of mecA Gene in this compound-Resistant Isolates
MRSA High (often >90% of MRSA isolates)[1][2]Very High (>95%)[2]
CoNS Variable (30% to >90% depending on species and clinical setting)[3][4][5]High, but some this compound-resistant isolates are mecA-negative (47.36% in one study)[3][4]

Table 3: Diagnostic Accuracy of this compound Disk Diffusion for mecA Detection

OrganismSensitivitySpecificity
S. aureus 97.3% - 100%[6]100%[6]
CoNS 80% - 99%96% - 100%

Core Resistance Mechanisms

mecA-Mediated Resistance

The cornerstone of this compound resistance in both MRSA and CoNS is the acquisition of the mecA gene, located on a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec).[7] This gene encodes PBP2a, a transpeptidase that bypasses the inhibitory action of beta-lactam antibiotics, allowing for continued cell wall synthesis.

The expression of mecA is tightly regulated by the MecR1-MecI signaling pathway. In the absence of a beta-lactam antibiotic, the MecI repressor binds to the mecA operator, preventing transcription. When a beta-lactam is present, it binds to the MecR1 sensor-transducer protein, initiating a signaling cascade that leads to the inactivation of MecI and subsequent expression of mecA.

mecA_regulation cluster_0 No Beta-Lactam cluster_1 Beta-Lactam Present MecI MecI Repressor mecA_promoter mecA Promoter MecI->mecA_promoter mecA_gene mecA Gene BetaLactam Beta-Lactam (e.g., this compound) MecR1 MecR1 Sensor BetaLactam->MecR1 Binds & Activates MecR1->MecI_active Inactivates PBP2a PBP2a Production mecA_gene_active mecA Gene (Transcription) mecA_gene_active->PBP2a Translation

mecA gene regulation by the MecR1-MecI system.
Non-mecA-Mediated Resistance

While less common, this compound resistance can occur in the absence of the mecA gene. These mechanisms are more frequently observed in CoNS than in S. aureus.

  • Beta-Lactamase Hyperproduction: Some strains can produce large quantities of beta-lactamase, an enzyme that can hydrolyze this compound, albeit less efficiently than penicillins.[8][9] This mechanism typically results in borderline or low-level resistance. The impact of beta-lactamase hyperproduction on this compound susceptibility is generally more pronounced in CoNS.

  • Mutations in Penicillin-Binding Protein (PBP) Genes: Alterations in the native PBPs (PBP1, PBP2, PBP3, PBP4) can reduce their affinity for beta-lactam antibiotics. While these mutations alone may not confer high-level resistance, they can contribute to a resistant phenotype, particularly in conjunction with other factors.

  • Mutations in Other Regulatory Genes: Modifications in genes such as gdpP, which is involved in cell wall metabolism, have been linked to decreased susceptibility to beta-lactams in mecA-negative strains.[7]

Experimental Protocols

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion

This method is a standardized procedure for determining the susceptibility of bacterial isolates to antimicrobial agents.

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.[10][11]

  • Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and streak the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.[11]

  • Disk Application: Aseptically place a 30 µg this compound disk onto the inoculated agar surface.[5]

  • Incubation: Invert the plate and incubate at 35°C for 16-24 hours.

  • Interpretation: Measure the diameter of the zone of inhibition in millimeters. Interpret the results based on CLSI (Clinical and Laboratory Standards Institute) guidelines:

    • S. aureus : ≤21 mm = Resistant; ≥22 mm = Susceptible.

    • CoNS : ≤24 mm = Resistant; ≥25 mm = Susceptible.

Molecular Detection of the mecA Gene by PCR

Polymerase Chain Reaction (PCR) is the gold standard for confirming mecA-mediated resistance.

  • DNA Extraction: Extract genomic DNA from a pure bacterial culture. This can be achieved using commercial kits or a simple boiling lysis method.

  • PCR Amplification:

    • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific for the mecA gene.

    • Add the extracted DNA template to the master mix.

    • Perform thermal cycling with the following general steps:

      • Initial denaturation (e.g., 95°C for 3-5 minutes).

      • 30-35 cycles of:

        • Denaturation (e.g., 94°C for 30-60 seconds).

        • Annealing (e.g., 53-55°C for 30-60 seconds).

        • Extension (e.g., 72°C for 60 seconds).

      • Final extension (e.g., 72°C for 5-10 minutes).

  • Detection of Amplified Product:

    • Mix the PCR product with a loading dye.

    • Run the mixture on a 1.5-2% agarose gel containing a fluorescent dye (e.g., ethidium bromide).

    • Visualize the DNA bands under UV light. The presence of a band of the expected size (typically around 533 bp for mecA) indicates a positive result.

Comparative Genomic Analysis Workflow

Comparative genomics is a powerful tool for investigating the genetic basis of antibiotic resistance. The following workflow outlines the key steps in comparing MRSA and CoNS genomes to identify resistance determinants.

comparative_genomics_workflow cluster_input 1. Input Data cluster_processing 2. Analysis Pipeline cluster_output 3. Comparative Outputs MRSA_genomes MRSA Genomes (FASTA) QC Quality Control (e.g., CheckM) MRSA_genomes->QC CoNS_genomes CoNS Genomes (FASTA) CoNS_genomes->QC Annotation Genome Annotation (e.g., Prokka) QC->Annotation ARG_detection Resistance Gene Detection (e.g., AMRFinder, CARD) Annotation->ARG_detection Pangenome Pangenome Analysis (e.g., Roary) Annotation->Pangenome Virulence_factors Virulence Factor Profiles Annotation->Virulence_factors Resistance_profiles Comparative Resistomes ARG_detection->Resistance_profiles Phylogeny Phylogenetic Relationships Pangenome->Phylogeny Unique_genes Species-Specific Genes Pangenome->Unique_genes

Workflow for comparative genomic analysis of resistance.

Conclusion

While mecA-mediated resistance is the predominant mechanism of this compound resistance in both MRSA and CoNS, significant differences exist in the prevalence of resistance, the reliability of phenotypic detection methods, and the contribution of non-mecA mechanisms. This compound disk diffusion is a highly reliable predictor of mecA in S. aureus, but its sensitivity can be lower in CoNS, where non-mecA-mediated resistance may be more prevalent. A thorough understanding of these nuances, supported by robust experimental data and genomic analysis, is essential for accurate clinical diagnostics and the ongoing development of effective therapies against these important pathogens.

References

Performance Validation of Automated Systems for Cefoxitin Susceptibility Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the performance of leading automated systems for Cefoxitin susceptibility testing. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental protocols, and visualizes key workflows to aid in the selection and implementation of these critical diagnostic tools.

Data Presentation: Performance of Automated Systems

The following tables summarize the performance characteristics of the VITEK 2, BD Phoenix, and MicroScan WalkAway systems in detecting this compound and oxacillin resistance in Staphylococcus species, with a primary focus on Methicillin-Resistant Staphylococcus aureus (MRSA). The data is compiled from multiple studies and presented as sensitivity, specificity, very major errors (VME - false susceptible), and major errors (ME - false resistant).

Table 1: Performance of VITEK 2 System for this compound/Oxacillin Susceptibility Testing

OrganismTest MethodSensitivity (%)Specificity (%)Very Major Errors (%)Major Errors (%)Reference
S. aureusThis compound Screen96.8 - 1001000.20[1][2][3]
S. aureusOxacillin MIC94.9 - 9899 - 1000.21 (over-calling resistance)[1][2][3]
S. aureusThis compound + Oxacillin97.5 - 10098 - 1000.21 (over-calling resistance)[1][2][3]
Coagulase-Negative Staphylococci (CoNS)This compound Screen9274826[4]
CoNS (excluding S. saprophyticus)This compound ScreenNot Specified89Not SpecifiedNot Specified[4]

Table 2: Performance of BD Phoenix System for this compound/Oxacillin Susceptibility Testing

OrganismTest MethodSensitivity (%)Specificity (%)Very Major Errors (%)Major Errors (%)Reference
S. aureusThis compound Screen841000.20[2][3][5]
S. aureusOxacillin MIC991000.20[2][3]
S. aureusThis compound + Oxacillin1001000.20[2][3][5]
Coagulase-Negative Staphylococci (CoNS)This compound ScreenNot Specified88.4Not SpecifiedNot Specified[6]
mecC-positive MRSAThis compound Screen74.8Not SpecifiedNot SpecifiedNot Specified[7]

Table 3: Performance of MicroScan WalkAway System for this compound/Oxacillin Susceptibility Testing

OrganismTest MethodSensitivity (%)Specificity (%)Very Major Errors (%)Major Errors (%)Reference
S. aureusOxacillin MIC (PC30 Panel)95.2Not Specified4.8Not Specified[8]
S. aureusThis compound + Oxacillin (PC30 Panel)98.8Not Specified1.2Not Specified[8]
mecC-positive MRSAThis compound Screen96.4Not SpecifiedNot SpecifiedNot Specified[7]

Experimental Protocols

The performance data cited above were generated using methodologies aligned with Clinical and Laboratory Standards Institute (CLSI) guidelines.[9] Key aspects of the experimental protocols are detailed below.

Bacterial Isolates

A variety of clinical isolates of Staphylococcus aureus and coagulase-negative staphylococci were used in these studies.[2][3][8] These included both methicillin-susceptible and methicillin-resistant strains, with resistance confirmed by the presence of the mecA or mecC gene via Polymerase Chain Reaction (PCR).[2][5]

Reference Methods

The performance of the automated systems was evaluated against established reference methods:

  • PCR for mecA and mecC genes: This molecular method is considered the gold standard for determining methicillin resistance.[2][5]

  • Broth Microdilution (BMD): This method was used to determine the Minimum Inhibitory Concentration (MIC) of oxacillin according to CLSI standards.[3]

  • This compound Disk Diffusion: This method was performed and interpreted according to CLSI guidelines.[6][10]

Automated Susceptibility Testing
  • VITEK 2 (bioMérieux): Testing was performed using various AST cards, such as the GP67 and AST-P549 cards, which include a this compound screen.[1][4] The instrument's expert system interprets results based on the this compound screen and oxacillin MIC.[3]

  • BD Phoenix (BD Diagnostics): The PMIC/ID panels (e.g., PMIC/ID-102) containing both this compound and oxacillin were used.[3] The expert system flags an isolate as oxacillin-resistant if it is resistant to either this compound or oxacillin.[3]

  • MicroScan WalkAway (Siemens): The newer PC30 panels, which include a this compound test, were evaluated.[8]

Quality Control

Standard quality control strains, such as S. aureus ATCC 29213 and ATCC 43300, were used in all studies to ensure the accuracy and reproducibility of the testing methods.

Visualizations

This compound Susceptibility Testing Workflow

G cluster_pre_analytical Pre-Analytical cluster_analytical Analytical (Automated System) cluster_post_analytical Post-Analytical isolate Bacterial Isolate (e.g., S. aureus) suspension Prepare 0.5 McFarland Standard Suspension isolate->suspension inoculate Inoculate AST Card/Panel suspension->inoculate incubate Incubate and Read in Automated System inoculate->incubate raw_data Generate Raw Data (MICs, Growth Curves) incubate->raw_data expert_system Apply Expert System Rules (e.g., this compound Surrogate Test) raw_data->expert_system final_result Final Susceptibility Report (S, I, R) expert_system->final_result

Caption: Automated this compound susceptibility testing workflow.

Logic for Methicillin Resistance Determination

G cluster_inputs Test Results cluster_logic Expert System Logic cluster_outputs Final Interpretation This compound This compound Screen Result decision Resistant to This compound OR Oxacillin? This compound->decision oxacillin Oxacillin MIC Result oxacillin->decision resistant Methicillin-Resistant (MRSA) decision->resistant Yes susceptible Methicillin-Susceptible (MSSA) decision->susceptible No

Caption: Expert system logic for MRSA determination.

Signaling Pathway for this compound Resistance

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm mecR1 MecR1 (Sensor) mecI MecI (Repressor) mecR1->mecI cleaves mecA mecA gene mecI->mecA represses pbp2a PBP2a (Penicillin-Binding Protein 2a) mecA->pbp2a encodes resistance This compound Resistance pbp2a->resistance confers This compound This compound (β-lactam antibiotic) This compound->mecR1 binds

Caption: Simplified mecA-mediated this compound resistance pathway.

References

Cefoxitin: A Viable Carbapenem-Sparing Alternative for ESBL Enterobacteriaceae Infections?

Author: BenchChem Technical Support Team. Date: November 2025

The rise of extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae presents a significant global health threat, driving increased reliance on carbapenems, our last-line defense against multidrug-resistant Gram-negative bacteria.[1] This overutilization has inevitably led to the emergence of carbapenem-resistant Enterobacteriaceae (CRE), creating an urgent need for effective carbapenem-sparing strategies.[1] Cefoxitin, a second-generation cephalosporin (cephamycin), has garnered attention as a potential alternative due to its inherent stability against ESBL enzymes.[2][3][4] This guide provides an objective comparison of this compound and carbapenems for treating ESBL-producing Enterobacteriaceae infections, supported by experimental data and detailed methodologies.

Mechanism of Action and Rationale for Use

ESBLs are plasmid-mediated enzymes that hydrolyze most penicillins and cephalosporins, including third-generation agents like ceftriaxone and cefotaxime.[5][6] However, they do not effectively hydrolyze cephamycins, such as this compound.[5][6] this compound's stability is attributed to a 7-α-methoxy group in its structure, which protects the β-lactam ring from hydrolysis by ESBLs.[3][4] This structural feature is the primary rationale for considering this compound for infections caused by ESBL-producing organisms.

However, resistance to this compound can emerge through other mechanisms, most notably the loss of outer membrane porins, which restricts antibiotic entry into the bacterial cell, or the co-production of AmpC β-lactamases, which can hydrolyze this compound.[7][8] This is a particular concern with Klebsiella pneumoniae.[7][9]

G cluster_esbl ESBL-Producing Enterobacteriaceae cluster_antibiotics Antibiotic Action cluster_outcomes Outcome esbl_node ESBL Enzyme hydrolysis Hydrolysis (Inactivation) esbl_node->hydrolysis Causes This compound This compound (Cephamycin) This compound->esbl_node Resists ESBLs due to 7-α-methoxy group stability Stability (Bactericidal Activity) This compound->stability third_gen_ceph 3rd-Gen Cephalosporins (e.g., Ceftriaxone) third_gen_ceph->esbl_node Targeted by ESBL carbapenem Carbapenems (e.g., Ertapenem) carbapenem->esbl_node Stable against ESBLs carbapenem->stability G start Patient with Infection due to ESBL-producing Enterobacteriaceae infection_type Assess Infection Type & Severity start->infection_type uti Uncomplicated UTI (e.g., Cystitis, Pyelonephritis) infection_type->uti Uncomplicated bacteremia Severe Infection (e.g., Bacteremia, Sepsis) infection_type->bacteremia Severe / Systemic pathogen_id Identify Pathogen ecoli E. coli pathogen_id->ecoli E. coli kpneumo K. pneumoniae pathogen_id->kpneumo K. pneumoniae susceptibility This compound Susceptible? use_this compound Consider this compound (Carbapenem-sparing) susceptibility->use_this compound Yes use_carbapenem Use Carbapenem (Standard of Care) susceptibility->use_carbapenem No uti->pathogen_id bacteremia->use_carbapenem ecoli->susceptibility reconsider Re-evaluate Alternatives (High risk of failure) kpneumo->reconsider Higher failure risk, use with caution

References

Safety Operating Guide

Proper Disposal Procedures for Cefoxitin

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Cefoxitin is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a semi-synthetic, broad-spectrum cepha antibiotic, this compound waste must be managed in a controlled and informed manner. Improper disposal, such as drain disposal, is not recommended and is broadly prohibited for hazardous pharmaceutical waste under regulations like the EPA's Subpart P.[1][2][3][4] All disposal methods must adhere to local, state, and federal guidelines.[1][5]

Core Disposal Protocol for Unused or Expired this compound

Unused or expired this compound must be disposed of as hazardous or pharmaceutical waste.[6] The following steps provide a direct, procedural guide for its proper management.

  • Classification : Treat all expired or unwanted this compound, including its container, as hazardous waste.[6] Do not mix it with general laboratory or non-hazardous waste.

  • Segregation : Keep this compound waste separate from other chemical waste streams unless specifically instructed otherwise by your institution's Environmental Health and Safety (EHS) department.

  • Containerization : Place the this compound waste into a designated, properly sealed, and clearly labeled hazardous waste container. The container should be robust and leak-proof.

  • Labeling : Label the waste container clearly with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution and local regulations.

  • Storage : Store the sealed waste container in a designated, secure secondary containment area away from incompatible materials, direct sunlight, and heat.[1][6]

  • Disposal : Arrange for pickup and disposal through your institution’s certified hazardous waste management vendor. This ensures the waste is transported and treated, typically via incineration, at a permitted facility in compliance with EPA and DOT regulations.[3][7]

Accidental Spill Cleanup Protocol

In the event of a this compound powder spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Restrict Access : Secure the area to prevent personnel from entering the spill zone.

  • Don Personal Protective Equipment (PPE) : Before cleanup, ensure you are wearing the appropriate PPE (see Table 1). For large spills, an approved dust mask or respiratory protection is recommended.[5]

  • Contain the Spill : Prevent the powder from becoming airborne.[2][6][8] Avoid dry sweeping of large quantities of dust.

  • Clean the Spill :

    • For small spills, use absorbent towels to gently collect the powder.[1][2]

    • For larger spills, carefully use a high-efficiency vacuum cleaner or gently sweep up the material and place it into a designated hazardous waste container.[5][9]

  • Decontaminate the Area : Once the bulk of the material is collected, wipe the surface area clean with soap and water.[1][2]

  • Dispose of Cleanup Materials : All materials used for cleanup (e.g., towels, gloves, contaminated PPE) must be disposed of as hazardous waste along with the spilled this compound.[1]

Data Presentation

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Eye Protection Safety glasses or tightly fitting safety goggles.[1][8]To prevent eye irritation from this compound dust.
Hand Protection Disposable, chemically compatible gloves (e.g., latex or nitrile rubber).[1][5][8]To prevent skin contact and potential allergic reactions.[5]
Body Protection Standard laboratory coat. Impervious or fire/flame-resistant clothing for large quantities.[8]To protect skin and clothing from contamination.
Respiratory Protection Generally not required with adequate ventilation.[1] An approved dust mask is recommended for large spills or when dust generation is unavoidable.[5]To avoid inhalation of dust, which can cause respiratory irritation.[1]

Mandatory Visualization

G cluster_0 This compound Disposal Workflow start Identify this compound Waste (Unused, Expired, or Contaminated) is_spill Is it a spill? start->is_spill prep_disposal 1. Don Appropriate PPE (Gloves, Goggles) is_spill->prep_disposal No spill_ppe 1. Don Spill-Response PPE (incl. Respiratory Protection if needed) is_spill->spill_ppe Yes containerize 2. Place in a Labeled Hazardous Waste Container prep_disposal->containerize store 3. Store in a Secure Secondary Containment Area containerize->store vendor_pickup 4. Arrange for Disposal via Certified Waste Vendor store->vendor_pickup end_node Compliant Disposal vendor_pickup->end_node contain_clean 2. Contain & Clean Spill (Avoid generating dust) spill_ppe->contain_clean decontaminate 3. Decontaminate Spill Area (Soap and Water) contain_clean->decontaminate decontaminate->containerize Dispose of all cleanup materials

Caption: Workflow for the compliant disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cefoxitin

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in pharmaceutical research and development, ensuring personal and environmental safety during the handling of active compounds like Cefoxitin is paramount. This guide provides essential, step-by-step safety and logistical information to foster a secure laboratory environment.

This compound, a cephamycin antibiotic, is generally supplied as a white to off-white powder.[1][2] While intended for therapeutic use, occupational exposure can pose health risks, primarily related to hypersensitivity and allergic reactions.[1][3] Adherence to proper safety protocols is critical to mitigate these risks.

Immediate Safety and Handling Protocol

1. Engineering Controls and Ventilation: Always handle this compound powder in a well-ventilated area.[1] The use of local exhaust ventilation or a chemical fume hood is recommended to minimize the inhalation of dust.[4] Engineering controls are the first line of defense in protecting personnel.

2. Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory to prevent skin and eye contact, and respiratory exposure.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4] For tasks with a higher risk of splashes or dust generation, a face shield should be used in conjunction with goggles.[5]

  • Skin Protection: Chemical-resistant gloves are essential.[6] Disposable nitrile or neoprene gloves are recommended.[1][5] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[7][8] A disposable gown or a clean lab coat should be worn to protect clothing and prevent skin exposure.[4][5]

  • Respiratory Protection: Under conditions of satisfactory ventilation, respiratory protection is typically not required.[1] However, if dust formation is likely or ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[4] In the event of a large powder spill, an approved dust mask is recommended during cleanup.[7]

3. General Handling and Hygiene: Avoid all contact and inhalation of dust, fumes, and vapors associated with the product.[1] Employ good personal hygiene practices; wash hands before breaks and after work.[7][8] Do not eat, drink, or smoke in areas where this compound is handled.[7]

Operational Plan: From Receipt to Disposal

Receiving and Storage: Upon receipt, inspect the container for damage. Store this compound in a dry, cool place, with a recommended temperature range between 2°C and 25°C (36°F and 77°F).[1][9] Avoid exposure to direct sunlight and temperatures exceeding 50°C.[1][3]

Reconstitution and Use: When reconstituting the powder, follow the specific instructions for the diluent and concentration required for your protocol.[2][9] Reconstitution should be performed in a controlled environment, such as a fume hood, to prevent aerosolization.

Spill Management: In case of a spill:

  • Evacuate and restrict access to the area.

  • Put on all required PPE, including respiratory protection if the spill involves a significant amount of powder.[7]

  • Wipe up or collect the spillage using a high-efficiency vacuum cleaner or absorbent towels.[1][7] Avoid methods that generate dust.[7]

  • Place the collected material into a suitable, labeled container for disposal.[4][7]

  • Clean the spill area thoroughly with soap and water.[1][7]

Disposal Plan: Dispose of unused this compound and contaminated materials in accordance with local, state, and federal regulations.[1][7] Drain disposal is not recommended.[1][3] Return any unused or expired product to the appropriate waste management service.[2]

Quantitative Safety Data

While specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies like OSHA or ACGIH, it is crucial to handle it as a potent pharmaceutical compound and minimize exposure.[1][4]

ParameterValueSource
Occupational Exposure Limits (OEL) Not Established (NE)[1]
Appearance White to off-white solid powder[1][2]
Solubility Soluble in water[3]
pH of Solution 4.2 - 7.0[3]
Melting Point ~150 °C[3]
Storage Temperature 2°C to 25°C (36°F to 77°F)[1][9]

Emergency First Aid Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][10]

  • Skin Contact: Remove contaminated clothing. Wash the affected area with plenty of soap and water.[7] If skin irritation or a rash occurs, get medical advice.[7]

  • Inhalation: Move the exposed person to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Ingestion: Flush the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Experimental Protocols: The safety information and handling recommendations provided are derived from publicly available Safety Data Sheets (SDS). These documents summarize the results of toxicological and safety assessments. Detailed experimental methodologies for these assessments are not typically published within the SDS.

Visual Workflow for Safe Handling of this compound

The following diagram outlines the critical steps and decision points for safely managing this compound within a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling & Use cluster_post Post-Use & Disposal cluster_emergency Emergency Procedures receive Receive & Inspect this compound storage Store at 2-25°C Avoid Light & Heat receive->storage ppe_check Don Required PPE (Gloves, Goggles, Lab Coat) storage->ppe_check handle Handle in Ventilated Area (e.g., Fume Hood) ppe_check->handle reconstitute Reconstitute as per Protocol handle->reconstitute spill Spill Occurs handle->spill exposure Personnel Exposure handle->exposure experiment Perform Experiment reconstitute->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate dispose Dispose of Waste (per local regulations) decontaminate->dispose remove_ppe Doff & Dispose of PPE dispose->remove_ppe spill_response Follow Spill Protocol (Contain, Clean, Dispose) spill->spill_response exposure_response Follow First Aid (Skin, Eye, Inhalation) exposure->exposure_response seek_medical Seek Medical Attention exposure_response->seek_medical

Caption: Logical workflow for the safe handling of this compound in a laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cefoxitin
Reactant of Route 2
Cefoxitin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。